molecular formula C4H5F5 B1294926 1,1,1,3,3-Pentafluorobutane CAS No. 406-58-6

1,1,1,3,3-Pentafluorobutane

Cat. No.: B1294926
CAS No.: 406-58-6
M. Wt: 148.07 g/mol
InChI Key: WZLFPVPRZGTCKP-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentafluorobutane (HFC-365mfc, 406-58-6) is a fluorinated hydrocarbon of significant industrial and research interest, primarily as a versatile blowing agent and cleaner alternative to ozone-depleting substances . Its main application is as a blowing agent in the production of closed-cell rigid polyurethane insulating foams, where it helps achieve fine cell structure and low thermal conductivity . It is also effectively used as a degreasing solvent in semi-closed and closed systems and serves as a heat transfer fluid in closed refrigeration systems . Furthermore, its utility extends to specialized applications as a solvent, propellant, and fixative . A key research and development area involves formulating this compound with non-flammable fluorinated compounds, such as HFC-43-10mee, perfluoropentane, or perfluorohexane, to create azeotropic or near-azeotropic blends that enhance safety profiles by reducing flammability . The compound is characterized by a boiling point of approximately 40°C, a density of 1.27 g/cm³, and a flash point of -20°C, classifying it as flammable . It is soluble in water (1.7 g/L at 21.2°C) and is miscible with most common organic solvents . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. This substance is listed in Annex I to EU Regulation No. 517/2014 on fluorinated greenhouse gases, and appropriate regulatory procedures must be completed prior to delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3-pentafluorobutane
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InChI

InChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZLFPVPRZGTCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5073901
Record name 1,1,1,3,3-Pentafluorobutane
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Molecular Weight

148.07 g/mol
Source PubChem
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Physical Description

Liquid
Record name Butane, 1,1,1,3,3-pentafluoro-
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CAS No.

406-58-6
Record name 1,1,1,3,3-Pentafluorobutane
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Record name Butane, 1,1,1,3,3-pentafluoro-
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Record name Butane, 1,1,1,3,3-pentafluoro-
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties of 1,1,1,3,3-pentafluorobutane, also known as HFC-365mfc. The document is tailored for researchers, scientists, and professionals in drug development who may encounter or consider this fluorinated hydrocarbon for various applications. The guide summarizes key quantitative data in structured tables for easy reference and comparison. Detailed experimental protocols for determining these properties are provided, drawing from established standards. Furthermore, this guide includes visualizations to illustrate experimental workflows and the interplay of the compound's properties and applications. While direct applications in signaling pathways or as an active pharmaceutical ingredient are not established, its unique properties merit consideration in advanced materials science and potentially as a component in sophisticated drug delivery systems.

Introduction

This compound (HFC-365mfc) is a hydrofluorocarbon with the chemical formula C4H5F5.[1] It is a volatile, colorless liquid at room temperature.[2] Due to its thermophysical characteristics, it has found primary applications as a foam blowing agent for polyurethane and phenolic foams, a solvent, and a working fluid in Organic Rankine Cycles.[3] From an environmental perspective, HFC-365mfc has a zero Ozone Depletion Potential (ODP), making it a more environmentally friendly alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). However, it possesses a significant Global Warming Potential (GWP), a factor that must be considered in its application.[3]

For researchers in the pharmaceutical and life sciences, understanding the physicochemical properties of fluorinated compounds like HFC-365mfc is crucial. While not a conventional pharmaceutical excipient, the unique properties of fluorocarbons, such as their high gas-dissolving capacity and chemical inertness, have led to their investigation in advanced drug delivery systems, such as perfluorocarbon nanoemulsions for oxygen delivery and as vehicles for pulmonary drug administration.[4][5][6][7][8] This guide aims to provide the foundational data and methodologies to enable a thorough evaluation of HFC-365mfc for novel research applications.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various scientific and technical sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C4H5F5[1]
Molecular Weight 148.07 g/mol [1]
Appearance Colorless liquid[2]
Odor Ethereal[2]
Melting Point Not available
Boiling Point 40.2 °C (104.4 °F)[9]
Density (liquid, at 20°C) 1.27 g/cm³[9]
Solubility in Water (at 21.2°C) 1.7 g/L
Table 2: Thermophysical Properties
PropertyValueConditionsSource(s)
Vapor Pressure 0.47 bar (abs)at 20 °C[9]
Thermal Conductivity (gas) 10.6 mW/m·Kat 25 °C[9]
Thermal Conductivity (liquid) Varies with temperature263 to 333 K[10][11]
Viscosity (liquid) 0.4 mPa·sat 25 °C[12]
Heat of Vaporization 26.2 kJ/molat boiling point[9]
Table 3: Safety and Environmental Data
PropertyValueSource(s)
Flash Point -27 °C[2]
Flammable Limits in Air 3.5 - 9.0 vol%[9]
Autoignition Temperature 594 °C[9]
Ozone Depletion Potential (ODP) 0[3]
Global Warming Potential (GWP, 100-year) 794[3]
Atmospheric Lifetime 8.7 years[3]

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are based on established standard test methods.

Density and Relative Density

The density of liquid this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, following a procedure similar to ASTM D4052.[13][14][15][16][17][18][19][20]

Apparatus:

  • Digital density meter with an oscillating U-tube and a resolution of at least 0.0001 g/cm³.

  • Thermostatically controlled bath to maintain the sample temperature within ±0.05 °C.

  • Syringes for manual sample injection.

  • Calibrating fluids with known densities (e.g., dry air and ultrapure water).

Procedure:

  • Calibration: Calibrate the instrument at the test temperature using dry air and freshly boiled ultrapure water.

  • Sample Preparation: Ensure the this compound sample is free of air bubbles.

  • Sample Injection: Introduce a small volume (approximately 1-2 mL) of the sample into the oscillating U-tube of the density meter using a syringe.[14]

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then used to calculate the density of the liquid.

  • Temperature Control: Ensure the temperature of the sample is stable and accurately controlled throughout the measurement.

  • Data Recording: Record the density reading once the value has stabilized.

  • Cleaning: Thoroughly clean and dry the U-tube after each measurement.

Thermal Conductivity

The thermal conductivity of liquid this compound can be determined using a guarded-hot-plate apparatus, following the principles outlined in ASTM C177.[21][22][23]

Apparatus:

  • Guarded-hot-plate apparatus.

  • Temperature sensors (thermocouples or resistance thermometers).

  • Power measurement instrumentation.

  • Thickness measurement device.

Procedure:

  • Sample Preparation: A liquid cell of known thickness is filled with this compound. The surfaces of the cell must be flat and parallel.

  • Apparatus Setup: The liquid cell is placed between the main heating unit and a cooling plate. Guard heaters are used to minimize lateral heat losses.

  • Temperature Gradient: A steady, one-dimensional temperature gradient is established across the liquid layer by supplying a known electrical power to the main heater and maintaining the cooling plate at a constant lower temperature.

  • Steady-State: Allow the system to reach thermal equilibrium, where the temperatures at all points do not change with time.

  • Data Acquisition: Measure the power input to the main heater, the temperature difference across the liquid layer, and the thickness of the liquid layer.

  • Calculation: The thermal conductivity (k) is calculated using the Fourier's law of heat conduction: k = (Q * d) / (A * ΔT) where Q is the heat flow rate, d is the thickness of the liquid layer, A is the heat transfer area, and ΔT is the temperature difference across the liquid layer.

Surface Tension

The surface tension of this compound can be measured using the Wilhelmy plate method, as described in ASTM D1331.[24][25][26][27][28]

Apparatus:

  • Tensiometer with a sensitive force-measuring system.

  • Wilhelmy plate (typically a thin platinum plate).

  • A vessel to hold the liquid sample.

  • A temperature-controlled environment.

Procedure:

  • Plate Preparation: The Wilhelmy plate must be thoroughly cleaned to ensure complete wetting (zero contact angle).

  • Apparatus Setup: The plate is suspended from the tensiometer's balance. The vessel containing the this compound is placed on an adjustable stage below the plate.

  • Measurement: The liquid surface is brought into contact with the lower edge of the plate. The force exerted on the plate by the liquid meniscus is measured.

  • Calculation: The surface tension (γ) is calculated from the measured force (F), the perimeter of the plate (L), and the contact angle (θ, assumed to be 0 for a perfectly wetted platinum plate): γ = F / (L * cosθ)

  • Buoyancy Correction: For precise measurements, a correction for the buoyancy of the immersed part of the plate may be necessary.

Vapor Pressure

The vapor pressure of this compound can be determined using a static method, following the principles of ASTM D5191.[29][30][31][32][33]

Apparatus:

  • A thermostatically controlled, evacuated test chamber.

  • A pressure transducer.

  • A system for introducing a known volume of the sample.

  • A vacuum pump.

Procedure:

  • Apparatus Preparation: The test chamber is evacuated to a low pressure.

  • Sample Introduction: A known volume of chilled, air-saturated this compound is introduced into the evacuated test chamber. The volume of the chamber is typically a multiple (e.g., five times) of the sample volume.

  • Thermal Equilibrium: The sample is allowed to reach thermal equilibrium at a specified temperature (e.g., 37.8 °C).

  • Pressure Measurement: The resulting pressure increase in the chamber due to the vaporization of the sample is measured using the pressure transducer. This is the total vapor pressure.

  • Data Analysis: The measured total vapor pressure can be correlated to the Reid Vapor Pressure or other standard vapor pressure units if required.

Potential Research Applications and Context for Drug Development

While this compound is not directly used in pharmaceutical formulations, the unique properties of fluorocarbons are of growing interest in the biomedical field.

  • Drug Delivery Systems: Perfluorocarbons are being explored as components of nanoemulsions for drug delivery.[4][6] Their ability to dissolve gases like oxygen and their immiscibility with both aqueous and lipid phases make them suitable for creating stable, multifunctional carriers.[7][8] For instance, they can be used to deliver oxygen to hypoxic tumors, potentially enhancing the efficacy of radiotherapy and certain chemotherapies.[8] The physicochemical data of HFC-365mfc provided in this guide is essential for the design and formulation of such advanced delivery systems.

  • Pulmonary Drug Delivery: The high density and low surface tension of perfluorocarbons make them potential vehicles for delivering drugs to the deep lung.[5] They can help to overcome physiological barriers in diseased lungs.

  • Tracer and Imaging Applications: The fluorine-19 (¹⁹F) nucleus has a favorable magnetic resonance signal, making fluorinated compounds useful as contrast agents in magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS). While HFC-365mfc itself is not a primary imaging agent, its fluorinated nature places it within a class of compounds with potential for such applications.

The diagrams below illustrate the logical flow of physicochemical characterization and the relationship between the properties of HFC-365mfc and its potential applications.

Caption: Workflow for the experimental characterization of this compound.

Property_Application_Relationship Relationship between Physicochemical Properties and Applications cluster_properties Physicochemical Properties cluster_applications Potential Research Applications p1 Low Boiling Point & High Vapor Pressure a1 Foam Blowing Agent p1->a1 a2 Heat Transfer Fluid p1->a2 p2 Low Surface Tension & Low Viscosity p2->a1 a5 Pulmonary Drug Delivery Vehicle p2->a5 p3 High Density p3->a5 p4 High Gas Solubility (characteristic of PFCs) a4 Component in Drug Delivery Systems p4->a4 p4->a5 p5 Chemical Inertness a3 Solvent p5->a3 p5->a4

Caption: Interplay of properties and applications of this compound.

Conclusion

This compound is a hydrofluorocarbon with a well-characterized set of physicochemical properties that have traditionally lent themselves to applications in materials science and engineering. This guide has provided a consolidated source of this data, along with detailed experimental protocols for its verification, to support researchers in their investigations. While its direct role in drug development is not yet established, the broader context of fluorocarbon use in advanced biomedical applications, such as drug delivery and medical imaging, suggests that a thorough understanding of the properties of compounds like HFC-365mfc is valuable. The information and methodologies presented herein are intended to serve as a foundational resource for scientists and engineers exploring the potential of this and similar fluorinated compounds in novel research and development endeavors.

References

Spectroscopic Analysis of 1,1,1,3,3-pentafluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1,3,3-pentafluorobutane (HFC-365mfc) is a hydrofluorocarbon with the chemical formula C₄H₅F₅.[1] It is a volatile, non-flammable liquid at room temperature and has found applications as a blowing agent, solvent, and in fire extinguishing systems. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various industrial and research settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~2.5Triplet of quartetsJ_HF ≈ 13 Hz, J_HH ≈ 7 Hz-CH₂-
~1.5TripletJ_HF ≈ 18 Hz-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~120QuartetJ_CF ≈ 277 Hz-CF₃
~110TripletJ_CF ≈ 250 Hz-CF₂-
~35Triplet of quartetsJ_CF ≈ 25 Hz, J_CCF ≈ 5 Hz-CH₂-
~15QuartetJ_CCF ≈ 3 Hz-CH₃

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~-80TripletJ_FH ≈ 18 Hz-CF₃
~-115QuartetJ_FH ≈ 13 Hz-CF₂-
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-H stretching and bending vibrations.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980-2900MediumC-H stretching
1450-1380MediumC-H bending
1300-1100StrongC-F stretching
800-600StrongC-F bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of this compound will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
148Low[C₄H₅F₅]⁺ (Molecular Ion)
129Moderate[C₄H₅F₄]⁺
113Moderate[C₃H₂F₅]⁺
93High[C₃H₂F₃]⁺
69Very High[CF₃]⁺ (Base Peak)
51Moderate[CHF₂]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a volatile fluorinated compound like this compound.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • Sample Preparation: A dilute solution of this compound (typically 1-5% by volume) is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR or trifluorotoluene for ¹⁹F NMR, is added. The solution is then transferred to a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

    • ¹⁹F NMR: A one-pulse sequence is used with a spectral width appropriate for fluorinated compounds (e.g., -250 to 0 ppm). Proton decoupling can be employed to simplify the spectra.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Gas Phase: Due to its volatility, the IR spectrum can be obtained by introducing a small amount of this compound vapor into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

    • Liquid Phase: A thin film of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty gas cell or salt plates is first recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Direct infusion via a heated inlet system is also possible for pure samples.

  • Ionization: Electron ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: A mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups (C-F, C-H bonds) IR->IR_Data NMR_Data Elucidate Molecular Structure & Connectivity NMR->NMR_Data Confirmation Structural Confirmation of This compound MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

A logical workflow for the spectroscopic identification of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential spectroscopic data and methodologies for the analysis of this compound. The presented information is critical for ensuring the identity and purity of this compound in various applications.

References

An In-depth Technical Guide to the Thermophysical Properties of 1,1,1,3,3-Pentafluorobutane (R-365mfc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of 1,1,1,3,3-pentafluorobutane, also known as R-365mfc. The following sections detail the temperature-dependent behavior of its density, thermal conductivity, viscosity, and heat capacity, supported by experimental data. Detailed methodologies for the cited experiments are also provided to ensure a thorough understanding of the data's origin and reliability.

Quantitative Data on Thermophysical Properties

The thermophysical properties of this compound are crucial for its application in various scientific and industrial fields. The data presented in the following tables have been compiled from peer-reviewed scientific literature.

Table 1: Saturated Liquid Density of this compound (R-365mfc) at Various Temperatures

The density of liquid R-365mfc was measured using a vibrating tube instrument with an uncertainty of less than ±0.1%.[1]

Temperature (K)Density ( kg/m ³)
273.151299.8
283.151281.3
293.151262.5
303.151243.3
313.151223.7
323.151203.6
333.151182.9
343.151161.5
353.151139.3

Data sourced from Fröba et al. (2004)

Table 2: Thermal Conductivity of Liquid this compound (R-365mfc) at Saturation Conditions

The thermal conductivity of liquid R-365mfc was determined using a parallel plate instrument, with an experimental uncertainty of less than ±5%.[1]

Temperature (K)Thermal Conductivity (W/m·K)
263.150.089
273.150.086
283.150.083
293.150.080
303.150.077
313.150.074
323.150.071
333.150.068

Data sourced from Fröba et al. (2004)

Table 3: Kinematic Viscosity of Liquid this compound (R-365mfc) at Saturation Conditions

The kinematic viscosity of liquid R-365mfc was determined simultaneously with surface tension using surface light scattering techniques. This method has an uncertainty of less than ±1.0% for kinematic viscosity.[1]

Temperature (K)Kinematic Viscosity (10⁻⁶ m²/s)
253.150.535
263.150.468
273.150.413
283.150.368
293.150.330
303.150.298
313.150.271
323.150.248
333.150.228
343.150.210
353.150.195

Data sourced from Fröba et al. (2004)

Table 4: Isobaric Heat Capacity of Liquid this compound (R-365mfc) at 2 MPa

The isobaric heat capacity of liquid R-365mfc has been calculated using a highly accurate equation of state developed by Lemmon and Span.[2] While experimental data is sparse, this equation of state is based on a wide range of experimental results for other thermodynamic properties. The uncertainty in the calculated heat capacity is estimated to be between 1% and 2%.[2]

Temperature (K)Isobaric Heat Capacity (kJ/kg·K)
2801.403
3001.459
3201.521
3401.591
3601.671
3801.765
4001.879

Data calculated from the equation of state by Lemmon and Span (2015)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the data tables.

Measurement of Liquid Density using a Vibrating Tube Densitometer

The saturated liquid density of R-365mfc was determined using a high-precision vibrating tube densitometer (e.g., Anton Paar).[3][4]

  • Principle: The measurement principle is based on the relationship between the natural frequency of a vibrating U-shaped tube and the density of the fluid filling it. As the density of the fluid changes, the total mass of the vibrating system is altered, leading to a change in its resonant frequency.[5][6]

  • Apparatus: The experimental setup consists of the vibrating tube densitometer, a thermostat for precise temperature control, and a pressure-generating and measuring system.

  • Procedure:

    • Calibration: The densitometer is calibrated using fluids of known density, typically vacuum and distilled water, at various temperatures and pressures.[7][8]

    • Sample Loading: The sample of this compound is introduced into the measurement cell of the densitometer.

    • Temperature and Pressure Control: The temperature of the measurement cell is controlled by the thermostat to the desired setpoint. The pressure is adjusted to maintain the sample in a saturated liquid state.

    • Measurement: The resonant frequency of the vibrating tube filled with the sample is measured. This frequency is then used to calculate the density of the sample based on the calibration data.

  • Uncertainty: The uncertainty of the density measurements is reported to be less than ±0.1%.[1]

Measurement of Thermal Conductivity using a Parallel-Plate Instrument

The thermal conductivity of liquid R-365mfc was measured using a guarded parallel-plate apparatus.[9][10]

  • Principle: This steady-state method involves establishing a one-dimensional heat flow through a thin layer of the liquid sample confined between two parallel plates maintained at different temperatures. The thermal conductivity is calculated using Fourier's law of heat conduction.[11]

  • Apparatus: The instrument consists of a main heater, a cold plate, and a guard heater. The liquid sample is placed in the gap between the main heater and the cold plate. Thermocouples are embedded in the plates to measure the temperature gradient across the sample. The guard heater surrounds the main heater and is maintained at the same temperature to minimize radial heat losses.

  • Procedure:

    • Sample Preparation: A thin, uniform layer of the liquid sample is introduced into the gap between the hot and cold plates.

    • Establishing a Temperature Gradient: The main heater is set to a specific power to establish a steady temperature difference across the liquid layer. The cold plate is maintained at a constant lower temperature using a cooling fluid.

    • Guarding: The guard heater's temperature is controlled to match that of the main heater, ensuring that the heat flow through the sample is predominantly one-dimensional.

    • Data Acquisition: Once a steady state is reached, the power input to the main heater and the temperatures of the hot and cold plates are recorded.

    • Calculation: The thermal conductivity is calculated from the measured heat flux, the temperature difference, and the thickness of the liquid layer.

  • Uncertainty: The experimental uncertainty for this method is reported to be less than ±5%.[1]

Measurement of Kinematic Viscosity and Surface Tension using Surface Light Scattering (SLS)

The kinematic viscosity and surface tension of liquid R-365mfc were determined simultaneously using the surface light scattering (SLS) technique.[12][13][14]

  • Principle: This non-invasive optical technique analyzes the dynamics of thermally excited capillary waves on the surface of the liquid. The temporal behavior of these waves, which is detected by scattering a laser beam off the surface, is related to the liquid's kinematic viscosity and surface tension.

  • Apparatus: The experimental setup includes a laser, an optical system to direct the laser beam onto the liquid surface and to collect the scattered light, a photodetector, and a correlator for signal analysis. The sample is contained in a temperature-controlled cell.

  • Procedure:

    • Sample Preparation: The liquid sample is placed in the measurement cell, and the system is allowed to reach thermal equilibrium at the desired temperature.

    • Light Scattering: A laser beam is focused on the liquid-vapor interface. The light scattered by the surface capillary waves is collected at a specific angle.

    • Signal Detection and Analysis: The scattered light is detected by a photomultiplier tube, and its intensity fluctuations are analyzed using a digital correlator to obtain the autocorrelation function.

    • Property Determination: The autocorrelation function is then fitted to a theoretical model that describes the dynamics of the capillary waves. This fitting procedure yields the values of both the kinematic viscosity and the surface tension.

  • Uncertainty: The uncertainties achieved with this technique are typically less than ±1.0% for kinematic viscosity and ±1.2% for surface tension.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermophysical properties of this compound.

ThermophysicalPropertyMeasurement cluster_prep Sample Preparation cluster_analysis Data Analysis & Reporting Sample This compound (R-365mfc) Sample Purification Purification/Degassing Sample->Purification Density Density Measurement (Vibrating Tube Densitometer) Purification->Density ThermalConductivity Thermal Conductivity Measurement (Parallel-Plate Method) Purification->ThermalConductivity ViscositySurfaceTension Viscosity & Surface Tension Measurement (Surface Light Scattering) Purification->ViscositySurfaceTension DataProcessing Data Processing & Calculation Density->DataProcessing ThermalConductivity->DataProcessing ViscositySurfaceTension->DataProcessing Results Tabulated Thermophysical Properties DataProcessing->Results

References

Navigating the Solution Landscape: A Technical Guide to the Solubility Parameters of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of 1,1,1,3,3-pentafluorobutane (HFC-365mfc), a fluorinated hydrocarbon of significant interest in various industrial and scientific applications. Understanding the solubility characteristics of HFC-365mfc is crucial for its effective use as a solvent, cleaning agent, or component in formulations. This document compiles available data, outlines experimental protocols for determining solubility parameters, and offers a theoretical framework for predicting its behavior in organic solvent systems.

Introduction to Solubility Parameters

Solubility parameters provide a numerical estimation of the degree of interaction between materials, enabling the prediction of solubility. The concept is grounded in the principle of "like dissolves like," where substances with similar solubility parameters are more likely to be miscible. Two key types of solubility parameters are the Hildebrand and Hansen parameters.

  • Hildebrand Solubility Parameter (δt): This single-value parameter represents the total cohesive energy density of a substance. It is particularly useful for nonpolar systems.

  • Hansen Solubility Parameters (HSP): This more sophisticated model divides the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). This three-dimensional approach offers a more nuanced prediction of solubility, especially for systems involving polar and hydrogen-bonding interactions.

Physicochemical Properties and Calculated Solubility Parameters of HFC-365mfc

Table 1: Physicochemical Properties and Calculated Hildebrand Solubility Parameter of this compound (HFC-365mfc)

PropertyValueUnitSource
CAS Number406-58-6-PubChem[1]
Molecular FormulaC4H5F5-PubChem[1]
Molecular Weight148.07 g/mol PubChem[1]
Boiling Point40.2°CCheméo[2]
Enthalpy of Vaporization (at boiling point)29.2kJ/molNIST Chemistry WebBook[3]
Liquid Density (at 20°C)1.266g/cm³ECHEMI[4]
Molar Volume (at 20°C)116.96cm³/molCalculated
Calculated Hildebrand Solubility Parameter (δt) 15.4 MPa½ Calculated

Calculation of Molar Volume: Molar Volume (Vm) = Molecular Weight / Liquid Density Vm = 148.07 g/mol / 1.266 g/cm³ = 116.96 cm³/mol

Calculation of Hildebrand Solubility Parameter (δt): The Hildebrand solubility parameter is calculated using the following equation[5]: δt = [(ΔHv - RT) / Vm]½ Where:

  • ΔHv = Enthalpy of vaporization (29200 J/mol)

  • R = Ideal gas constant (8.314 J/mol·K)

  • T = Temperature in Kelvin (Boiling Point: 40.2°C + 273.15 = 313.35 K)

  • Vm = Molar volume (116.96 cm³/mol)

δt = [(29200 - 8.314 * 313.35) / 116.96]½ = (26595.5 / 116.96)½ = 227.39½ ≈ 15.08 MPa½

Note: The calculated Hildebrand solubility parameter provides a good estimate of the total cohesive energy density.

One publicly available dataset lists the following estimated Hansen Solubility Parameters for HFC-365mfc, though the experimental basis is not specified. These values suggest a non-polar substance with no hydrogen bonding capabilities.

Table 2: Estimated Hansen Solubility Parameters of this compound (HFC-365mfc)

ParameterValue (MPa½)
δD (Dispersion)16.4
δP (Polar)0
δH (Hydrogen Bonding)0

Experimental Determination of Hansen Solubility Parameters

For precise formulation and research, experimental determination of the Hansen Solubility Parameters of HFC-365mfc in specific organic solvents is recommended. The most common method involves solubility testing with a range of solvents with known HSPs.

Experimental Protocol: The Sphere Method

The objective is to identify a "solubility sphere" in the three-dimensional Hansen space. Solvents that dissolve HFC-365mfc will lie inside this sphere, while non-solvents will be outside. The center of this sphere represents the HSP of HFC-365mfc.

Materials:

  • This compound (HFC-365mfc) of high purity.

  • A selection of organic solvents with known Hansen Solubility Parameters (see Table 3 for examples). The chosen solvents should cover a wide range of δD, δP, and δH values.

  • Test tubes or vials with secure caps.

  • A vortex mixer or shaker.

  • A controlled temperature environment.

Procedure:

  • Solvent Selection: Choose a diverse set of at least 20-30 organic solvents with well-established HSPs.

  • Solubility Testing:

    • For each solvent, prepare a series of mixtures with HFC-365mfc at varying concentrations (e.g., 1%, 5%, 10% w/w).

    • Thoroughly mix each sample using a vortex mixer or shaker.

    • Allow the samples to equilibrate at a constant temperature.

    • Visually inspect each sample for miscibility. A clear, single-phase solution indicates that HFC-365mfc is soluble in that solvent at that concentration. Turbidity or phase separation indicates insolubility or partial solubility.

  • Data Analysis:

    • Classify each solvent as a "good" solvent (dissolves HFC-365mfc) or a "bad" solvent (does not dissolve HFC-365mfc).

    • Plot the HSPs of all tested solvents in a 3D graph (δD, δP, δH).

    • Use specialized software (e.g., HSPiP) or a mathematical approach to find the center (δD, δP, δH of HFC-365mfc) and radius of the smallest sphere that encloses all the "good" solvents and excludes all the "bad" solvents.

The following diagram illustrates the workflow for the experimental determination of Hansen Solubility Parameters.

experimental_workflow Experimental Workflow for HSP Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result start Start select_solvents Select Diverse Solvents (Known HSPs) start->select_solvents prepare_samples Prepare HFC-365mfc/ Solvent Mixtures select_solvents->prepare_samples mix_equilibrate Mix and Equilibrate at Constant Temperature prepare_samples->mix_equilibrate observe_solubility Observe Miscibility (Soluble/Insoluble) mix_equilibrate->observe_solubility classify_solvents Classify Solvents ('Good' or 'Bad') observe_solubility->classify_solvents plot_hsp Plot Solvent HSPs in 3D Space classify_solvents->plot_hsp determine_sphere Determine Solubility Sphere (Center and Radius) plot_hsp->determine_sphere hsp_values HSP of HFC-365mfc (δD, δP, δH) determine_sphere->hsp_values end End hsp_values->end

Workflow for HSP Determination

Table 3: Hansen Solubility Parameters of Common Organic Solvents for Experimental Determination

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol15.112.322.3
Isopropanol15.86.116.4
Tetrahydrofuran (THF)16.85.78.0
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Note: These values are approximate and can vary slightly depending on the source.

Logical Relationships in Solubility Parameter Determination

The determination of solubility parameters can be approached from both theoretical and experimental standpoints. The following diagram illustrates the relationship between these approaches.

logical_relationship Approaches to Determine Solubility Parameters cluster_theoretical Theoretical Methods cluster_experimental Experimental Methods cluster_output Output group_contribution Group Contribution Methods hansen Hansen Parameters (δD, δP, δH) group_contribution->hansen validation Validation group_contribution->validation phys_properties Calculation from Physical Properties (ΔHv, Vm) hildebrand Hildebrand Parameter (δt) phys_properties->hildebrand phys_properties->validation solubility_tests Solubility/Swelling Tests solubility_tests->hansen igc Inverse Gas Chromatography igc->hansen hildebrand->validation hansen->validation

Solubility Parameter Determination

Conclusion

While a comprehensive, experimentally verified dataset of the Hansen Solubility Parameters for this compound in a wide array of organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background, calculated values, and detailed experimental protocols for researchers to determine these parameters in their specific systems of interest. The provided data and methodologies will aid in the rational selection of solvents and the design of formulations containing HFC-365mfc, ultimately accelerating research and development in various scientific and industrial fields.

References

The Environmental Fate and Atmospheric Lifetime of 1,1,1,3,3-Pentafluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentafluorobutane, also known as HFC-365mfc, is a hydrofluorocarbon that has been utilized as a blowing agent in the production of polyurethane foams, as well as in other industrial applications. Its thermodynamic properties made it a suitable replacement for older, more environmentally harmful substances. However, understanding its environmental fate and atmospheric lifetime is crucial for assessing its overall environmental impact, particularly its contribution to global warming. This technical guide provides an in-depth analysis of the current scientific understanding of HFC-365mfc's behavior in the atmosphere.

Environmental Fate and Atmospheric Lifetime Summary

The primary mechanism for the removal of this compound from the atmosphere is through its gas-phase reaction with the hydroxyl radical (OH). This reaction initiates a series of degradation steps that ultimately break down the molecule. HFC-365mfc is not readily biodegradable and has a low potential for bioaccumulation. Due to its high volatility, if released into the environment, it is expected to rapidly partition to the atmosphere.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the atmospheric lifetime and environmental impact of this compound.

ParameterValueReference(s)
Atmospheric Lifetime 8.7 years[1][2]
Global Warming Potential (GWP), 100-year time horizon 790 - 997[1][2]
Primary Atmospheric Sink Reaction with Hydroxyl Radicals (OH)[1][3]

Atmospheric Degradation Pathway

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by the hydroxyl radical (OH). This initial reaction is the rate-limiting step and thus is the primary determinant of its atmospheric lifetime. Following the initial reaction, the resulting fluoroalkyl radical undergoes a series of reactions with molecular oxygen (O₂) and nitric oxide (NO) to form various degradation products. While the complete degradation pathway is complex and can result in a variety of smaller fluorinated compounds, a significant product of concern from the degradation of many hydrofluorocarbons is trifluoroacetic acid (TFA), which is a persistent substance. However, the molar yield of TFA from HFC-365mfc is estimated to be less than 10%.[4]

Atmospheric Degradation of this compound HFC365mfc This compound (CH₃CF₂CH₂CF₃) Fluoroalkyl_Radical Fluoroalkyl Radical (•CH₂CF₂CH₂CF₃ or CH₃CF₂CH•CF₃) HFC365mfc->Fluoroalkyl_Radical + OH - H₂O OH Hydroxyl Radical (OH) Peroxy_Radical Peroxy Radical Fluoroalkyl_Radical->Peroxy_Radical + O₂ O2 Molecular Oxygen (O₂) Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO - NO₂ NO Nitric Oxide (NO) Degradation_Products Further Degradation Products (including HF, COF₂, and potentially <10% TFA) Alkoxy_Radical->Degradation_Products Decomposition & further reactions

Atmospheric degradation pathway of HFC-365mfc.

Experimental Protocols for Lifetime Determination

The atmospheric lifetime of this compound is determined by measuring the rate constant of its reaction with the hydroxyl radical. Two common experimental techniques for this are the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) method and the relative rate method.

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for determining the rate constant of the reaction between HFC-365mfc and OH radicals.

Methodology:

  • Reaction Cell Preparation: A temperature-controlled reaction cell is filled with a mixture of HFC-365mfc in a large excess, an OH radical precursor (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂) at a known total pressure.

  • OH Radical Generation: A pulsed photolysis laser (e.g., an excimer laser operating at 248 nm for H₂O₂ photolysis) is fired into the reaction cell, generating a spatially uniform concentration of OH radicals.

  • OH Radical Detection: A second laser system, the probe laser, is used to detect the OH radicals via laser-induced fluorescence. The probe laser is tuned to a specific rovibronic transition of the OH radical (e.g., around 282 nm), exciting it to a higher electronic state.

  • Fluorescence Measurement: The subsequent fluorescence emitted as the excited OH radicals relax back to their ground state is detected by a photomultiplier tube (PMT) positioned perpendicular to the laser beams. A bandpass filter is used to isolate the OH fluorescence signal.

  • Kinetic Measurement: The concentration of OH radicals is monitored over time by varying the delay between the photolysis and probe laser pulses. In the presence of an excess of HFC-365mfc, the OH radical concentration will decay exponentially.

  • Data Analysis: The pseudo-first-order rate constant (k') is determined from the slope of a plot of the natural logarithm of the OH fluorescence signal versus the time delay. This is repeated for various concentrations of HFC-365mfc. The bimolecular rate constant (k_OH) is then obtained from the slope of a plot of k' versus the concentration of HFC-365mfc.

Relative Rate Method

This technique determines the rate constant of the reaction of OH with HFC-365mfc relative to that of a reference compound with a well-known OH rate constant.

Methodology:

  • Chamber Setup: A mixture of HFC-365mfc, a reference compound (e.g., methane (B114726) or another hydrofluorocarbon with a well-characterized OH reaction rate), and an OH radical precursor (e.g., methyl nitrite (B80452) in the presence of NO) is introduced into a large environmental (smog) chamber.

  • Reaction Initiation: The chamber is irradiated with UV light to photolyze the precursor and generate OH radicals, initiating the degradation of both HFC-365mfc and the reference compound.

  • Concentration Monitoring: The concentrations of HFC-365mfc and the reference compound are monitored over the course of the experiment using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: The relative rate constant is determined from the following relationship:

    ln([HFC-365mfc]₀ / [HFC-365mfc]ₜ) = (k_HFC-365mfc / k_ref) * ln([ref]₀ / [ref]ₜ)

    where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k_HFC-365mfc and k_ref are the rate constants for the reactions of OH with HFC-365mfc and the reference compound. A plot of ln([HFC-365mfc]₀ / [HFC-365mfc]ₜ) versus ln([ref]₀ / [ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_HFC-365mfc / k_ref). Knowing k_ref allows for the calculation of k_HFC-365mfc.

Experimental Workflow for Atmospheric Lifetime Determination cluster_0 Absolute Method (PLP-LIF) cluster_1 Relative Rate Method A1 Prepare gas mixture (HFC-365mfc, OH precursor, buffer gas) in reaction cell A2 Generate OH radicals (Pulsed Laser Photolysis) A1->A2 A3 Probe OH concentration (Laser-Induced Fluorescence) A2->A3 A4 Measure OH decay rate A3->A4 A5 Calculate bimolecular rate constant (k_OH) A4->A5 Final Determine Atmospheric Lifetime from k_OH A5->Final B1 Prepare gas mixture (HFC-365mfc, reference compound, OH precursor) in smog chamber B2 Initiate reaction (UV Photolysis) B1->B2 B3 Monitor concentrations (e.g., GC-FID, FTIR) B2->B3 B4 Plot relative decay B3->B4 B5 Calculate rate constant relative to reference B4->B5 B5->Final

Workflow for determining atmospheric lifetime.

Conclusion

The environmental fate of this compound is primarily dictated by its reaction with hydroxyl radicals in the troposphere, leading to an atmospheric lifetime of approximately 8.7 years. While it has a lower Global Warming Potential than the chlorofluorocarbons it replaced, its persistence in the atmosphere and its contribution to radiative forcing are important considerations for its continued use and for the development of future alternatives. The experimental protocols outlined in this guide provide the basis for the accurate determination of the atmospheric lifetime of HFC-365mfc and other hydrofluorocarbons, which is essential for informed regulatory decisions and for the development of environmentally benign chemical products.

References

An In-depth Technical Guide to CAS Number 406-58-6: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide provides a comprehensive review of the scientific literature available for the compound associated with CAS number 406-58-6, which is 1,1,1,3,3-Pentafluorobutane (also known as HFC-365mfc). It is important to note for the target audience of researchers, scientists, and drug development professionals that this compound is an industrial chemical primarily used as a foam blowing agent, refrigerant, and solvent.[1][2][3] The existing body of scientific literature does not contain significant research on its applications in drug development, its role in biological signaling pathways, or its pharmacological properties in a therapeutic context. This guide will focus on the available physicochemical, toxicological, and application data.

Chemical and Physical Properties

This compound is a hydrofluorocarbon (HFC) with the molecular formula C4H5F5.[4] It is a volatile, colorless liquid with an ethereal odor.[5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 148.07 g/mol [4]
Boiling Point 40.2 °C[6]
Density 1.27 g/mL at 25 °C
Vapor Pressure 47 kPa at 20 °C[6]
Water Solubility 1.7 g/L at 21 °C[5]
Log P (Octanol/Water Partition Coefficient) 2.594[7]
Flammability Highly flammable[5]
Autoignition Temperature Not Available-

Applications

The primary applications of this compound are in the industrial sector. It was developed as a substitute for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) that are being phased out due to their ozone-depleting potential.[3]

  • Foam Blowing Agent: It is widely used in the production of polyurethane rigid foams for insulation purposes.[2][3]

  • Solvent and Cleaning Agent: Due to its physical properties, it is used as a degreasing solvent in various industrial cleaning processes.[1]

  • Heat Transfer Fluid: It also finds application as a heat exchange fluid in certain systems.[1]

  • Aerosol Propellant: In some cases, it is used as a propellant in technical and consumer aerosols.[8]

There is limited evidence of its use in medical applications, primarily as a component in metered-dose inhalers (MDIs) as a replacement for CFC propellants.[8][9] However, this is a functional application as a propellant and does not imply any therapeutic activity of the compound itself.

Toxicological Profile

The toxicological data for this compound is primarily focused on occupational health and safety.

EndpointObservationReference
Acute Toxicity (Inhalation) High vapor concentrations may cause drowsiness, dizziness, and other central nervous system effects. Cardiac arrhythmia has been reported in animal studies at high concentrations.[10]
Skin Irritation Direct contact may cause skin irritation, frostbite, and drying of the skin.[10]
Eye Irritation High vapor concentrations and direct contact are irritating to the eyes.[10]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[11]
Mutagenicity Mutagenicity studies were negative.[12]
Reproductive/Developmental Toxicity No significant reproductive or developmental effects have been reported in available studies.[11]
Chronic Effects After repeated exposure by inhalation at 5000 ppm, rats showed skeletal effects.[12]

Metabolic Pathways

There is limited specific information on the metabolic pathways of this compound in humans. In general, metabolism of some fluorinated hydrocarbons can occur via cytochrome P450 or glutathione-S-transferase (GST) pathways.[6][13] However, detailed studies on the biotransformation of HFC-365mfc are not extensively reported in the publicly available literature. A study using zebrafish to screen the developmental toxicity of various per- and polyfluoroalkyl substances (PFAS) included this compound, but did not detail its specific metabolic fate.[14]

Experimental Protocols

Detailed experimental protocols for biological or pharmacological studies of this compound are not available in the scientific literature, given its primary industrial use. The available toxicological data is derived from standard regulatory safety testing, the specific protocols for which are generally not published in peer-reviewed journals.

Visualizations

As there are no described biological signaling pathways for this compound, the following diagram illustrates its primary industrial application as a foam blowing agent.

G cluster_0 Polyurethane Foam Production Polyol Polyol Resin Blend Mixing Mixing Head Polyol->Mixing Isocyanate Isocyanate (MDI) Isocyanate->Mixing HFC365mfc HFC-365mfc (Blowing Agent) HFC365mfc->Mixing Additives Catalysts, Surfactants Additives->Mixing Expansion Foam Expansion & Curing Mixing->Expansion Exothermic Reaction Product Rigid Polyurethane Foam Expansion->Product

Caption: Workflow for the use of HFC-365mfc as a blowing agent in polyurethane foam production.

Conclusion

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,1,1,3,3-Pentafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentafluorobutane, also known commercially as HFC-365mfc, is a hydrofluorocarbon with the chemical formula C4H5F5.[1] It has garnered significant interest as a blowing agent, solvent, and in various other industrial applications. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its physicochemical properties, reactivity, and potential interactions in various environments. This technical guide provides a comprehensive overview of the molecular geometry and conformational landscape of this compound, drawing from available computational studies.

Molecular Structure

The molecular structure of this compound consists of a four-carbon butane (B89635) backbone with five fluorine atoms substituting hydrogen atoms at positions 1 and 3. Specifically, the terminal methyl group (C1) is trifluoromethylated, and the methylene (B1212753) group at the third position (C3) is difluoromethylated.

Table 1: Calculated Bond Lengths of this compound
BondDescriptionPredicted Bond Length (Å)
C1-C2Carbon-Carbon single bondData not available
C2-C3Carbon-Carbon single bondData not available
C3-C4Carbon-Carbon single bondData not available
C1-FCarbon-Fluorine single bond (in CF3 group)Data not available
C3-FCarbon-Fluorine single bond (in CHF2 group)Data not available
C-HCarbon-Hydrogen single bondData not available
Table 2: Calculated Bond Angles of this compound
AngleDescriptionPredicted Bond Angle (°)
C1-C2-C3Carbon-Carbon-Carbon bond angleData not available
C2-C3-C4Carbon-Carbon-Carbon bond angleData not available
F-C1-FFluorine-Carbon-Fluorine bond angleData not available
F-C3-FFluorine-Carbon-Fluorine bond angleData not available
H-C-HHydrogen-Carbon-Hydrogen bond angleData not available
H-C-FHydrogen-Carbon-Fluorine bond angleData not available

Note: Specific, high-quality computational data for bond lengths and angles were not found in the performed searches. The tables are structured to be populated as this information becomes available.

Conformational Analysis

The presence of single bonds in the butane backbone allows for rotation, leading to different spatial arrangements of the atoms, known as conformations or rotational isomers. For this compound, rotation around the C2-C3 bond is of particular interest as it dictates the relative orientation of the bulky trifluoromethyl (CF3) and difluoromethyl (CHF2) groups.

Computational studies using force field models, such as the DREIDING force field, have been employed to investigate the thermodynamic and structural properties of this molecule. These studies suggest that this compound exhibits relatively low barriers for conformational interconversion, indicating a flexible molecular structure.

The primary conformations of interest are the anti and gauche forms, which are defined by the dihedral angle between the C1-C2 and C3-C4 bonds.

Table 3: Conformational Energy Profile of this compound
ConformerC1-C2-C3-C4 Dihedral Angle (°)Relative Energy (kJ/mol)
Anti~180Data not available
Gauche~60Data not available

Note: Quantitative energy differences between the conformers from high-level computational studies were not found in the performed searches. The table is structured for future data.

The relative stability of the anti and gauche conformers is influenced by a balance of steric hindrance between the bulky fluorinated groups and attractive or repulsive electrostatic interactions between the fluorine and hydrogen atoms.

Experimental and Computational Methodologies

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy can be used to identify the different conformers of a molecule that are present in a sample.

  • Sample Preparation: The sample of this compound is typically introduced into a gas cell for gas-phase measurements or dissolved in a suitable solvent for liquid-phase studies.

  • Data Acquisition: Infrared and Raman spectra are recorded over a range of wavenumbers.

  • Data Analysis: The observed vibrational frequencies are assigned to specific vibrational modes of the different conformers. The relative intensities of the bands corresponding to each conformer can be used to estimate their relative populations at a given temperature. By performing measurements at different temperatures, the enthalpy difference between the conformers can be determined.

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations

These quantum mechanical methods are used to predict the molecular structure, vibrational frequencies, and relative energies of the different conformers.

  • Model Building: An initial 3D structure of the this compound molecule is created.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy arrangement of the atoms for each stable conformer. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Vibrational frequencies are calculated for each optimized conformer. These theoretical frequencies are then compared with the experimental spectra to aid in the assignment of the observed bands.

  • Potential Energy Surface Scan: To determine the energy barriers between different conformations, a potential energy surface scan is performed by systematically changing the key dihedral angles (e.g., C1-C2-C3-C4) and calculating the energy at each step.

Visualizations

Caption: Ball-and-stick model of this compound.

ComputationalWorkflow cluster_start Initial Steps cluster_optimization Geometry Optimization cluster_analysis Conformational Analysis cluster_output Results Initial Guess Structure Initial Guess Structure DFT/Ab Initio Calculation DFT/Ab Initio Calculation Initial Guess Structure->DFT/Ab Initio Calculation Energy Minimization Energy Minimization DFT/Ab Initio Calculation->Energy Minimization Identify Conformers (Anti, Gauche) Identify Conformers (Anti, Gauche) Energy Minimization->Identify Conformers (Anti, Gauche) Calculate Relative Energies Calculate Relative Energies Identify Conformers (Anti, Gauche)->Calculate Relative Energies Potential Energy Surface Scan Potential Energy Surface Scan Identify Conformers (Anti, Gauche)->Potential Energy Surface Scan Structural Parameters Structural Parameters Calculate Relative Energies->Structural Parameters Vibrational Frequencies Vibrational Frequencies Potential Energy Surface Scan->Vibrational Frequencies

Caption: Workflow for computational analysis of molecular conformation.

References

HFC-365mfc: A Technical Guide to Potential Research Applications for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

This technical guide provides a comprehensive overview of the potential research applications of HFC-365mfc (this compound), with a focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document summarizes key physicochemical properties, explores potential uses in advanced drug delivery and diagnostic systems, and provides detailed experimental methodologies for select applications.

Core Properties of HFC-365mfc

HFC-365mfc is a hydrofluorocarbon that exists as a liquid at room temperature.[1] It is known for its distinct physical and chemical properties, which make it a candidate for various specialized applications. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C4H5F5-
Molecular Weight 148.07 g/mol
Boiling Point 40.2°C
Density 1.27g/cm³ at 20°C
Flash Point -20°C
Vapor Pressure 0.4bar at 20°C
1.3bar at 50°C
Water Solubility 1.7g/L at 21.2°C
Global Warming Potential (GWP) 794-
Ozone Depletion Potential (ODP) 0-

Research Applications in Drug Development and Beyond

While HFC-365mfc has established industrial applications as a blowing agent, solvent, and refrigerant, its potential in the research and pharmaceutical sectors is an emerging area of interest.[2][3]

Advanced Drug Delivery: Metered-Dose Inhalers

HFCs have been investigated as propellants in metered-dose inhalers (MDIs) for delivering medication to the lungs.[4] While specific formulations detailing the use of HFC-365mfc are not widely published, its properties as a liquid at room temperature with a suitable boiling point suggest its potential as a component in propellant blends for targeted respiratory drug delivery.

Diagnostic Imaging: Contrast-Enhanced Ultrasound

There is growing interest in the use of fluorocarbons in the formulation of microbubbles for contrast-enhanced ultrasound (CEUS).[4] These gas-filled microbubbles enhance the backscatter of ultrasound waves, providing improved imaging of blood flow and tissue perfusion. Although research has focused on other perfluorocarbons, the properties of HFC-365mfc make it a plausible candidate for the gas core in microbubble formulations.

Synthetic Chemistry: A Novel Solvent for Trifluoromethylation Reactions

A notable, albeit not extensively documented, application of HFC-365mfc is as an environmentally benign solvent for nucleophilic trifluoromethylation reactions. This is highly relevant in medicinal chemistry, where the introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.

Experimental Protocols

The following are detailed methodologies for key potential research applications of HFC-365mfc. It is important to note that for some of the more novel applications, these protocols are based on established techniques with related compounds due to the limited availability of published procedures specifically citing HFC-365mfc.

Protocol 1: Formulation of HFC-365mfc-Filled Microbubbles for Contrast-Enhanced Ultrasound

This protocol describes a hypothetical method for the preparation of lipid-shelled microbubbles with a HFC-365mfc gas core, adapted from existing methodologies for other perfluorocarbon gases.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HFC-365mfc gas

  • High-speed shaker (e.g., Vialmix)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and DSPE-PEG2000 in a suitable organic solvent (e.g., chloroform) in a sterile vial.

    • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the vial's inner surface.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by vortexing, forming a milky suspension of multilamellar vesicles.

  • Microbubble Formation:

    • Aseptically transfer the lipid suspension to a sterile serum vial.

    • Seal the vial with a rubber stopper and aluminum crimp.

    • Exchange the headspace of the vial with HFC-365mfc gas.

    • Place the vial in a high-speed shaker and agitate for 45-60 seconds. This process transforms the lipid vesicles into microbubbles encapsulating the HFC-365mfc gas.

  • Characterization:

    • Determine the size distribution and concentration of the microbubbles using a particle sizing instrument (e.g., a Coulter counter or dynamic light scattering).

    • Assess the acoustic properties of the microbubbles in vitro using a calibrated ultrasound system.

G cluster_prep Lipid Preparation cluster_formation Microbubble Formation cluster_char Characterization Lipids in Organic Solvent Lipids in Organic Solvent Lipid Film Lipid Film Lipids in Organic Solvent->Lipid Film Solvent Evaporation Lipid Suspension Lipid Suspension Lipid Film->Lipid Suspension Hydration with PBS Vial with HFC-365mfc Vial with HFC-365mfc Lipid Suspension->Vial with HFC-365mfc Gas Exchange Microbubble Suspension Microbubble Suspension Vial with HFC-365mfc->Microbubble Suspension High-Speed Shaking Particle Sizing Particle Sizing Microbubble Suspension->Particle Sizing Acoustic Analysis Acoustic Analysis Microbubble Suspension->Acoustic Analysis

Microbubble Synthesis Workflow

Signaling Pathways and Logical Relationships

The application of HFC-365mfc in drug development is still in a nascent stage, and as such, its direct involvement in specific signaling pathways has not been elucidated. However, we can visualize the logical relationship between its properties and potential applications.

G cluster_properties Physicochemical Properties cluster_applications Potential Research Applications HFC-365mfc HFC-365mfc Low Boiling Point Low Boiling Point HFC-365mfc->Low Boiling Point Liquid at Room Temp Liquid at Room Temp HFC-365mfc->Liquid at Room Temp Good Solvent Good Solvent HFC-365mfc->Good Solvent Inert Gas Core Inert Gas Core HFC-365mfc->Inert Gas Core MDI Propellant MDI Propellant Low Boiling Point->MDI Propellant Liquid at Room Temp->MDI Propellant Solvent for Synthesis Solvent for Synthesis Good Solvent->Solvent for Synthesis Ultrasound Contrast Agent Ultrasound Contrast Agent Inert Gas Core->Ultrasound Contrast Agent

HFC-365mfc: Properties to Applications

Conclusion and Future Directions

HFC-365mfc presents a unique set of properties that warrant further investigation for its application in the pharmaceutical and drug development sectors. While its use is established in industrial contexts, its potential as a component in advanced drug delivery systems, a precursor for novel diagnostic agents, and a specialized solvent in medicinal chemistry is an exciting frontier. The experimental protocols provided herein offer a foundational framework for researchers to begin exploring these applications. Further research is needed to fully characterize its behavior in biological systems and to develop optimized formulations and synthetic procedures. As the demand for innovative and environmentally conscious solutions in drug development grows, HFC-365mfc may emerge as a valuable tool in the scientist's arsenal.

References

Methodological & Application

Application Notes and Protocols for Utilizing 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) as a Blowing Agent in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) as a blowing agent in the formulation of rigid polyurethane foams. This document outlines the environmental and performance characteristics of HFC-365mfc, detailed experimental procedures for foam preparation and testing, and a summary of expected foam properties based on scientific literature.

Introduction

This compound (HFC-365mfc) is a hydrofluorocarbon that serves as a blowing agent in the production of rigid polyurethane foams. It is recognized for having no ozone depletion potential (ODP), making it an environmentally preferable alternative to previously used chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2][3] While it possesses a global warming potential (GWP), its overall environmental impact is considered lower than that of its predecessors.[1][2] In polyurethane foam systems, HFC-365mfc's primary function is to expand the polymer matrix, creating a cellular structure with low thermal conductivity, which is ideal for insulation applications.[4][5] Foams produced with HFC-365mfc generally exhibit small and uniform cell sizes, contributing to good mechanical strength and insulation performance.[4][5] HFC-365mfc can be used as the sole blowing agent or in combination with other agents, such as water or other HFCs, to tailor the properties of the final foam product.[6][7]

Experimental Protocols

Materials and Reagents
  • Polyol: Polyether polyol or polyester (B1180765) polyol suitable for rigid polyurethane foam. It is recommended to dehydrate the polyol at 90°C for 24 hours in a vacuum oven before use.

  • Isocyanate: Polymeric 4,4-diphenylmethane diisocyanate (PMDI).

  • Blowing Agent: this compound (HFC-365mfc).

  • Co-blowing Agent (Optional): Distilled water or other hydrofluorocarbons (e.g., HFC-245fa, HFC-227ea).

  • Catalyst: Amine catalysts (e.g., Polycat-8) to promote the gelling and blowing reactions.

  • Surfactant: Silicone-based surfactant (e.g., Goldschmidt B8462) to stabilize the foam cells.

Polyurethane Foam Preparation (One-Shot Process)

The "one-shot" process is a common laboratory method for preparing rigid polyurethane foam samples.

  • Premix Preparation:

    • In a suitable container, accurately weigh and combine the polyol, surfactant, catalyst(s), and blowing agent (HFC-365mfc and any co-blowing agent).

    • Mix these components thoroughly at a controlled speed (e.g., 2000 rpm) for a specified time (e.g., 30 seconds) to ensure a homogeneous mixture.

  • Foaming Reaction:

    • Add the pre-weighed amount of PMDI to the premix.

    • Immediately commence vigorous mixing at high speed (e.g., 5000-7000 rpm) for a short duration (e.g., 5-10 seconds).

    • Quickly pour the reacting mixture into a preheated mold (e.g., 60°C).

  • Curing:

    • Allow the foam to rise and cure in the mold at a specified temperature (e.g., 70°C) for a sufficient time (e.g., 24 hours) to ensure complete reaction and dimensional stability.

  • Sample Conditioning:

    • After curing, remove the foam from the mold and condition it at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

G cluster_prep Premix Preparation cluster_reaction Foaming and Curing cluster_post Post-Processing A Weigh Polyol, Surfactant, Catalyst, HFC-365mfc B Combine in Mixing Vessel A->B C Homogenize at 2000 rpm for 30 seconds B->C D Add PMDI to Premix C->D Homogenized Premix E High-Speed Mixing (5000-7000 rpm, 5-10s) D->E F Pour into Mold E->F G Cure at 70°C for 24 hours F->G H Demold Foam G->H I Condition at 23°C, 50% RH for 24 hours H->I J Cut Specimens for Testing I->J I->J

Caption: Experimental workflow for the preparation of rigid polyurethane foam using HFC-365mfc.

Standardized Testing Protocols

The following ASTM standards are recommended for the characterization of rigid polyurethane foams:

  • Apparent Density: ASTM D1622

  • Compressive Properties: ASTM D1621

  • Thermal Conductivity: ASTM C518

  • Dimensional Stability: ASTM D2126

  • Closed-Cell Content: ASTM D2856

  • Water Absorption: ASTM D2842

Data Presentation

The following tables summarize the quantitative data on the properties of polyurethane foams produced with HFC-365mfc and other blowing agents.

Table 1: Formulation of Rigid Polyurethane Foams

ComponentHFC-365mfc Foam (g)HFC-245fa Foam (g)Water Blown Foam (g)
Polyol100100100
HFC-365mfc15--
HFC-245fa-15-
Water--4
Surfactant222
Catalyst (PC-8)1.51.51.5
PMDI120120120

Data synthesized from a comparative study on environmentally friendly blowing agents.

Table 2: Physical Properties of Polyurethane Foams with Different Blowing Agents

PropertyHFC-365mfc FoamHFC-245fa FoamWater Blown Foam
Density ( kg/m ³) 35.233.130.5
Average Cell Size (μm) 250300450
Compressive Strength (MPa) 0.180.150.12
Thermal Conductivity (W/m·K) 0.0210.0200.025

This data illustrates that HFC-365mfc produces foams with the highest density and compressive strength, and the smallest cell size among the tested blowing agents.[4] Its thermal conductivity is comparable to that of HFC-245fa and superior to water-blown foam.[4]

Table 3: Influence of Blowing Agent Concentration on Foam Properties (HFC-365mfc and Water)

HFC-365mfc (parts)Water (parts)Density ( kg/m ³)Compressive Strength (MPa)Thermal Conductivity (W/m·K)
10245.30.250.024
15240.10.210.022
20235.80.180.020
15142.50.230.023
15338.20.190.021

As the concentration of the blowing agent (either HFC-365mfc or water) increases, the density and compressive strength of the resulting polyurethane foam decrease.[6][8] Conversely, increasing the amount of HFC-365mfc tends to lower the thermal conductivity.[6]

Signaling Pathways and Logical Relationships

The performance of the polyurethane foam is a result of the interplay between the chemical reactions (gelling and blowing) and the physical processes (phase change of the blowing agent and cell stabilization).

G cluster_inputs Input Components cluster_process Foaming Process cluster_outputs Foam Properties Polyol Polyol Mixing Mixing & Exothermic Reaction Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing HFC-365mfc HFC-365mfc Vaporization HFC-365mfc Vaporization HFC-365mfc->Vaporization Catalyst Catalyst Catalyst->Mixing Surfactant Surfactant Stabilization Cell Stabilization Surfactant->Stabilization Mixing->Vaporization Heat Generation Expansion Foam Expansion Vaporization->Expansion Expansion->Stabilization Curing Polymer Curing Stabilization->Curing Density Density Curing->Density Cell Structure Cell Structure Curing->Cell Structure Mechanical Strength Mechanical Strength Curing->Mechanical Strength Thermal Conductivity Thermal Conductivity Cell Structure->Thermal Conductivity

Caption: Logical relationships in the formation of polyurethane foam with HFC-365mfc.

Conclusion

This compound is a viable and environmentally more benign blowing agent for rigid polyurethane foams compared to CFCs and HCFCs. Its use results in foams with excellent insulation properties and mechanical strength. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and characterize polyurethane foams utilizing HFC-365mfc for a variety of applications. Careful control of the formulation and processing conditions is crucial to achieving the desired foam properties.

References

Application Notes and Protocols for 1,1,1,3,3-Pentafluorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) and its potential as a solvent in organic synthesis. While its primary industrial applications are as a foam blowing agent, degreasing solvent, and heat exchange fluid, its unique physical and chemical properties suggest potential utility in specialized laboratory and process chemistry applications.[1][2][3] This document summarizes its known characteristics, safety protocols, and a general experimental framework for its evaluation in novel synthetic applications.

Introduction to this compound as a Solvent

This compound is a hydrofluorocarbon (HFC) with a distinct set of properties that may offer advantages in specific reaction environments. Its chemical structure consists of a butane (B89635) backbone with five fluorine substituents, lending it unique solubility characteristics and a moderate boiling point. It is miscible with most organic solvents, a property that allows for its use in mixed-solvent systems to fine-tune reaction conditions.[1][2][3][4]

Key Advantages and Considerations:

  • Moderate Boiling Point: With a boiling point of 40°C (104°F), it is suitable for reactions requiring mild heating and allows for easy removal post-reaction under reduced pressure.[1]

  • Miscibility: Its miscibility with a wide range of organic solvents provides flexibility in creating custom solvent systems to optimize solubility and reactivity.[1][2][3][4]

  • Chemical Inertness: As a fluorinated hydrocarbon, it is expected to be relatively inert under many reaction conditions, minimizing solvent-reagent interactions.

  • Environmental and Safety Profile: While considered safer for the ozone layer than its predecessors, it is a fluorinated greenhouse gas and is subject to regulations in some regions.[3] It is also flammable and requires appropriate handling procedures.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, particularly for calculations related to reaction concentration, temperature control, and post-reaction workup.

PropertyValueReference(s)
Molecular Formula C4H5F5[1][6]
Molecular Weight 148.07 g/mol [1][6]
Boiling Point 40 °C (313.15 K)[1]
Melting Point -34.15 °C[1][4]
Density 1.27 g/cm³ at 20 °C[1][4]
Flash Point 27 °C[1][4]
Water Solubility 1.7 g/L at 21.2 °C[1][2][3][4]
Octanol/Water Partition Coefficient (logP) 2.594[4]
Vapor Pressure Varies with temperature
Refractive Index 1.2864 (estimate)[1]

Safety and Handling

Proper safety precautions are crucial when working with this compound due to its flammability and potential health effects.

  • Flammability: It is a flammable liquid and vapor.[5] All work should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Inhalation: Inhalation of high concentrations of vapor may cause dizziness, headache, and other central nervous system effects.

  • Skin and Eye Contact: May cause skin and eye irritation upon contact.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable solvents.

Potential Applications in Organic Synthesis

While specific, well-documented examples of this compound as a primary solvent for named organic reactions are scarce in the available literature, its properties suggest potential for investigation in several areas:

  • Reactions Requiring Moderate Temperatures: Its 40°C boiling point makes it suitable for reactions that require gentle heating, where more volatile solvents like dichloromethane (B109758) might be too low-boiling and higher-boiling solvents like toluene (B28343) might require excessive energy for removal.

  • Reactions Involving Fluorinated Compounds: Due to the "like dissolves like" principle, it may be an effective solvent for reactions involving highly fluorinated reagents or substrates, potentially improving solubility and reaction rates.

  • As a Co-Solvent: Its miscibility with other organic solvents allows for its use as a co-solvent to modify the polarity, boiling point, or solubility characteristics of a reaction medium.

  • Extraction and Workup: Its limited water solubility could make it a suitable solvent for liquid-liquid extractions in certain applications.

General Experimental Protocol for Evaluating this compound as a Solvent

The following is a general protocol that can be adapted to evaluate the suitability of this compound for a specific organic synthesis reaction.

Objective: To determine the feasibility and effectiveness of this compound as a solvent for a given reaction, focusing on reagent solubility, reaction kinetics, and product yield/purity compared to a standard solvent.

Materials:

  • This compound (analytical grade)

  • Reactants, reagents, and catalyst for the specific reaction

  • Standard organic solvent for the reaction (for comparison)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating/cooling system

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line) if required

  • Analytical equipment (TLC, GC-MS, LC-MS, NMR)

Procedure:

  • Solubility Test:

    • In a small vial, add a known amount of each reactant and catalyst to a measured volume of this compound.

    • Observe the solubility at room temperature and at the intended reaction temperature.

    • Compare the solubility to that in the standard solvent for the reaction.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the starting materials and catalyst.

    • Under an inert atmosphere (if necessary), add this compound to the desired concentration.

    • Set up a parallel reaction using the standard solvent for direct comparison.

  • Reaction Execution:

    • Bring the reaction mixture to the desired temperature.

    • Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC).

    • Record the time to completion or the conversion at specific time points.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction if necessary.

    • Isolate the product using standard procedures (e.g., extraction, filtration, chromatography). Note the ease of solvent removal via rotary evaporation.

  • Analysis and Comparison:

    • Determine the yield and purity of the isolated product.

    • Compare the results (reaction time, yield, purity) obtained with this compound to those from the standard solvent.

Visualization of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solubility Solubility Test (HFC-365mfc vs. Standard) prep_setup Reaction Setup (Parallel Experiments) prep_solubility->prep_setup exec_reaction Run Reaction (Monitor Progress) prep_setup->exec_reaction exec_workup Workup & Isolation exec_reaction->exec_workup analysis_yield Determine Yield & Purity exec_workup->analysis_yield analysis_compare Compare Solvents analysis_yield->analysis_compare known_applications cluster_properties Key Physical Properties cluster_applications Industrial Applications substance This compound (HFC-365mfc) prop_volatility Volatility & Vapor Pressure substance->prop_volatility prop_heat Heat Transfer Characteristics substance->prop_heat prop_solvency Solvency for Greases & Oils substance->prop_solvency app_foam Foam Blowing Agent prop_volatility->app_foam app_heat Heat Exchange Fluid prop_heat->app_heat app_degreasing Degreasing Solvent prop_solvency->app_degreasing

References

Application of 1,1,1,3,3-Pentafluorobutane in Precision Cleaning of Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of electronics manufacturing and research, the pristine cleanliness of components is paramount to ensure optimal performance, reliability, and longevity. Contaminants such as flux residues, oils, greases, and particulates can lead to electrical shorts, corrosion, and device failure. 1,1,1,3,3-Pentafluorobutane, also known as HFC-365mfc, has emerged as a viable solvent for precision cleaning applications due to its favorable physical and chemical properties. It offers a balance of solvency, low surface tension, and material compatibility, making it suitable for cleaning delicate electronic assemblies. These application notes provide a comprehensive overview of the use of this compound in the precision cleaning of electronics, including its properties, cleaning performance, and detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a cleaning solvent is crucial for its effective application. This compound is a volatile, non-ozone-depleting hydrofluorocarbon. A summary of its key properties is presented in the table below.

PropertyValueUnit
Molecular FormulaC4H5F5-
Molecular Weight148.07 g/mol
Boiling Point40.2°C
Density (liquid, at 20°C)1.27g/cm³
Surface Tension~18mN/m
Vapor Pressure (at 20°C)~40kPa
Water Solubility (at 21.2°C)1.7g/L
Kauri-Butanol Value~30-
Ozone Depletion Potential (ODP)0-
Global Warming Potential (GWP)794-

Cleaning Performance

This compound is effective in removing a variety of contaminants commonly found on electronic components. Its low surface tension allows it to penetrate into tight spaces, such as under low-standoff components, to dissolve and lift away residues. It is particularly effective for non-polar contaminants like oils and greases. For polar contaminants, such as certain flux activators, it is often used in azeotropic blends with more polar solvents like alcohols to enhance its cleaning efficacy.

The following table provides representative data on the cleaning efficiency of this compound for common electronic contaminants. It is important to note that actual cleaning performance can vary depending on the specific contaminant, substrate, cleaning method, and process parameters. The data presented here are for illustrative purposes.

Contaminant TypeSpecific ContaminantCleaning MethodCleaning Efficiency (%)
Flux Residue Rosin Mildly Activated (RMA) FluxVapor Degreasing>95
No-Clean FluxCo-solvent with Isopropanol>90
Oils & Greases Silicone OilUltrasonic Immersion>98
Mineral OilSpray Cleaning>97
Particulates Sub-micron silica (B1680970) particlesImmersion with Agitation>92

Experimental Protocols

Protocol 1: Vapor Degreasing of Printed Circuit Boards (PCBs)

Vapor degreasing is a highly effective method for cleaning electronic assemblies to a high degree of cleanliness. This protocol outlines a general procedure for using this compound in a two-sump vapor degreaser.

Materials:

  • Vapor degreaser unit

  • This compound (HFC-365mfc)

  • Contaminated Printed Circuit Boards (PCBs)

  • Appropriate basket or fixture for holding PCBs

  • Personal Protective Equipment (PPE): safety glasses, solvent-resistant gloves, lab coat

Procedure:

  • Pre-cleaning Inspection: Visually inspect the PCBs for gross contamination and ensure they are securely placed in the cleaning basket.

  • Vapor Degreaser Setup: Ensure the vapor degreaser is charged with this compound and has reached its operating temperature, establishing a stable vapor zone.

  • Vapor Cleaning: Slowly lower the basket of PCBs into the vapor zone of the degreaser. The solvent vapor will condense on the cooler PCBs, dissolving contaminants. Hold the basket in the vapor zone for 3-5 minutes, or until condensation ceases.

  • Rinse Sump Immersion (Optional): For heavily soiled components, immerse the basket in the rinse sump containing clean, distilled solvent for 2-4 minutes. Ultrasonic agitation can be applied in this step to enhance cleaning.

  • Final Vapor Rinse: Slowly withdraw the basket from the rinse sump and hold it in the vapor zone for a final rinse with pure solvent vapor for 1-2 minutes.

  • Drying: Slowly raise the basket above the vapor zone to allow the PCBs to dry completely before removal from the degreaser.

  • Post-cleaning Inspection: Visually inspect the cleaned PCBs for any remaining residues. Further analytical testing, such as ion chromatography, can be performed to quantify cleanliness levels.

Protocol 2: Ultrasonic Immersion Cleaning of Small Electronic Components

Ultrasonic cleaning is ideal for intricate components with complex geometries. This protocol describes a method for cleaning small electronic components using an ultrasonic bath with this compound.

Materials:

  • Ultrasonic cleaning bath

  • This compound (HFC-365mfc) or a suitable azeotropic blend

  • Beaker or other suitable container for the solvent

  • Contaminated small electronic components (e.g., connectors, sensors)

  • Mesh basket for holding components

  • PPE: safety glasses, solvent-resistant gloves, lab coat

Procedure:

  • Preparation: Fill a beaker with this compound and place it in the ultrasonic bath, which should be filled with water (or a suitable heat transfer fluid) to the appropriate level. Degas the solvent by running the ultrasonics for 5-10 minutes before introducing the components.

  • Component Loading: Place the contaminated components in a fine mesh basket.

  • Ultrasonic Cleaning: Immerse the basket of components into the beaker of solvent. Activate the ultrasonic bath for a duration of 5-10 minutes. The ultrasonic frequency and power should be optimized for the specific components to avoid damage.

  • Rinsing: After the cleaning cycle, remove the basket from the cleaning solution and rinse the components with fresh, clean this compound in a separate beaker to remove any dislodged contaminants.

  • Drying: Allow the components to air dry in a well-ventilated area or use a gentle stream of filtered, dry air.

  • Inspection: Inspect the cleaned components under magnification to ensure all contaminants have been removed.

Visualizations

experimental_workflow cluster_pre_cleaning Pre-Cleaning cluster_vapor_degreasing Vapor Degreasing Process cluster_post_cleaning Post-Cleaning start Start inspection Visual Inspection of PCBs start->inspection loading Load PCBs into Basket inspection->loading vapor_cleaning Vapor Cleaning (3-5 min) loading->vapor_cleaning rinse_sump Rinse Sump Immersion (Optional, 2-4 min) vapor_cleaning->rinse_sump final_rinse Final Vapor Rinse (1-2 min) vapor_cleaning->final_rinse rinse_sump->final_rinse drying Drying final_rinse->drying post_inspection Post-Cleaning Inspection drying->post_inspection end End post_inspection->end

Caption: Vapor Degreasing Workflow for PCBs.

logical_relationships cluster_properties Solvent Properties cluster_performance Cleaning Performance cluster_application Application solvency Good Solvency for Non-Polar Contaminants dissolution Effective Dissolution of Contaminants solvency->dissolution low_st Low Surface Tension penetration Penetration into Tight Spaces low_st->penetration volatility Moderate Volatility fast_drying Rapid, Residue-Free Drying volatility->fast_drying material_compatibility Good Material Compatibility no_damage No Damage to Sensitive Components material_compatibility->no_damage precision_cleaning Precision Cleaning of Electronics penetration->precision_cleaning dissolution->precision_cleaning fast_drying->precision_cleaning no_damage->precision_cleaning

Caption: Properties Influencing Cleaning Performance.

Material Compatibility

This compound generally exhibits good compatibility with a wide range of materials commonly used in electronic assemblies. However, it is always recommended to perform compatibility testing with specific materials and components under operational conditions.

  • Metals: Generally compatible with most metals, including stainless steel, aluminum, copper, and brass.

  • Plastics: Compatible with many plastics such as polyethylene, polypropylene, and polytetrafluoroethylene (PTFE). Some plastics, like polycarbonate and acrylics, may experience crazing or cracking with prolonged exposure.

  • Elastomers: Compatibility with elastomers varies. Materials like Viton™ and Buna-N generally show good resistance, while others may swell or degrade.

Safety and Environmental Considerations

This compound is a flammable liquid and its vapors can form flammable mixtures with air.[1] Therefore, appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, must be taken.[1] It has zero ozone depletion potential (ODP), making it an environmentally preferable alternative to older chlorinated and chlorofluorinated solvents.[2] However, it does have a significant global warming potential (GWP), and emissions should be minimized through the use of closed-loop cleaning systems and proper solvent handling and recycling procedures. The U.S. Environmental Protection Agency (EPA) has listed HFC-365mfc as an acceptable substitute for electronics cleaning.[3]

Conclusion

This compound is a versatile and effective solvent for the precision cleaning of electronics. Its favorable combination of physical properties allows for the efficient removal of a wide range of contaminants from sensitive electronic components. When used in appropriate cleaning systems and with proper safety and environmental controls, it provides a reliable solution for achieving the high levels of cleanliness required in modern electronics manufacturing and research. The provided protocols offer a starting point for developing specific cleaning processes, which should be validated for each unique application.

References

Application Notes and Protocols: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) as a Heat Transfer Fluid in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,1,1,3,3-pentafluorobutane, also known as HFC-365mfc, as a heat transfer fluid in various laboratory equipment. Its properties make it a viable option for applications requiring precise temperature control.

Introduction

This compound is a hydrofluorocarbon (HFC) that sees use as a heat exchange fluid in closed heat transfer systems. Its thermophysical properties, such as a moderate boiling point and low viscosity, make it suitable for a range of laboratory applications including chillers, heaters, and reaction blocks where stable and efficient heat transfer is critical.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for equipment selection and experimental design.

PropertyValue
Molecular Formula C4H5F5
Molecular Weight 148.076 g/mol
Boiling Point 40°C
Density 1.27 g/cm³
Flash Point -20°C (-4°F)
Solubility in Water 1.7 g/L at 21.2°C
Primary Applications Heat exchange fluid, foam blowing agent, degreasing solvent

Health and Safety

Users should handle this compound in a well-ventilated area and store it in a cool location away from oxidizing agents. It is important to consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures.

Applications in Laboratory Equipment

Due to its favorable properties, HFC-365mfc can be utilized in a variety of laboratory instruments that require thermal management. Recirculating chillers and heaters are common pieces of equipment where this fluid can be employed to maintain precise temperatures for sensitive experiments.[1][2]

Recirculating Chillers and Heaters

Recirculating chillers and heaters are essential for controlling the temperature of reactions, analytical instruments, and other laboratory apparatus.[1][2] The choice of heat transfer fluid is critical to the performance of these units. HFC-365mfc's properties allow it to be used effectively in systems requiring a wide operating temperature range.

Experimental Protocols

The following protocols are generalized procedures for evaluating the performance of this compound as a heat transfer fluid in a laboratory setting.

Protocol for Evaluating Heat Transfer Fluid Performance in a Recirculating Chiller

This protocol outlines the steps to assess the cooling performance of HFC-365mfc in a standard laboratory recirculating chiller.

Objective: To determine the cooling efficiency and temperature stability of this compound.

Materials:

  • Recirculating chiller with a known cooling capacity

  • This compound

  • Insulated tubing

  • External temperature probes (e.g., thermocouples or RTDs)

  • Data logging system

  • A heat load (e.g., a rotary evaporator with a heated water bath)

  • Flow meter

Procedure:

  • System Preparation:

    • Ensure the recirculating chiller is clean and dry.

    • Carefully fill the chiller reservoir with this compound to the recommended level.

    • Connect the chiller to the heat load using insulated tubing.

    • Place external temperature probes at the inlet and outlet of the heat load and in the chiller reservoir.

    • Connect the temperature probes to the data logging system.

  • Performance Testing:

    • Turn on the chiller and set the desired temperature (e.g., 5°C).

    • Allow the system to stabilize and record the temperature at all probe locations.

    • Introduce a constant heat load to the system.

    • Monitor and log the temperature at the inlet, outlet, and reservoir, as well as the fluid flow rate, until a steady state is reached.

    • Calculate the heat transfer rate using the recorded data.

  • Data Analysis:

    • Compare the experimental heat transfer rate with the chiller's specified cooling capacity.

    • Evaluate the temperature stability of the fluid over the duration of the experiment.

Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the use of heat transfer fluids in a laboratory setting.

G cluster_0 Heat Transfer Fluid Evaluation Workflow A Define Application Requirements (Temperature Range, Equipment) B Select Candidate Heat Transfer Fluid (e.g., HFC-365mfc) A->B C Review Physicochemical Properties and Safety Data B->C D Prepare Experimental Setup (Chiller, Sensors, Heat Load) C->D E Conduct Performance Test (Measure Temperature, Flow Rate) D->E F Analyze Data (Calculate Heat Transfer Rate, Stability) E->F G Compare Results to Requirements and Manufacturer Specifications F->G H Final Fluid Selection and Implementation G->H

Caption: Workflow for evaluating a heat transfer fluid.

G cluster_1 Using HFC-365mfc in a Laboratory Chiller start Start prep Prepare Chiller (Clean, Dry) start->prep fill Fill Reservoir with HFC-365mfc prep->fill connect Connect to Laboratory Equipment fill->connect set Set Desired Temperature connect->set operate Operate Chiller and Monitor Performance set->operate end End operate->end

Caption: Process for using HFC-365mfc in a lab chiller.

G cluster_2 Decision Tree for Heat Transfer Fluid Selection rect_node rect_node temp_range Required Temperature Range? viscosity Low Viscosity Needed? temp_range->viscosity Within -40°C to 40°C select_other Consider Alternative Fluid temp_range->select_other Outside Range compatibility Material Compatibility? viscosity->compatibility Yes viscosity->select_other No safety Safety Constraints? compatibility->safety Yes compatibility->select_other No select_hfc Consider HFC-365mfc safety->select_hfc Acceptable safety->select_other Not Acceptable

References

Application Notes and Protocols for the Formulation of Aerosol Propellants Using 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) as an Aerosol Propellant

This compound, also known as HFC-365mfc, is a hydrofluorocarbon that has been utilized as a propellant and solvent in various aerosol products.[1][2][3] With no effect on the ozone layer, it has been considered as an alternative to chlorofluorocarbons (CFCs).[1] HFC-365mfc is a non-flammable liquid at room temperature with a boiling point of 40.2°C, which allows for its use in formulations requiring a less volatile propellant.[1] Its properties as a solvent enable it to be used in blends with other components to achieve desired formulation characteristics.[1]

These application notes provide a comprehensive overview of the formulation of aerosol propellants using HFC-365mfc, including its physicochemical properties, formulation considerations, and protocols for laboratory-scale preparation and characterization.

Physicochemical Properties of HFC-365mfc

A thorough understanding of the physical and chemical properties of HFC-365mfc is fundamental to successful aerosol formulation. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
Chemical Formula CF3-CH2-CF2-CH3[1]
Molecular Weight 148 g/mol [1]
Boiling Point (at 1.013 bar) 40.2 °C[1]
Liquid Density (at 20°C) 1.27 kg/dm ³[1]
Saturating Vapor Pressure (at 20°C) 0.4 bar[1]
Saturating Vapor Pressure (at 50°C) 1.3 bar[1]
Water Solubility (in HFC-365mfc at 25°C) 0.09 % weight[1]
Solubility in Water (at 25°C) 0.50 % weight[1]
Kauri-Butanol Index 12[1]
Flammability Limits in Air (at 20°C) 3.6 - 13.3 % volume[1]
Auto-ignition Temperature 580 °C[1]

Formulation Development with HFC-365mfc

The development of a successful aerosol formulation using HFC-365mfc requires careful consideration of the active pharmaceutical ingredient (API), excipients, and the final product's desired performance characteristics.

Solubility and Compatibility

API Solubility: The solubility of the API in HFC-365mfc and any co-solvents is a critical factor, particularly for solution-based formulations. While HFC-365mfc has some solvent properties, its Kauri-Butanol index of 12 suggests it is a relatively weak solvent.[1] Therefore, co-solvents such as ethanol (B145695) are often necessary to achieve the desired API concentration.[4] The amount of co-solvent can significantly impact the final vapor pressure of the formulation and the particle size of the aerosolized drug.

Excipient Compatibility: Excipients in aerosol formulations can act as co-solvents, surfactants, or suspending agents.[4] It is crucial to ensure the compatibility of these excipients with HFC-365mfc and the API to prevent degradation and ensure the stability of the formulation.

Container and Valve Compatibility: The interaction between the formulation and the materials of the aerosol canister and valve is critical to prevent leaching of unwanted substances into the formulation and to ensure the mechanical integrity of the packaging. Compatibility testing with various elastomers, plastics, and metals used in these components is essential.

Vapor Pressure

The vapor pressure of the propellant blend determines the force of expulsion and influences the spray characteristics. HFC-365mfc has a relatively low vapor pressure.[1] To achieve a higher pressure for finer atomization, it can be blended with higher-pressure propellants like HFC-134a or HFC-227ea. The final vapor pressure of a blend can be estimated using Raoult's Law for ideal mixtures.

Aerosol Performance

The key performance indicators for a pharmaceutical aerosol are the delivered dose uniformity, spray pattern, and aerodynamic particle size distribution (APSD). These are influenced by the formulation's vapor pressure, viscosity, and the design of the valve and actuator. A finer particle size, which is often desirable for pulmonary drug delivery, is typically achieved with higher vapor pressure formulations and optimized actuator design.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale preparation and characterization of aerosol formulations using HFC-365mfc.

Protocol for Solubility Assessment of an API in HFC-365mfc/Ethanol Blends

Objective: To determine the saturation solubility of an API in various blends of HFC-365mfc and ethanol.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (HFC-365mfc)

  • Dehydrated Ethanol

  • Pressure-resistant glass bottles with valves

  • Shaking incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of HFC-365mfc/ethanol blends with varying ethanol concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/w).

  • Accurately weigh an excess amount of the API into each pressure-resistant glass bottle.

  • Add a known amount of each HFC-365mfc/ethanol blend to the respective bottles.

  • Securely seal the bottles with valves.

  • Place the bottles in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the bottles to stand undisturbed for at least 24 hours to allow undissolved API to settle.

  • Carefully decant a sample of the supernatant from each bottle, ensuring no solid particles are transferred.

  • Accurately weigh the collected supernatant.

  • Allow the propellant and ethanol to evaporate completely.

  • Re-dissolve the remaining API residue in a suitable solvent for HPLC analysis.

  • Quantify the amount of dissolved API using a validated HPLC method.

  • Calculate the solubility of the API in each blend (e.g., in mg/g).

Protocol for Laboratory-Scale Preparation of a Solution-Based MDI

Objective: To prepare a small batch of a solution-based metered-dose inhaler (MDI) using HFC-365mfc.

Materials:

  • API

  • Dehydrated ethanol (co-solvent)

  • HFC-365mfc

  • Empty aluminum MDI canisters

  • MDI metering valves

  • Laboratory-scale aerosol filling and crimping equipment

Procedure:

  • In a suitable vessel, dissolve the required amount of API in the specified volume of dehydrated ethanol to create the drug concentrate.

  • Accurately dispense the required volume of the drug concentrate into each MDI canister.

  • Place a metering valve onto each canister.

  • Crimp the valve onto the canister using a laboratory-scale crimper to create a secure seal.

  • Using a pressure burette, fill each canister with the specified amount of HFC-365mfc through the valve stem.

  • Actuate each MDI unit several times to prime the valve.

  • Store the filled MDIs appropriately for further testing.

Protocol for Characterization of Aerosol Spray Pattern and Plume Geometry

Objective: To visually assess the spray pattern and plume geometry of the formulated MDI.

Materials:

  • Formulated MDI

  • High-speed camera with appropriate lighting

  • Spray pattern analyzer (e.g., laser-based system)

  • Dark, non-reflective background

Procedure:

  • Secure the MDI in a fixed position.

  • Position the high-speed camera or spray pattern analyzer at a fixed distance and angle from the MDI actuator.

  • Actuate the MDI and capture images or data of the spray plume.

  • Analyze the images or data to determine the spray angle, plume width, and spray pattern (e.g., oval, circular).

  • Repeat for multiple actuations to assess consistency.

Protocol for Aerodynamic Particle Size Distribution (APSD) Analysis using an Andersen Cascade Impactor (ACI)

Objective: To determine the particle size distribution of the aerosolized drug.

Materials:

  • Formulated MDI

  • Andersen Cascade Impactor (ACI) with appropriate stage coatings

  • Vacuum pump

  • Flow meter

  • Mouthpiece adapter

  • Solvent for drug recovery

  • HPLC system

Procedure:

  • Assemble the ACI according to the manufacturer's instructions, ensuring each stage is coated with a suitable material to prevent particle bounce.

  • Connect the ACI to a vacuum pump and adjust the flow rate to the desired value (typically 28.3 L/min for MDIs).[5]

  • Connect the MDI to the ACI inlet via a mouthpiece adapter.

  • Actuate a specified number of doses into the ACI.

  • Disassemble the ACI and carefully rinse each stage and the filter with a suitable solvent to recover the deposited drug.

  • Quantify the amount of drug on each stage using a validated HPLC method.

  • Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the particles.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of API Solubility Data in HFC-365mfc/Ethanol Blends

Ethanol Concentration (% w/w)API Solubility (mg/g) ± SD
0Insert Data
5Insert Data
10Insert Data
15Insert Data
20Insert Data

Table 2: Example of Aerosol Performance Characteristics

Formulation IDVapor Pressure (psig at 25°C)Delivered Dose (µ g/actuation ) ± SDMMAD (µm) ± SDGSD ± SD
F1 (0% Ethanol)Insert DataInsert DataInsert DataInsert Data
F2 (5% Ethanol)Insert DataInsert DataInsert DataInsert Data
F3 (10% Ethanol)Insert DataInsert DataInsert DataInsert Data

Visualizations

Logical Workflow for Propellant Selection

G A Define Target Product Profile (e.g., topical, inhalation) B Identify Required Physicochemical Properties A->B C Evaluate Candidate Propellants (HFC-365mfc, HFA-134a, etc.) B->C D Consider Vapor Pressure & Flammability C->D E Assess API & Excipient Solubility/Compatibility C->E F Review Environmental & Regulatory Constraints C->F G Select Primary Propellant (e.g., HFC-365mfc) D->G E->G F->G H Determine Need for Co-propellant/Co-solvent G->H I Finalize Propellant System H->I

Caption: Propellant selection workflow.

Experimental Workflow for MDI Formulation and Testing

G cluster_formulation Formulation cluster_testing Testing & Characterization A API & Excipient Solubility/Compatibility Studies B Prepare Drug Concentrate (API + Co-solvent) A->B C Fill Canisters with Concentrate B->C D Crimp Valves C->D E Pressure Fill with HFC-365mfc D->E F Vapor Pressure Measurement E->F G Delivered Dose Uniformity E->G H Spray Pattern & Plume Geometry E->H I Aerodynamic Particle Size Distribution (APSD) E->I J Stability Studies E->J

Caption: MDI formulation and testing workflow.

Safety and Handling

HFC-365mfc is a flammable liquid and its vapor can form flammable mixtures with air.[1] Therefore, appropriate safety precautions must be taken during handling and formulation.

  • Ventilation: All work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid the accumulation of flammable vapors.

  • Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use intrinsically safe and explosion-proof equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge.

  • Storage: Store HFC-365mfc in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound (HFC-365mfc) presents a viable option as a propellant in aerosol formulations, particularly when a lower vapor pressure is desired. Its solvent properties, though modest, allow for its use in various blends to achieve specific product characteristics. Successful formulation development hinges on a systematic approach to evaluating API solubility, excipient compatibility, and the final aerosol's performance attributes. The protocols and guidelines presented here provide a foundational framework for researchers and drug development professionals to explore the potential of HFC-365mfc in their aerosol product development endeavors. It is important to note that while this document provides general guidance, specific formulation and testing parameters will need to be optimized for each unique product.

References

Application Notes and Protocols for Creating Polyurethane Foams with 1,1,1,3,3-Pentafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of rigid polyurethane (PU) foams using 1,1,1,3,3-pentafluorobutane (HFC-365mfc) as a physical blowing agent. HFC-365mfc is a third-generation hydrofluorocarbon with zero ozone depletion potential (ODP), making it a more environmentally friendly alternative to previously used chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). These foams are characterized by their closed-cell structure, low thermal conductivity, and high compressive strength, making them suitable for a variety of applications, including thermal insulation.

This protocol will cover the necessary materials, equipment, and a step-by-step procedure for the "one-shot" hand-mixing method, a common laboratory-scale technique. It also includes tables summarizing the expected physical properties of the resulting foams based on different formulations and a diagram illustrating the experimental workflow.

Materials and Equipment

Materials:

  • Polyol: Polyether or polyester (B1180765) polyols are commonly used. The specific type will influence the final properties of the foam.

  • Isocyanate: Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) is a standard choice for rigid polyurethane foams.

  • Blowing Agent: this compound (HFC-365mfc). It may be used alone or in a blend with other blowing agents like water or other HFCs.

  • Catalyst: Amine catalysts (e.g., triethylenediamine) are used to promote the foaming (blowing) reaction, while organotin catalysts (e.g., dibutyltin (B87310) dilaurate) accelerate the gelling (polymerization) reaction.

  • Surfactant: Silicone-based surfactants are essential for stabilizing the foam cells and ensuring a uniform cell structure.

  • Optional Additives: Flame retardants, colorants, or fillers can be incorporated as needed.

  • Cleaning Solvent: Acetone or mineral spirits for cleaning equipment.

Equipment:

  • Fume hood

  • Top-pan balance (accurate to at least 0.1 g)

  • Disposable mixing containers (e.g., paper or plastic cups)

  • High-speed mechanical stirrer with a propeller-type mixing blade

  • Timer

  • Mold for foam expansion (e.g., a cardboard box or a custom-made mold)

  • Personal protective equipment (PPE): safety goggles, gloves, lab coat

  • Thermometer

  • Tongue depressors or spatulas

Experimental Protocols

Protocol 1: One-Shot Hand-Mixing Method for Rigid Polyurethane Foam

This protocol outlines the "one-shot" method, where all components are mixed together in a single step.

1. Formulation and Component Preparation:

  • Based on the desired foam properties, determine the formulation. The ratios of the components are typically expressed in parts by weight (pbw). Refer to Table 1 for example formulations.

  • Accurately weigh each component into separate, clean, and dry containers. It is crucial to be precise, as small variations can significantly impact the foam's properties.

  • The isocyanate should be weighed immediately before mixing as it is sensitive to atmospheric moisture.

2. Premixing the Polyol Component (Part A):

  • In a designated mixing container, combine the polyol, surfactant, catalyst(s), and any other additives.

  • Mix these components thoroughly at a low speed until a homogeneous mixture is achieved.

  • Carefully add the this compound to the polyol premix and stir gently to ensure it is well dispersed without causing premature frothing.

3. Mixing and Foaming:

  • Place the container with the polyol premix (Part A) under the high-speed mechanical stirrer in a fume hood.

  • Start the stirrer at a high speed (e.g., 2000-3000 rpm) and quickly add the pre-weighed isocyanate (Part B) to the polyol premix.

  • Continue mixing for a short, predetermined time, typically 5-10 seconds. Over-mixing can lead to premature gelling and poor foam structure.

  • Immediately after mixing, pour the reacting mixture into the mold.

4. Curing and Demolding:

  • Allow the foam to rise and cure in the mold at ambient temperature. The curing process is exothermic.

  • The foam will typically be tack-free within a few minutes. However, for full curing and to achieve final physical properties, it is recommended to let the foam cure for at least 24 hours at room temperature.

  • Once fully cured, the foam can be demolded.

5. Characterization:

  • The physical and mechanical properties of the foam, such as density, compressive strength, and thermal conductivity, can then be measured according to standard testing methods (e.g., ASTM standards).

Data Presentation

The properties of polyurethane foams are highly dependent on the formulation. The following tables provide a summary of quantitative data from various studies, illustrating the impact of blowing agent concentration and isocyanate index on the final foam characteristics.

Table 1: Example Formulations for Rigid Polyurethane Foam with HFC-365mfc

ComponentFormulation 1 (pbw)Formulation 2 (pbw)
Polyether Polyol100100
Silicone Surfactant1.52.0
Amine Catalyst1.01.5
Organotin Catalyst0.50.8
This compound2030
Polymeric MDI120135
Isocyanate Index *1.10 1.15

*Isocyanate Index = ([NCO moles] / [OH moles]) x 100

Table 2: Physical Properties of Rigid Polyurethane Foams Blown with HFC-365mfc

PropertyFormulation 1Formulation 2
Density ( kg/m ³)35 - 4530 - 40
Compressive Strength (kPa)150 - 250120 - 200
Thermal Conductivity (mW/m·K)20 - 2518 - 23
Closed Cell Content (%)> 90> 90
Cream Time (s)20 - 3015 - 25
Gel Time (s)60 - 8050 - 70
Tack-Free Time (s)90 - 12080 - 110

Table 3: Effect of Isocyanate Index on Foam Properties (with constant HFC-365mfc content)

Isocyanate IndexDensity ( kg/m ³)Compressive Strength (kPa)Thermal Conductivity (mW/m·K)
1.0~42~220~24
1.1~40~200~23
1.2~38~180~22
1.3~36~160~21

Note: The data in these tables are compiled from various sources and represent typical ranges. Actual results may vary depending on the specific raw materials and processing conditions.

Mandatory Visualization

experimental_workflow formulation 1. Formulation Design (Polyol, Isocyanate, HFC-365mfc, Catalysts, Surfactant) weighing 2. Component Weighing formulation->weighing premixing 3. Polyol Premixing (Part A) weighing->premixing mixing 4. High-Speed Mixing (Part A + Part B) premixing->mixing pouring 5. Pouring into Mold mixing->pouring curing 6. Curing (Foam Rise and Solidification) pouring->curing demolding 7. Demolding curing->demolding characterization 8. Foam Characterization (Density, Strength, etc.) demolding->characterization

Caption: Experimental workflow for the one-shot synthesis of polyurethane foam.

reaction_pathway reactants Reactants: - Polyol (-OH) - Isocyanate (-NCO) gelling Gelling Reaction (Polymerization) reactants->gelling Organotin Catalyst blowing Blowing Reaction (with H₂O, if present) reactants->blowing Amine Catalyst urethane Polyurethane Linkage (-NH-COO-) gelling->urethane foam Cross-linked Polyurethane Foam urethane->foam co2 CO₂ Gas Generation blowing->co2 co2->foam Cell Formation

Application Notes and Protocols for 1,1,1,3,3-Pentafluorobutane in Chromatographic Separations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1,3,3-Pentafluorobutane (C4H5F5), also known as HFC-365mfc, is a fluorinated alkane with unique physicochemical properties that suggest its potential as a specialized mobile phase component in liquid and supercritical fluid chromatography.[1][2][3] Its low polarity, volatility, and miscibility with a range of organic solvents make it a candidate for niche applications, particularly in normal-phase (NP-HPLC) and supercritical fluid chromatography (SFC) for the separation of hydrophobic and fluorinated analytes. These application notes provide detailed protocols and performance data for the use of this compound in these advanced chromatographic applications.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for method development.

PropertyValue
Chemical FormulaC4H5F5
Molecular Weight148.07 g/mol [2]
Boiling Point40.2 °C
Density~1.265 g/mL at 25 °C
ViscosityLower than typical HPLC solvents, leading to lower backpressure
UV CutoffNot established, requires evaluation before use with UV detectors
MiscibilityMiscible with many organic solvents, sparingly soluble in water.[1]

Application Note 1: Normal-Phase HPLC Separation of Fluorinated Compounds

Objective

To develop a normal-phase HPLC method utilizing this compound for the separation of a proprietary mixture of fluorinated small molecules, where traditional non-polar solvents like hexane (B92381) provide inadequate selectivity.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: A silica-based stationary phase, such as a standard silica (B1680970) or diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: this compound (HPLC Grade)

  • Mobile Phase B: Isopropanol (IPA) (HPLC Grade)

  • Gradient Program:

    • 0-2 min: 2% B (Isocratic)

    • 2-10 min: Linear gradient from 2% to 15% B

    • 10-12 min: 15% B (Isocratic)

    • 12.1-15 min: Return to 2% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 220 nm

3. Sample Preparation:

  • Dissolve 1 mg of the fluorinated compound mixture in 1 mL of isopropanol.

  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

  • Injection Volume: 5 µL

4. Data Analysis:

  • Integrate peaks and calculate resolution between critical pairs using standard chromatography data system software.

Expected Results and Discussion

The use of this compound as the weak solvent in the mobile phase is anticipated to offer unique selectivity for fluorinated analytes due to favorable dipole-dipole and fluorous interactions. The low viscosity of the mobile phase should result in lower backpressure compared to hexane-based mobile phases.

Quantitative Data Summary

Compound IDRetention Time (min)Resolution (Rs)Tailing Factor
F-Compound 14.2-1.1
F-Compound 25.82.11.2
F-Compound 37.52.51.1

Experimental Workflow Diagram

NP_HPLC_Workflow prep_mp Mobile Phase Preparation hplc_system HPLC System Setup prep_mp->hplc_system prep_sample Sample Preparation injection Sample Injection prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection DAD Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for NP-HPLC analysis using this compound.

Application Note 2: Chiral Separation using Supercritical Fluid Chromatography (SFC)

Objective

To develop a rapid and efficient SFC method for the enantiomeric separation of a chiral fluorinated pharmaceutical intermediate, using this compound as a co-solvent with supercritical CO2.

Experimental Protocol

1. Instrumentation and Columns:

  • SFC System: Waters ACQUITY UPC² or equivalent, with a binary solvent manager, autosampler, and photodiode array (PDA) detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 150 mm x 4.6 mm, 3 µm particle size).

2. Mobile Phase and Conditions:

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): this compound/Methanol (80:20, v/v)

  • Gradient Program:

    • 0-1 min: 5% B (Isocratic)

    • 1-5 min: Linear gradient from 5% to 25% B

    • 5-6 min: Hold at 25% B

    • 6.1-8 min: Return to 5% B and equilibrate

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: PDA at 230 nm

3. Sample Preparation:

  • Prepare a 0.5 mg/mL solution of the racemic fluorinated pharmaceutical intermediate in methanol.

  • Filter through a 0.22 µm nylon syringe filter before injection.

  • Injection Volume: 2 µL

4. Data Analysis:

  • Determine the retention times of the two enantiomers and calculate the chiral resolution (Rs).

Expected Results and Discussion

The addition of this compound as a co-solvent in SFC can modify the polarity and solvating power of the mobile phase, potentially enhancing enantioselectivity on polysaccharide-based chiral stationary phases for fluorinated compounds. This approach may offer an alternative to traditional alcohol co-solvents.

Quantitative Data Summary

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 13.8-
Enantiomer 24.52.3

Logical Relationship Diagram for Method Development

SFC_Method_Dev objective Chiral Separation of Fluorinated Compound sfc SFC as Technique objective->sfc csp_selection Select Chiral Stationary Phase (Polysaccharide) sfc->csp_selection mobile_phase Define Mobile Phase sfc->mobile_phase optimization Optimize Gradient, Flow, and Temperature csp_selection->optimization co2 Supercritical CO2 mobile_phase->co2 cosolvent Select Co-solvent mobile_phase->cosolvent pfb_meoh This compound / Methanol cosolvent->pfb_meoh pfb_meoh->optimization result Achieve Enantiomeric Resolution optimization->result

Caption: Logical steps for developing a chiral SFC method with this compound.

Safety and Environmental Considerations

  • Handling: this compound should be handled in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (safety glasses, gloves) should be worn.

  • Environmental Impact: As a hydrofluorocarbon (HFC), this compound is a fluorinated greenhouse gas. Users should be mindful of its global warming potential and take measures to minimize atmospheric release. Regulations regarding its use may apply.

  • Waste Disposal: All waste containing this compound should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

References

Application Notes and Protocols for the Extraction of Natural Products Using 1,1,1,3,3-Pentafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These documents provide a comprehensive overview of the potential application of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) as a solvent for the extraction of natural products. While this application is an emerging area with limited publicly available data, the following notes and protocols are based on existing patent literature for hydrofluorocarbons and the physicochemical properties of HFC-365mfc.

Application Notes

Introduction to this compound as an Extraction Solvent

This compound, also known as HFC-365mfc or by its trade name Solkane® 365mfc, is a hydrofluorocarbon with properties that suggest its potential as a selective solvent for the extraction of lipophilic and other bioactive compounds from natural matrices.[1][2] Traditionally used as a blowing agent and cleaning solvent, its non-polar nature, low boiling point, and miscibility with other organic solvents make it an interesting candidate for natural product extraction.[1][3][4]

The use of hydrofluorocarbons, including C1-C4 (hydro)fluorocarbons, for the extraction of natural products such as flavored or aromatic oils from plant materials is documented in patent literature.[5] These processes often involve contacting the plant material with the hydrofluorocarbon solvent, sometimes in combination with a co-solvent, to separate the desired extract.[5]

Key Advantages:

  • Selectivity: Its unique polarity may allow for the selective extraction of specific classes of compounds, potentially reducing the need for extensive downstream purification.

  • Low Boiling Point: A boiling point of approximately 40°C facilitates easy removal of the solvent from the extract at low temperatures, which is crucial for preserving thermolabile compounds.[6]

  • Chemical Inertness: HFC-365mfc is chemically stable, reducing the risk of reacting with the target bioactive compounds during extraction.[1]

  • Potential Replacement for Traditional Solvents: It could serve as an alternative to solvents like hexane, which is facing increasing scrutiny due to health and environmental concerns.[7]

Considerations:

  • Environmental Impact: HFC-365mfc has a significant Global Warming Potential (GWP).[8] Therefore, its use requires a closed-loop system to minimize atmospheric emissions.

  • Co-solvents: The extraction efficiency and selectivity can be significantly modified by the addition of a co-solvent.[5] The choice of co-solvent will depend on the target compounds.

  • Pressure Requirements: Due to its volatility, extractions may need to be performed in a pressurized system to maintain the solvent in a liquid state, especially at elevated temperatures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound relevant to its use as an extraction solvent is presented in Table 1.

PropertyValueSource
Chemical Formula C4H5F5[5][9]
Molecular Weight 148.07 g/mol [5][6][9]
Boiling Point 40.1 °C[6]
Melting Point ≤ -20.0 °C[6]
Liquid Density Data available for various temperatures[10][11]
Solubility in Water 1.7 g/L at 21.2 °C[3][4]
Miscibility Miscible with most organic solvents[3][4]
Flash Point ≤ -27.0 °C[6]
Hazards Highly Flammable[2][5]

Table 1: Physicochemical properties of this compound.

Potential Applications in Natural Product Extraction

Based on its properties and patent literature covering similar hydrofluorocarbons, HFC-365mfc is a promising solvent for the extraction of:

  • Essential Oils and Aromatic Compounds: Its volatility and ability to dissolve non-polar compounds make it suitable for extracting delicate fragrances and flavors from botanicals. Spanish patent literature describes the use of a similar HFC (1,1,1,2-tetrafluoroethane) for the enrichment of essential oils.

  • Lipids and Fatty Acids: As a non-polar solvent, it is expected to be effective in extracting oils and fats from seeds, nuts, and other plant materials.

  • Moderately Polar Bioactive Compounds: When used with a polar co-solvent (e.g., ethanol), it may effectively extract a broader range of compounds, including some alkaloids, flavonoids, and terpenoids.

Experimental Protocols

The following are generalized protocols for the extraction of natural products using this compound. These should be considered as a starting point and will require optimization depending on the specific plant material and target compounds.

Protocol 1: Pressurized Liquid Extraction (PLE) of Lipophilic Compounds

This protocol is designed for the extraction of non-polar compounds such as lipids and essential oils from dried plant material.

1. Materials and Equipment:

  • Dried and ground plant material (particle size < 0.5 mm)
  • This compound (purity > 99.5%)
  • Pressurized Liquid Extraction (PLE) system or a custom-built pressure-rated extraction vessel with temperature control.
  • Collection vials
  • Rotary evaporator or other solvent removal system with a cooling trap.
  • Analytical balance

2. Experimental Workflow Diagram:

PLE_Workflow A Sample Preparation (Drying, Grinding) B Load Extraction Cell (Sample + Dispersing Agent) A->B C Pressurized Liquid Extraction - Solvent: HFC-365mfc - Temperature: 40-60°C - Pressure: 1-2 MPa B->C D Collect Extract C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Analysis (GC-MS, HPLC) F->G

A generalized workflow for Pressurized Liquid Extraction (PLE).

3. Procedure:

  • Sample Preparation: Ensure the plant material is thoroughly dried to a moisture content of <10% and finely ground.
  • Loading the Extraction Cell: Weigh and record the mass of the ground plant material. Mix the sample with a dispersing agent like diatomaceous earth and load it into the extraction cell of the PLE system.
  • Extraction:
  • Set the extraction temperature (e.g., 50°C).
  • Pressurize the system with nitrogen to maintain the HFC-365mfc in a liquid state (e.g., 1.5 MPa).
  • Introduce the HFC-365mfc into the extraction cell.
  • Perform static extraction for a set period (e.g., 15 minutes).
  • Flush the cell with fresh solvent to collect the extract.
  • Purge the cell with nitrogen to collect the remaining solvent and extract.
  • Solvent Removal: Collect the extract in a pre-weighed flask. Remove the HFC-365mfc using a rotary evaporator with a bath temperature of 30-40°C and a cooled condenser (< -20°C) to efficiently recover the solvent.
  • Quantification: Weigh the flask containing the dried crude extract to determine the extraction yield.
  • Analysis: Analyze the composition of the crude extract using appropriate chromatographic techniques (e.g., GC-MS for volatile compounds, HPLC for non-volatile compounds).

Protocol 2: Co-Solvent Extraction of Moderately Polar Compounds

This protocol is a modification of Protocol 1 for the extraction of a broader range of compounds using a co-solvent.

1. Materials and Equipment:

  • Same as Protocol 1.
  • Co-solvent (e.g., ethanol, isopropanol).

2. Experimental Workflow Diagram:

CoSolvent_Workflow cluster_prep Preparation A Prepare Co-solvent Mixture (e.g., 90:10 HFC-365mfc:Ethanol) D Pressurized Liquid Extraction A->D B Sample Preparation (Drying, Grinding) C Load Extraction Cell B->C C->D E Collect Extract D->E F Solvent Evaporation E->F G Crude Extract Analysis F->G

References

Application Notes and Protocols: 1,1,1,3,3-Pentafluorobutane as a Versatile Precursor for the Synthesis of Advanced Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3-Pentafluorobutane (HFC-365mfc) is a hydrofluorocarbon that serves as a valuable and versatile building block in the synthesis of a variety of fluorinated molecules. Its primary utility stems from its ability to undergo dehydrofluorination to generate 2,4,4,4-tetrafluoro-1-butene, a highly reactive olefin. This intermediate can then be elaborated into a range of complex fluorinated compounds, including heterocycles and other valuable synthons for the pharmaceutical and agrochemical industries. These application notes provide detailed protocols for the synthesis of 2,4,4,4-tetrafluoro-1-butene from this compound and its subsequent transformation into other fluorinated compounds.

Dehydrofluorination of this compound

The key transformation to unlock the synthetic potential of this compound is its dehydrofluorination to 2,4,4,4-tetrafluoro-1-butene. This reaction is typically performed in the gas phase over a heated catalyst.

Experimental Workflow: Dehydrofluorination

Dehydrofluorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Collection & Purification Pentafluorobutane This compound Reactor Heated Tube Reactor (300-450 °C) Pentafluorobutane->Reactor Vaporized Feed Catalyst Catalyst Bed (e.g., Fluorinated Cr2O3) Catalyst->Reactor InertGas Inert Gas (N2) InertGas->Reactor Carrier Gas Condensation Cold Trap (-78 °C) Reactor->Condensation Gaseous Product Stream Purification Distillation Condensation->Purification Crude Product Product 2,4,4,4-Tetrafluoro-1-butene Purification->Product Purified Product

Caption: Workflow for the gas-phase dehydrofluorination of this compound.

Experimental Protocol: Gas-Phase Catalytic Dehydrofluorination

Materials:

  • This compound (99%+)

  • Fluorinated chromium(III) oxide (Cr₂O₃) catalyst (activated)

  • High-purity nitrogen gas

  • Quartz or stainless steel tube reactor (e.g., 2.5 cm inner diameter, 50 cm length)

  • Tube furnace with temperature controller

  • Mass flow controllers for gas delivery

  • Cold trap (e.g., Dewar condenser with dry ice/acetone bath)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Activation: The Cr₂O₃ catalyst is pre-treated in a stream of nitrogen at 400 °C for 4 hours and then fluorinated with a stream of anhydrous HF gas (caution: highly corrosive and toxic) at 350 °C for 2 hours. The catalyst is then purged with nitrogen to remove residual HF.

  • Reactor Setup: A packed bed of the activated fluorinated Cr₂O₃ catalyst (e.g., 20 g) is prepared in the center of the tube reactor. The reactor is placed in the tube furnace and heated to the desired reaction temperature (e.g., 350 °C) under a continuous flow of nitrogen.

  • Reaction: this compound is vaporized and introduced into the reactor with a nitrogen carrier gas. The flow rates are adjusted to achieve the desired contact time.

  • Product Collection: The gaseous effluent from the reactor is passed through a cold trap maintained at -78 °C to condense the products and unreacted starting material.

  • Analysis and Purification: The composition of the crude product is analyzed by GC. The collected liquid is then purified by fractional distillation to isolate 2,4,4,4-tetrafluoro-1-butene.

Quantitative Data:

ParameterValueReference
Reaction Temperature300-450 °CAnalogous to[1]
CatalystFluorinated Cr₂O₃Analogous to[1]
Conversion of this compound60-85%Estimated
Selectivity to 2,4,4,4-Tetrafluoro-1-butene>95%Estimated

Synthesis of Other Fluorinated Compounds from 2,4,4,4-Tetrafluoro-1-butene

2,4,4,4-Tetrafluoro-1-butene is a versatile intermediate for the synthesis of various fluorinated compounds. Key reaction pathways include halogenation followed by dehydrohalogenation to form fluorinated allenes, and cycloaddition reactions to generate fluorinated heterocyclic systems.

Synthesis of a Fluorinated Allene (B1206475)

A valuable transformation of 2,4,4,4-tetrafluoro-1-butene is its conversion to a fluorinated allene, a useful synthon in organic chemistry. This is typically achieved through a two-step process of bromination followed by dehydrobromination.

Experimental Workflow: Synthesis of a Fluorinated Allene

Allene_Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_dehydrobromination Step 2: Dehydrobromination Tetrafluorobutene 2,4,4,4-Tetrafluoro-1-butene Dibromo_intermediate 1,2-Dibromo-2,4,4,4- tetrafluorobutane Tetrafluorobutene->Dibromo_intermediate Bromine Bromine (Br2) Bromine->Dibromo_intermediate UV_light UV Light UV_light->Dibromo_intermediate Allene_product 1,1,1,3-Tetrafluorobuta-1,2-diene Dibromo_intermediate->Allene_product Base Base (e.g., KOH) Base->Allene_product

Caption: Two-step synthesis of a fluorinated allene from 2,4,4,4-tetrafluoro-1-butene.

Experimental Protocol: Synthesis of 1,2-Dibromo-2,4,4,4-tetrafluorobutane

Materials:

Procedure:

  • A solution of 2,4,4,4-tetrafluoro-1-butene in anhydrous dichloromethane is prepared in a flask equipped with a dropping funnel and a condenser.

  • The solution is cooled in an ice bath.

  • A solution of bromine in dichloromethane is added dropwise with stirring. The reaction can be initiated or accelerated by exposure to UV light or sunlight.

  • The addition is continued until a faint orange color of bromine persists.

  • The solvent is removed under reduced pressure to yield the crude 1,2-dibromo-2,4,4,4-tetrafluorobutane, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of 1,1,1,3-Tetrafluorobuta-1,2-diene

Materials:

Procedure:

  • A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The solution of 1,2-dibromo-2,4,4,4-tetrafluorobutane in ethanol is added dropwise to the heated KOH solution.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by GC.

  • After completion, the mixture is cooled, and the product is isolated by distillation.

Quantitative Data:

Reaction StepReactantsProductYieldReference
Bromination2,4,4,4-Tetrafluoro-1-butene, Br₂1,2-Dibromo-2,4,4,4-tetrafluorobutane~95%Analogous to[2]
Dehydrobromination1,2-Dibromo-2,4,4,4-tetrafluorobutane, KOH1,1,1,3-Tetrafluorobuta-1,2-diene70-80%Analogous to[2]
[4+2] Cycloaddition Reactions

The electron-withdrawing fluorine atoms in 2,4,4,4-tetrafluoro-1-butene make it an excellent dienophile in [4+2] cycloaddition (Diels-Alder) reactions, providing access to a variety of six-membered fluorinated carbocycles and heterocycles.

Logical Relationship: Diels-Alder Reaction

Diels_Alder Dienophile 2,4,4,4-Tetrafluoro-1-butene (Dienophile) TransitionState Concerted Transition State Dienophile->TransitionState Diene Diene (e.g., Cyclopentadiene) Diene->TransitionState Product Fluorinated Cycloadduct TransitionState->Product

Caption: General scheme of a [4+2] cycloaddition reaction with 2,4,4,4-tetrafluoro-1-butene.

Experimental Protocol: [4+2] Cycloaddition with Cyclopentadiene (B3395910)

Materials:

  • 2,4,4,4-Tetrafluoro-1-butene

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Autoclave or sealed tube

Procedure:

  • In a high-pressure autoclave or a thick-walled sealed tube, 2,4,4,4-tetrafluoro-1-butene and a slight excess of freshly cracked cyclopentadiene are dissolved in anhydrous toluene.

  • The vessel is sealed and heated to 150-180 °C for 12-24 hours.

  • After cooling to room temperature, the vessel is carefully opened in a well-ventilated fume hood.

  • The solvent and excess cyclopentadiene are removed under reduced pressure.

  • The resulting crude product, a fluorinated norbornene derivative, is purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

DienophileDieneProductYieldReference
2,4,4,4-Tetrafluoro-1-buteneCyclopentadiene5-(1,3,3,3-Tetrafluoropropan-2-yl)bicyclo[2.2.1]hept-2-ene75-85%Estimated

Conclusion

This compound is a readily available starting material that provides efficient access to the versatile fluorinated building block, 2,4,4,4-tetrafluoro-1-butene. The protocols outlined in these application notes demonstrate the utility of this pathway for the synthesis of more complex fluorinated molecules, such as fluorinated allenes and cycloadducts. These products are of significant interest to researchers in medicinal and materials chemistry for the development of new drugs, agrochemicals, and advanced materials with unique properties conferred by the strategic incorporation of fluorine. The provided experimental details and workflows serve as a practical guide for the synthesis and application of these valuable fluorinated compounds.

References

Troubleshooting & Optimization

Technical Support Center: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) in Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,1,3,3-pentafluorobutane (HFC-365mfc) as a blowing agent in foam production.

Troubleshooting Guides

This section addresses common issues encountered during the foam production process with HFC-365mfc.

Problem Potential Cause Troubleshooting Steps
Foam Collapse or High Density Inadequate mixing of components, incorrect processing temperature, or an imbalance in the chemical formulation.1. Ensure thorough mixing of the polyol, isocyanate, and HFC-365mfc. 2. Optimize the processing temperature to ensure proper reaction and expansion rates. 3. Review and adjust the formulation, particularly the catalyst and surfactant concentrations.
Poor Thermal Insulation Performance Large cell size, open-cell content, or non-uniform cell structure.1. Adjust the surfactant type and concentration to promote finer cell nucleation. 2. Optimize the mixing speed and pressure to create a more uniform cell structure. 3. Consider blending HFC-365mfc with other blowing agents, such as HFC-227ea, to modify cell gas composition and improve thermal properties.
Material Incompatibility HFC-365mfc can be aggressive towards certain plastics and elastomers.1. Verify the compatibility of all equipment components (seals, gaskets, linings) with HFC-365mfc. 2. Refer to manufacturer's compatibility data for specific materials. 3. Replace incompatible components with resistant materials like PTFE or other fluoropolymers.
Environmental Concerns HFC-365mfc has a relatively high Global Warming Potential (GWP).1. Minimize emissions by ensuring a closed-loop system during foam production. 2. Explore the use of HFC-365mfc blends with lower GWP components. 3. Stay informed about evolving regulations regarding the use of HFCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using HFC-365mfc in foam production?

A1: HFC-365mfc is favored for its non-flammability, good thermal insulation properties, and its ability to produce rigid polyurethane foams with excellent dimensional stability. Its liquid state at room temperature also simplifies handling and processing compared to gaseous blowing agents.

Q2: What are the main challenges associated with the use of HFC-365mfc?

A2: The primary challenges include its high Global Warming Potential (GWP), its potential to be aggressive towards certain materials, and the need for careful formulation to achieve desired foam properties. Achieving a fine and uniform cell structure for optimal insulation performance can also be a challenge.

Q3: Can HFC-365mfc be blended with other blowing agents?

A3: Yes, HFC-365mfc is often blended with other blowing agents, such as HFC-227ea or hydrocarbons. These blends can be used to optimize properties like thermal conductivity, reduce costs, and lower the overall GWP of the blowing agent system.

Q4: What are the safety precautions for handling HFC-365mfc?

A4: HFC-365mfc is a volatile liquid, and inhalation of its vapors should be avoided. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses and gloves. Ensure that all equipment is properly grounded to prevent static discharge.

Q5: How does processing temperature affect foam quality when using HFC-365mfc?

A5: The processing temperature is a critical parameter that influences the volatilization of HFC-365mfc and the reaction rate of the polyurethane system. An optimal temperature ensures a balance between gas generation and polymer network formation, leading to a stable foam structure with desired density and cell morphology.

Quantitative Data

Table 1: Physical Properties of this compound (HFC-365mfc)

PropertyValue
Chemical FormulaCF₃CH₂CF₂CH₃
Molecular Weight148.07 g/mol
Boiling Point40.2 °C (104.4 °F)
Liquid Density (at 25 °C)1.25 g/cm³
Vapor Pressure (at 25 °C)55.2 kPa
Global Warming Potential (100-year)794
Ozone Depletion Potential0

Experimental Protocols

Protocol 1: Preparation of Rigid Polyurethane Foam with HFC-365mfc

  • Preparation of the Polyol Blend:

    • In a reaction vessel, combine the polyol, catalyst, surfactant, and any other additives.

    • Stir the mixture at a constant speed (e.g., 2000 rpm) for 10 minutes to ensure homogeneity.

    • Add the desired amount of HFC-365mfc to the polyol blend and continue stirring for another 5 minutes.

  • Foaming Process:

    • Add the stoichiometric amount of isocyanate to the polyol blend.

    • Immediately begin vigorous mixing at high speed (e.g., 3000 rpm) for a specified time (e.g., 10 seconds).

    • Quickly pour the reacting mixture into a mold.

  • Curing and Characterization:

    • Allow the foam to cure at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • After curing, demold the foam and perform characterization tests, such as density, thermal conductivity, and compressive strength measurements.

Visualizations

Foam_Production_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_curing Curing & Analysis A Combine Polyol, Catalyst, Surfactant B Mix Components (e.g., 2000 rpm, 10 min) A->B C Add HFC-365mfc B->C D Mix Again (5 min) C->D E Add Isocyanate D->E Polyol Blend F Vigorous Mixing (e.g., 3000 rpm, 10s) E->F G Pour into Mold F->G H Cure Foam (e.g., 70°C, 24h) G->H Reacting Mixture I Demold H->I J Characterize Foam Properties I->J

Caption: Experimental workflow for producing rigid polyurethane foam using HFC-365mfc.

Troubleshooting_Logic Start Foam Quality Issue Q1 Is the foam collapsing or has high density? Start->Q1 A1_1 Check for inadequate mixing Q1->A1_1 Yes Q2 Is thermal insulation poor? Q1->Q2 No A1_2 Verify processing temperature A1_1->A1_2 A1_3 Adjust chemical formulation A1_2->A1_3 A2_1 Adjust surfactant concentration Q2->A2_1 Yes Q3 Are there signs of material incompatibility? Q2->Q3 No A2_2 Optimize mixing parameters A2_1->A2_2 A2_3 Consider blowing agent blends A2_2->A2_3 A3_1 Verify equipment material compatibility Q3->A3_1 Yes A3_2 Replace incompatible components A3_1->A3_2

Caption: A logical troubleshooting guide for common foam production issues with HFC-365mfc.

Technical Support Center: Optimizing Insulation Properties of Foams Blown with HFC-365mfc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using HFC-365mfc as a blowing agent for polyurethane foams.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments, leading to improved foam quality and insulation performance.

Issue Potential Causes Recommended Solutions
Poor Insulation Performance (High Thermal Conductivity) 1. Coarse Cell Structure: Large, non-uniform cells increase heat transfer through the gas phase.[1] 2. High Foam Density: A denser foam has a higher contribution from solid polymer conduction. 3. Improper Blowing Agent Concentration: An incorrect amount of HFC-365mfc can lead to a suboptimal gas phase composition.[1] 4. Inadequate Curing: Incomplete reaction can affect cell wall integrity and gas retention.1. Optimize Surfactant and Catalyst: Adjust the type and concentration of silicone surfactant to better stabilize the rising foam and promote finer cell nucleation. Balance the gelling and blowing catalysts to ensure cell walls form before the cells over-expand.[1] 2. Adjust Isocyanate Index: A higher isocyanate index can lead to lower density and improved thermal insulation.[2][3] However, this must be balanced as an excessively high index can also affect other properties. 3. Vary HFC-365mfc/Water Ratio: When using HFC-365mfc in combination with water, systematically vary the proportions to find the optimal balance for your system. Increasing HFC-365mfc content generally lowers thermal conductivity.[1] 4. Ensure Proper Mixing and Curing Conditions: Verify that all components are thoroughly mixed and that the curing temperature and time are adequate for the formulation.
Foam Collapse or Shrinkage 1. Poor Formulation Stability: The polymer matrix lacks sufficient strength to withstand the internal cell pressure as the foam cools. 2. Mismatched Reaction Rates: If the gelling reaction is too slow compared to the blowing reaction, the cell walls will be weak and unable to hold their structure.[4] 3. Low Isocyanate Index: An insufficient amount of isocyanate can lead to a weaker polymer network.1. Improve Polyol Blend Compatibility: HFC-365mfc has limited solubility in many standard polyols.[5][[“]] Adapt the polyol system, potentially by incorporating different types of polyols or compatibility aids, to create a more stable and homogeneous premix. 2. Adjust Catalyst Package: Increase the concentration of the gelling catalyst or use a more active one to accelerate the polymerization reaction and build strength in the cell walls more quickly.[4] 3. Increase Isocyanate Index: Raising the isocyanate index generally improves dimensional stability.[2][3][7]
Coarse or Irregular Cell Structure 1. Inefficient Nucleation: Insufficient sites for bubble formation lead to fewer, larger cells. 2. Poor Surfactant Performance: The surfactant may not be adequately reducing surface tension or stabilizing the cell walls during foam rise. 3. Inadequate Mixing: Poor dispersion of the blowing agent and other components can lead to localized areas of over-expansion.1. Introduce Nucleating Agents: The use of liquid-type nucleating agents can promote the formation of smaller, more uniform cells. 2. Evaluate Different Surfactants: Test various silicone surfactants to find one that is optimized for your specific polyol and isocyanate system. 3. Optimize Mixing Parameters: Increase mixing speed or duration to ensure all components are homogeneously blended before the foaming reaction begins.
Surface Imperfections (Cracks, Voids) 1. Rapid Foam Expansion: If the foam expands too quickly, it can create stress on the surface, leading to cracks.[4] 2. Premature Gelation: If the foam gels before it has fully risen and filled the mold, it can result in voids.[8]1. Control Reaction Profile: Adjust the catalyst package to slow down the initial phase of the blowing reaction, allowing for a more controlled foam rise.[4] 2. Optimize Mold Temperature: A slightly higher mold temperature can sometimes help to ensure the foam remains fluid long enough to completely fill the mold before gelling.

Frequently Asked Questions (FAQs)

Q1: Why is the thermal conductivity of my foam higher than expected when using HFC-365mfc?

A1: Several factors can contribute to higher-than-expected thermal conductivity. A primary reason is a suboptimal cell structure; large or irregular cells are less effective at trapping the insulating gas.[1] This can be caused by an imbalance in the catalyst package, an inappropriate surfactant, or poor mixing. Another factor is the foam's density; higher density generally correlates with higher thermal conductivity.[2][3] Finally, ensure that the concentration of HFC-365mfc is optimized, as increasing its content relative to co-blowing agents like water can decrease thermal conductivity.[1]

Q2: My foam is shrinking or collapsing after curing. What is the cause and how can I fix it?

A2: Foam shrinkage or collapse is typically due to a lack of dimensional stability, where the polymer network is not strong enough to resist the pressure differential that occurs as the gas inside the cells cools.[4] One common cause when using HFC-365mfc is its limited solubility in standard polyols, which can lead to an unstable formulation.[5][[“]] Improving the compatibility of your polyol system is crucial. Additionally, increasing the isocyanate index can enhance the crosslink density and rigidity of the foam, thereby improving its dimensional stability.[2][7] Adjusting your catalyst package to ensure a faster gelling reaction relative to the blowing reaction will also help build cell wall strength more quickly.

Q3: How does the isocyanate index affect the insulation properties of HFC-365mfc blown foams?

A3: The isocyanate index has a significant impact on several properties of the foam. Increasing the isocyanate index can lead to a decrease in foam density.[2][3] This is because excess isocyanate can react with itself (trimerization) or with urethane (B1682113) linkages to form allophanate (B1242929) crosslinks, which can influence the blowing efficiency.[2] A higher index often improves dimensional stability and can lead to an increase in thermal insulation (lower thermal conductivity).[2][3] However, there is an optimal range, and an excessively high index can lead to brittleness.

Q4: Can I use HFC-365mfc as a direct drop-in replacement for HCFC-141b?

A4: While HFC-365mfc is a leading replacement for HCFC-141b, it is not always a direct "drop-in" replacement. Due to its lower polarity, HFC-365mfc has poorer solubility in many standard polyol systems compared to HCFC-141b.[5][[“]] This necessitates a reformulation of the polyol blend to ensure a stable, homogeneous premix. Without this optimization, you may encounter issues like phase separation, leading to poor foam quality. The processing equipment, however, often requires minimal modification since HFC-365mfc is a liquid at room temperature.[9]

Q5: Are there benefits to blending HFC-365mfc with other blowing agents?

A5: Yes, blending HFC-365mfc is common practice to optimize foam properties. HFC-365mfc is flammable, so it is often blended with non-flammable components like HFC-227ea or HFC-134a to create a non-flammable blowing agent system.[9][10] Co-blowing with water is also a standard technique. The water reacts with isocyanate to produce CO2, and adjusting the HFC-365mfc/water ratio allows for fine-tuning of foam density, cell structure, and thermal conductivity.[1]

Experimental Protocols

Protocol 1: Preparation of Rigid Polyurethane Foam

This protocol describes a general one-shot method for preparing rigid polyurethane foams for evaluation.

Materials:

  • Polyether Polyol

  • Silicone Surfactant

  • Amine Catalysts (gelling and blowing)

  • HFC-365mfc (and any co-blowing agents, e.g., distilled water)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Procedure:

  • Premix Preparation: In a suitable container, accurately weigh and combine the polyol, surfactant, catalysts, and blowing agents (HFC-365mfc and water).

  • Mixing: Mix these components thoroughly using a high-shear mixer for a specified time (e.g., 60 seconds) to ensure a homogeneous blend.

  • Isocyanate Addition: Add the pre-weighed pMDI to the premix.

  • Final Mixing: Immediately mix the entire formulation vigorously for a short, controlled time (e.g., 10 seconds).

  • Molding: Quickly pour the reacting mixture into a mold (e.g., 30x30x30 cm) to allow for free rise.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing.

  • Characterization: Record characteristic reaction times such as cream time, gel time, and tack-free time.

Protocol 2: Measurement of Thermal Conductivity (ASTM C518)

This protocol outlines the measurement of thermal conductivity using the heat flow meter apparatus, a common industry standard.

Apparatus:

  • Heat Flow Meter Apparatus compliant with ASTM C518.[11]

Procedure:

  • Sample Preparation: Cut a flat slab specimen from the core of the cured foam block. The specimen should have parallel surfaces and dimensions appropriate for the apparatus.

  • Apparatus Calibration: Calibrate the apparatus using a standard reference material of known thermal resistance.

  • Specimen Installation: Place the foam specimen between the hot and cold plates of the apparatus, ensuring good thermal contact.

  • Equilibrium: Allow the system to reach thermal equilibrium, where the temperatures of the plates are stable and the heat flow is constant.

  • Measurement: Record the hot and cold plate temperatures, the specimen thickness, and the output from the heat flux transducer.

  • Calculation: Calculate the thermal conductivity (λ) using the formula: λ = (Q/A) * (L / ΔT) Where Q/A is the heat flux, L is the specimen thickness, and ΔT is the temperature difference across the specimen.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_processing Processing cluster_properties Foam Properties cluster_performance Performance Polyol Polyol Selection (Solubility for HFC-365mfc) Mixing Mixing (Speed, Time) Polyol->Mixing Blowing_Agent Blowing Agent Ratio (HFC-365mfc / Water) Blowing_Agent->Mixing Catalyst Catalyst Package (Gelling / Blowing Balance) Catalyst->Mixing Surfactant Surfactant Choice Surfactant->Mixing Isocyanate Isocyanate Index Isocyanate->Mixing Molding Molding & Curing (Temp, Time) Mixing->Molding Cell_Structure Cell Structure (Size, Uniformity) Molding->Cell_Structure Density Density Molding->Density Dimensional_Stability Dimensional Stability Molding->Dimensional_Stability Thermal_Conductivity Thermal Conductivity (Insulation Performance) Cell_Structure->Thermal_Conductivity Density->Thermal_Conductivity Dimensional_Stability->Thermal_Conductivity (indirectly)

Caption: Workflow for optimizing HFC-365mfc foam insulation properties.

Troubleshooting_Logic Start High Thermal Conductivity (Poor Insulation) Check_Cell Examine Cell Structure Start->Check_Cell Check_Density Check Foam Density Start->Check_Density Coarse_Cells Cells are Coarse / Irregular Check_Cell->Coarse_Cells High_Density Density is High Check_Density->High_Density Fine_Cells Cells are Fine / Uniform Coarse_Cells->Fine_Cells No Adjust_Surfactant Optimize Surfactant / Catalyst Package Coarse_Cells->Adjust_Surfactant Yes Adjust_Mixing Improve Mixing Protocol Coarse_Cells->Adjust_Mixing Yes Fine_Cells->Check_Density End Re-evaluate Performance Adjust_Surfactant->End Adjust_Mixing->End Optimal_Density Density is Optimal High_Density->Optimal_Density No Adjust_Blowing Adjust Blowing Agent Concentration High_Density->Adjust_Blowing Yes Adjust_Index Modify Isocyanate Index High_Density->Adjust_Index Yes Optimal_Density->End Adjust_Blowing->End Adjust_Index->End

Caption: Troubleshooting logic for poor insulation in HFC-365mfc foams.

References

Technical Support Center: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) in chemical reactions.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yield

Question: My reaction using HFC-365mfc as a solvent or reagent is giving unexpected products or a low yield. What could be the cause?

Answer:

Several factors related to the stability of HFC-365mfc could be influencing your reaction's outcome. Consider the following troubleshooting steps:

Potential Causes & Troubleshooting Steps:

  • Dehydrofluorination: HFC-365mfc can undergo elimination of hydrogen fluoride (B91410) (HF) to form 2,4,4,4-tetrafluoro-1-butene, particularly in the presence of bases or Lewis acids. This reactive olefin can then participate in side reactions.

    • Action:

      • Analyze your reaction mixture for the presence of 2,4,4,4-tetrafluoro-1-butene using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

      • If basic or Lewis acidic conditions are present, consider using a less reactive solvent or adding a non-nucleophilic base scavenger.

  • Incompatibility with Strong Bases: Strong bases can promote the dehydrofluorination of HFC-365mfc.

    • Action:

      • Avoid using strong bases like alkali metal hydroxides or alkoxides directly with HFC-365mfc if its integrity is critical.

      • If a base is necessary, consider using a milder, non-nucleophilic base and running the reaction at a lower temperature.

  • Reaction with Organometallics: Organometallic reagents, such as Grignard reagents, can react with HFC-365mfc. The high polarity of the C-F bond makes the fluorine atoms susceptible to nucleophilic attack.

    • Action:

      • If using HFC-365mfc as a solvent for an organometallic reaction, perform a small-scale control experiment to assess its stability under your reaction conditions.

      • Consider alternative, more inert fluorinated solvents if significant degradation is observed.

  • Thermal Decomposition: At elevated temperatures, HFC-365mfc can decompose to form hazardous products, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[1]

    • Action:

      • Review your reaction temperature. If possible, conduct the reaction at a lower temperature.

      • Ensure adequate ventilation and take appropriate safety precautions when running reactions at high temperatures with HFC-365mfc.

Troubleshooting_Low_Yield start Low Yield or Unexpected Products check_purity Check Purity of HFC-365mfc start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions analyze_products Analyze Reaction Mixture for Degradation Products (GC-MS) check_conditions->analyze_products dehydrofluorination Dehydrofluorination Product Found? (2,4,4,4-tetrafluoro-1-butene) analyze_products->dehydrofluorination base_present Strong Base or Lewis Acid Present? dehydrofluorination->base_present Yes high_temp High Reaction Temperature? dehydrofluorination->high_temp No solution_dehydrofluorination Modify Conditions to Minimize Base/Lewis Acid Exposure dehydrofluorination->solution_dehydrofluorination Yes base_present->high_temp No solution_base Use Milder Base or Lower Temperature base_present->solution_base Yes organometallic Organometallic Reagent Used? high_temp->organometallic No solution_temp Lower Reaction Temperature high_temp->solution_temp Yes solution_organometallic Consider Alternative Solvent organometallic->solution_organometallic Yes end Reaction Optimized organometallic->end No solution_base->end solution_temp->end solution_organometallic->end solution_dehydrofluorination->end

Caption: Troubleshooting workflow for low yield or unexpected products.

Issue 2: Material Incompatibility

Question: I have observed swelling, degradation, or discoloration of my reactor components (seals, gaskets, tubing) after running a reaction with HFC-365mfc. Why is this happening?

Answer:

HFC-365mfc can be incompatible with certain materials, particularly some elastomers and plastics.

Material Compatibility Data Summary:

Material ClassCompatibility with HFC-365mfcPotential Issues
Elastomers
Fluoropolymers (e.g., Viton®, Kalrez®)Generally GoodMay experience some swelling
Buna-N (Nitrile)Poor to FairSignificant swelling and degradation
NeoprenePoorShrinkage and embrittlement
EPDMFair to GoodModerate swelling may occur
Plastics
Polytetrafluoroethylene (PTFE)ExcellentNo significant effects
Polyethylene (PE)Poor to FairMay degrade
Polypropylene (PP)FairSome swelling or degradation possible
Polyvinyl Chloride (PVC)PoorSignificant degradation

Actionable Recommendations:

  • Material Selection: When designing your experimental setup, consult material compatibility charts and select materials known to be resistant to HFC-365mfc. PTFE and other fluoropolymers are generally good choices for seals and gaskets.

  • Compatibility Testing: If you are unsure about the compatibility of a specific material, it is recommended to perform a compatibility test. A general protocol is provided in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for HFC-365mfc in chemical reactions?

A1: The most common degradation pathway for HFC-365mfc in the presence of bases or Lewis acids is dehydrofluorination. This reaction involves the elimination of a hydrogen atom and a fluorine atom to form 2,4,4,4-tetrafluoro-1-butene.[2]

Dehydrofluorination_Pathway HFC365mfc This compound (CF3CH2CF2CH3) TransitionState Transition State HFC365mfc->TransitionState Base or Lewis Acid Product 2,4,4,4-Tetrafluoro-1-butene (CF3CH=CFCH3) + HF TransitionState->Product

Caption: Dehydrofluorination of this compound.

Q2: What are the hazardous decomposition products of HFC-365mfc?

A2: Under conditions of high heat, such as in a fire, HFC-365mfc can decompose to form hazardous substances including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q3: Is HFC-365mfc compatible with common organic solvents?

A3: HFC-365mfc is generally stable and miscible with many common organic solvents. However, its stability can be compromised in the presence of reactive reagents within the solvent matrix. Always consider the entire chemical system when assessing compatibility.

Q4: Can HFC-365mfc react with amines?

A4: While specific quantitative data for the reaction of HFC-365mfc with amines is limited, fluoroalkanes, in general, can undergo nucleophilic substitution reactions with amines, especially at elevated temperatures. The reaction would likely involve the displacement of a fluorine atom by the amine, leading to the formation of a hydrofluoro-amine and hydrogen fluoride. The basic nature of amines can also promote dehydrofluorination.

Q5: What are the standard methods for testing the chemical stability of HFC-365mfc?

A5: Standardized methods from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD) can be adapted to test the chemical stability of HFC-365mfc.[1][3][4][5][6] Relevant guidelines include those for assessing the resistance of plastics to chemical reagents (e.g., ASTM D543) and screening tests for thermal stability.[3][4][5][7]

Experimental Protocols

Protocol 1: General Procedure for Material Compatibility Testing

This protocol is adapted from ASTM D543 to provide a general method for assessing the compatibility of HFC-365mfc with various materials.[7]

Objective: To determine the effect of HFC-365mfc on the physical properties of a material.

Materials:

  • Test specimens of the material of interest (e.g., elastomer O-rings, plastic coupons) with known initial weight and dimensions.

  • This compound (HFC-365mfc).

  • Sealed glass vials or other suitable containers.

  • Analytical balance.

  • Calipers or other dimensional measurement tool.

Procedure:

  • Initial Measurements: Record the initial weight and dimensions of each test specimen.

  • Exposure: Place the test specimens in a sealed container and completely immerse them in HFC-365mfc.

  • Incubation: Store the sealed containers at a specified temperature (e.g., ambient temperature or an elevated temperature for accelerated aging) for a predetermined duration (e.g., 24 hours, 7 days, or longer).

  • Post-Exposure Analysis:

    • Carefully remove the specimens from the HFC-365mfc.

    • Allow any residual solvent to evaporate in a well-ventilated area.

    • Record the final weight and dimensions of the specimens.

    • Visually inspect the specimens for any changes in appearance, such as swelling, shrinking, discoloration, or cracking.

  • Calculate Changes: Determine the percentage change in weight and dimensions.

Protocol 2: Analysis of HFC-365mfc Degradation by GC-MS

Objective: To identify and quantify potential degradation products of HFC-365mfc in a reaction mixture.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Appropriate GC column for separating volatile fluorinated compounds (e.g., a mid-polarity column).

Procedure:

  • Sample Preparation:

    • Take a representative aliquot of your reaction mixture.

    • If necessary, dilute the sample with a suitable solvent that does not interfere with the analysis.

    • Prepare a standard solution of pure HFC-365mfc in the same solvent for comparison.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a temperature program that allows for the separation of HFC-365mfc and potential degradation products like 2,4,4,4-tetrafluoro-1-butene.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 30-200).

  • Data Analysis:

    • Identify the peak corresponding to HFC-365mfc by comparing its retention time and mass spectrum to the standard.

    • Search for other peaks in the chromatogram.

    • Analyze the mass spectra of any additional peaks to identify potential degradation products. The mass spectrum of 2,4,4,4-tetrafluoro-1-butene would show a molecular ion peak and characteristic fragmentation patterns.

    • Quantify the amount of HFC-365mfc remaining and the amount of any degradation products formed by integrating the respective peak areas and using appropriate calibration standards.

GC_MS_Workflow start Obtain Reaction Sample prepare_sample Prepare Sample for GC-MS (Dilution, etc.) start->prepare_sample inject Inject into GC-MS prepare_sample->inject separate Separation on GC Column inject->separate detect Detection by Mass Spectrometer separate->detect analyze Analyze Chromatogram and Mass Spectra detect->analyze identify Identify Peaks (HFC-365mfc, Degradation Products) analyze->identify quantify Quantify Components identify->quantify end Report Results quantify->end

Caption: Workflow for GC-MS analysis of HFC-365mfc degradation.

References

Technical Support Center: Optimizing 1,1,1,3,3-Pentafluorobutane (R-365mfc) as a Heat Exchange Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing 1,1,1,3,3-pentafluorobutane (R-365mfc) as a heat exchange fluid.

Troubleshooting Guides

This section addresses common issues encountered during experiments with R-365mfc, offering potential causes and solutions in a question-and-answer format.

Q1: My system is not reaching the desired low temperature. What could be the cause?

A1: Insufficient cooling can stem from several factors. Firstly, verify that your chiller has adequate cooling power for the intended heat load, as an undersized chiller will struggle to reach and maintain low temperatures.[1][2] Secondly, check for blockages or restrictions in the fluid circulation loop, as this can reduce flow rate and heat transfer efficiency.[3] Lastly, inspect the system for any ice formation on the evaporator, which can act as an insulator and hinder heat exchange.[4]

Q2: I'm observing pressure fluctuations and/or pump cavitation in my system. What should I investigate?

A2: Pressure fluctuations and pump cavitation are often linked to the presence of vapor in the fluid lines. Given the relatively low boiling point of R-365mfc (40.2 °C at atmospheric pressure), localized hot spots in the system can cause the fluid to vaporize. This can be exacerbated by high ambient temperatures or insufficient system pressure.[5] Ensure that the entire fluid loop is adequately cooled and that the system pressure is maintained at a level that prevents boiling at the operating temperatures. The formation of "low boilers" due to fluid degradation can also contribute to increased vapor pressure.[1][6][7]

Q3: The heat transfer fluid has become discolored and thickened. What does this indicate?

A3: Discoloration and thickening of the fluid are classic signs of degradation, which can occur through two primary mechanisms:

  • Oxidation: This happens when the hot fluid comes into contact with air (oxygen), leading to the formation of acids and sludge.[5][6] This is more common in open or poorly sealed systems.

  • Thermal Cracking: If the fluid is heated beyond its maximum recommended operating temperature, the molecules can break down, forming both lighter ("low boilers") and heavier ("high boilers") components. The high boilers can increase viscosity and lead to carbon deposits (coking) on heat transfer surfaces.[5][7]

Fluid analysis is recommended to determine the extent of degradation. To mitigate this, ensure your system is properly sealed to prevent air ingress and that the bulk fluid temperature remains within the specified limits.

Q4: I've noticed a decrease in heat transfer performance over time. What are the likely causes?

A4: A gradual loss of performance is often due to fouling on the heat exchanger surfaces. This fouling can be caused by:

  • Degradation Products: As mentioned above, oxidation and thermal cracking can produce sludge and carbon deposits that coat the heat transfer surfaces, acting as an insulating layer.[3]

  • Contaminants: Introduction of foreign substances, such as water, incompatible oils, or particulate matter, can lead to fouling and reduce efficiency.[8]

  • Corrosion: If the fluid has degraded to form acidic byproducts, it can lead to corrosion of the system components, and the corrosion products can contribute to fouling.[8]

Regularly inspect and clean your heat exchanger. Also, consider implementing a fluid analysis program to monitor the health of the R-365mfc and detect any contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound?

A1: R-365mfc is a flammable liquid and its vapors can form explosive mixtures with air.[9][10][11] Key safety precautions include:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[9][10] Use non-sparking tools.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or PVC), safety goggles, and a lab coat.[12]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials.[9]

  • Handling: Ground and bond containers when transferring the fluid to prevent static discharge.[9]

Q2: What materials are compatible with R-365mfc?

A2: R-365mfc is generally compatible with most metals, such as stainless steel, copper, and aluminum. However, it can be incompatible with certain elastomers and plastics. Some fluoropolymers may experience significant swelling.[8] It is crucial to verify the compatibility of all wetted materials in your system, including seals, gaskets, and tubing. If in doubt, perform material compatibility testing as outlined in the experimental protocols section.

Q3: How should I dispose of used or degraded R-365mfc?

A3: Used or degraded R-365mfc should be treated as hazardous waste.[9] Do not dispose of it down the drain or in regular trash.[7] Collect the waste fluid in a suitable, labeled, and sealed container.[13] Follow your institution's and local regulations for hazardous waste disposal.[7][9][14][15]

Q4: Can I mix R-365mfc with other fluids?

A4: It is generally not recommended to mix R-365mfc with other fluids unless specifically required for your application and the properties of the mixture are well-understood. Mixing can alter the thermophysical properties and may lead to unexpected performance or safety issues.

Data Presentation

Table 1: Thermophysical Properties of Saturated this compound (R-365mfc)

Temperature (°C)Density ( kg/m ³)Viscosity (mPa·s)Thermal Conductivity (W/m·K)Specific Heat (kJ/kg·K)Vapor Pressure (kPa)
-2013660.880.0911.2813.9
013200.660.0851.3433.5
2012720.510.0791.4170.4
4012220.400.0731.48134.8
6011680.320.0671.56237.5
8011100.260.0611.65389.2
10010470.210.0551.75600.0

Note: Data is compiled and interpolated from various sources.[9][16][17][18][19][20][21][22] Values are for the saturated liquid phase.

Experimental Protocols

Protocol 1: Determination of Thermal Conductivity using the Transient Hot-Wire Method

This protocol provides a generalized procedure for measuring the thermal conductivity of R-365mfc based on the transient hot-wire method.

Objective: To determine the thermal conductivity of liquid R-365mfc at various temperatures.

Apparatus:

  • Transient hot-wire thermal conductivity instrument

  • Platinum or Tantalum hot wire sensor

  • Sample cell

  • Temperature-controlled bath

  • Data acquisition system

Procedure:

  • System Preparation:

    • Ensure the hot wire sensor is clean and not in contact with the cell walls.

    • Calibrate the sensor's resistance as a function of temperature.

  • Sample Loading:

    • Fill the sample cell with approximately 20-40 mL of R-365mfc, ensuring the hot wire is fully submerged.[23]

    • Seal the cell to prevent evaporation.

  • Temperature Stabilization:

    • Place the sample cell in the temperature-controlled bath and allow it to reach thermal equilibrium at the desired test temperature.

  • Measurement:

    • Apply a short voltage pulse (typically 1 second) to the hot wire.[23]

    • The data acquisition system will record the temperature rise of the wire as a function of time.

  • Data Analysis:

    • The thermal conductivity is calculated from the slope of the linear portion of the temperature rise versus the natural logarithm of time plot.[24]

    • Repeat the measurement at different temperatures as required.

Protocol 2: Evaluation of Material Compatibility using the Sealed Tube Method (Based on ASHRAE Standard 97)

This protocol outlines a procedure for assessing the compatibility of materials with R-365mfc at elevated temperatures.

Objective: To evaluate the chemical stability and compatibility of R-365mfc with various materials (e.g., elastomers, plastics, metals).

Apparatus:

  • Borosilicate glass tubes

  • Vacuum pump

  • Manifold for charging refrigerant

  • Welding torch for sealing tubes

  • Forced-convection oven

  • Material samples (cut to a specific size)

Procedure:

  • Sample Preparation:

    • Clean and dry the material samples and the glass tubes thoroughly.

    • Place the material sample(s) inside a glass tube.

  • Charging and Sealing:

    • Connect the tube to the charging manifold and evacuate to a high vacuum.[25]

    • Introduce a precise amount of R-365mfc into the tube.

    • Seal the tube using a welding torch.

  • Aging:

    • Place the sealed tube in the forced-convection oven at a specified elevated temperature for a set duration (e.g., 14 days).[8]

  • Post-Test Analysis:

    • After aging, cool the tubes and carefully open them.

    • Visually inspect the fluid for discoloration and the material sample for changes in appearance (e.g., cracking, swelling, embrittlement).

    • Conduct quantitative analysis as needed, such as measuring changes in the material's weight, volume, and hardness.[8]

Visualizations

TroubleshootingWorkflow Start Start: Performance Issue (e.g., Insufficient Cooling, Pressure Fluctuations) CheckSystem Check Basic System Parameters: - Chiller Power & Setpoint - Fluid Level & Flow Rate - Ambient Temperature Start->CheckSystem ObserveFluid Observe Fluid Condition: - Color - Viscosity - Particulates CheckSystem->ObserveFluid FluidOK Fluid Appears Normal ObserveFluid->FluidOK FluidDegraded Fluid Discolored/Thickened ObserveFluid->FluidDegraded InspectSystem Inspect System Components: - Heat Exchanger (fouling) - Pump (cavitation) - Seals & Gaskets (leaks) FluidOK->InspectSystem AnalyzeFluid Perform Fluid Analysis: - Check for degradation products - Test for contaminants FluidDegraded->AnalyzeFluid InvestigateDegradation Investigate Cause of Degradation: - Check for air leaks (oxidation) - Verify operating temperatures (thermal cracking) AnalyzeFluid->InvestigateDegradation FoulingFound Fouling/Blockage Found InspectSystem->FoulingFound NoFouling No Obvious Fouling InspectSystem->NoFouling ReplaceParts Clean Heat Exchanger & Replace Damaged Parts FoulingFound->ReplaceParts End End: System Optimized NoFouling->End CleanSystem Clean/Flush System & Replace Fluid CleanSystem->End ReplaceParts->End InvestigateDegradation->CleanSystem

Figure 1: A troubleshooting workflow for identifying and resolving common performance issues with R-365mfc.

ExperimentalWorkflow cluster_stability Thermal Stability & Material Compatibility (ASHRAE 97) cluster_conductivity Thermal Conductivity (Transient Hot Wire) PrepSamples 1. Prepare Material Samples & Glass Tubes ChargeTube 2. Evacuate, Charge with R-365mfc, & Seal Tube PrepSamples->ChargeTube AgeTube 3. Age Tube in Oven at Elevated Temperature ChargeTube->AgeTube AnalyzeTube 4. Analyze Fluid & Material (Visual, Physical Properties) AgeTube->AnalyzeTube PrepSensor 1. Prepare & Calibrate Hot Wire Sensor LoadSample 2. Load R-365mfc into Sample Cell PrepSensor->LoadSample StabilizeTemp 3. Stabilize Temperature in Controlled Bath LoadSample->StabilizeTemp MeasureTC 4. Apply Voltage Pulse & Record Temperature Rise StabilizeTemp->MeasureTC AnalyzeTC 5. Calculate Thermal Conductivity from Data MeasureTC->AnalyzeTC

Figure 2: Experimental workflows for evaluating thermal stability/material compatibility and thermal conductivity.

References

Technical Support Center: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) Solvent Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation in solvent mixtures containing 1,1,1,3,3-pentafluorobutane (HFC-365mfc).

Frequently Asked Questions (FAQs)

Q1: What is this compound (HFC-365mfc) and why is it used as a solvent?

A1: this compound, also known as HFC-365mfc, is a hydrofluorocarbon solvent. Its unique properties, such as low surface tension, non-flammability (in many applications), and specific solvency characteristics, make it a valuable component in a range of solvent mixtures. In pharmaceutical development, it can be used in specialized applications such as in the processing of active pharmaceutical ingredients (APIs) and in certain drug delivery systems.

Q2: What causes phase separation in HFC-365mfc solvent mixtures?

A2: Phase separation, or immiscibility, in HFC-365mfc solvent mixtures is primarily caused by differences in the intermolecular forces between the solvents. The "like dissolves like" principle is a good starting point for understanding this phenomenon. Solvents with similar polarity and hydrogen bonding characteristics are more likely to be miscible. Phase separation in HFC-365mfc mixtures can be triggered by several factors, including the choice of co-solvent, the concentration of each component, temperature changes, and the presence of dissolved solutes (e.g., APIs, excipients).

Q3: How can I predict if HFC-365mfc will be miscible with another solvent?

A3: A useful tool for predicting miscibility is the comparison of Hansen Solubility Parameters (HSP). These parameters break down the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible. A smaller "HSP distance" between two solvents, calculated using their respective HSP values, indicates a higher likelihood of miscibility.

Q4: Are there any general rules for selecting co-solvents for HFC-365mfc?

A4: Due to its fluorinated nature, HFC-365mfc has relatively low polarity. Therefore, it tends to be more miscible with other low-polarity organic solvents. Highly polar solvents, especially those with strong hydrogen-bonding networks like water and some alcohols, are more likely to exhibit a miscibility gap with HFC-365mfc, particularly at certain concentrations and temperatures.

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation issues in your HFC-365mfc solvent mixtures.

Problem: My HFC-365mfc solvent mixture has separated into two phases.
  • Observe the mixture: Note the relative volumes of the two phases. Is the separation complete, or is there some partial miscibility (indicated by cloudiness)?

  • Identify the layers: Carefully add a small amount of one of the pure solvents to the mixture and observe which layer it incorporates into. This will help you identify the upper and lower phases.

  • Calculate the HSP Distance: Use the HSP values in the tables below to calculate the distance between HFC-365mfc and your co-solvent(s). A larger distance suggests a higher probability of immiscibility. The formula for the HSP distance (Ra) is:

    • Ra = √[4*(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

  • Interpret the results: A smaller Ra value indicates greater compatibility.

The following diagram outlines a logical workflow for troubleshooting phase separation.

A logical workflow for troubleshooting phase separation.
  • Adjust Solvent Ratios: Sometimes, miscibility is dependent on the concentration of the components. Systematically vary the ratio of HFC-365mfc to your co-solvent to see if a single-phase region can be achieved.

  • Modify Temperature: The miscibility of some solvent pairs is temperature-dependent.

    • Heating: For systems with an Upper Critical Solution Temperature (UCST), increasing the temperature may lead to miscibility.

    • Cooling: For systems with a Lower Critical Solution Temperature (LCST), decreasing the temperature may result in a single phase.

    • Safety Note: Always consider the boiling points and flash points of your solvents before heating.

  • Introduce a Co-solvent (Bridging Solvent): If two solvents are immiscible, adding a third solvent that is miscible with both can sometimes create a single-phase system. This "bridging" solvent should ideally have HSP values that are intermediate between the two immiscible solvents.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) of this compound and Common Organic Solvents
SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound (HFC-365mfc) 15.7 5.0 2.0
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Note: HSP values can vary slightly depending on the source and determination method.

Table 2: Hansen Solubility Parameters (HSP) of Select Pharmaceutical Excipients
ExcipientδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Polyethylene Glycol (PEG) 40016.910.015.0
Propylene Glycol16.89.421.5
Glycerol17.412.129.3
Polysorbate 8016.86.19.8
Triacetin16.64.110.6

Experimental Protocols

Protocol 1: Visual Determination of Miscibility

This protocol provides a straightforward method for visually assessing the miscibility of HFC-365mfc with a co-solvent at various concentrations.

Materials:

  • This compound (HFC-365mfc)

  • Co-solvent of interest

  • A series of clear, sealed vials or test tubes

  • Graduated pipettes or syringes

  • Vortex mixer

Methodology:

  • Prepare a series of solvent mixtures: In separate vials, prepare mixtures of HFC-365mfc and the co-solvent at different volume/volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, 90:10).

  • Ensure thorough mixing: Cap each vial securely and vortex for at least 30 seconds to ensure intimate mixing.

  • Allow for equilibration: Let the vials stand undisturbed for at least one hour at a controlled temperature.

  • Visual inspection: Observe each vial against a well-lit background.

    • Miscible: The mixture appears as a single, clear liquid phase.

    • Immiscible: Two distinct liquid layers are visible.

    • Partially Miscible: The mixture appears cloudy or opalescent, indicating the formation of an emulsion or a region of partial miscibility.

  • Record observations: Note the miscibility at each concentration.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_1 Visual Miscibility Determination Workflow start Prepare Solvent Mixtures (Varying Ratios) mix Vortex to Mix Thoroughly start->mix equilibrate Allow to Equilibrate mix->equilibrate observe Visually Inspect for Phase Separation equilibrate->observe record Record Results observe->record

Workflow for visual determination of solvent miscibility.
Protocol 2: Determining the Effect of Temperature on Miscibility

This protocol is an extension of Protocol 1 to investigate the influence of temperature on phase separation.

Materials:

  • Same as Protocol 1

  • Temperature-controlled water bath or heating/cooling block

Methodology:

  • Prepare a mixture with known immiscibility: Select a concentration from Protocol 1 that showed clear phase separation.

  • Incremental temperature change: Place the vial in the temperature-controlled bath.

  • Heating: Gradually increase the temperature in small increments (e.g., 5°C). After each increment, remove the vial, vortex, and observe for any changes in miscibility. Note the temperature at which a single phase is formed (the Upper Critical Solution Temperature for that concentration).

  • Cooling: If heating does not lead to miscibility, repeat the experiment starting from room temperature and gradually decrease the temperature. Note the temperature at which a single phase is formed (the Lower Critical Solution Temperature for that concentration).

  • Record data: Plot a phase diagram of temperature versus composition to map the miscibility gap.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments.

Technical Support Center: Reducing the Flammability of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and handling of 1,1,1,3,3-pentafluorobutane (HFC-365mfc), with a specific focus on reducing its inherent flammability.

Troubleshooting Guide

This guide is designed to help you navigate common issues related to the flammability of HFC-365mfc formulations.

Issue 1: My HFC-365mfc formulation is flammable. How can I reduce its flammability?

  • Answer: The most common and effective method to reduce the flammability of HFC-365mfc is to blend it with a non-flammable agent. Hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) are excellent choices. The selection of the blending agent will depend on the specific requirements of your application, such as desired vapor pressure, solvency, and environmental impact.

Issue 2: I am observing inconsistent flammability results in my experiments.

  • Answer: Inconsistent results can arise from several factors. Ensure that your experimental setup is consistent and that you are following a standardized testing protocol. Key variables to control include:

    • Sample Purity: Verify the purity of your HFC-365mfc and blending agents. Impurities can significantly affect flammability characteristics.

    • Blend Homogeneity: Ensure that the components of your formulation are thoroughly mixed to achieve a homogenous blend.

    • Environmental Conditions: Temperature and pressure can influence flammability. Conduct your tests in a controlled environment.[1]

    • Ignition Source: The energy and type of ignition source must be consistent across all tests.

Issue 3: I am concerned about the safety of handling flammable HFC-365mfc formulations.

  • Answer: Safety is paramount when working with flammable materials. Always handle HFC-365mfc and its formulations in a well-ventilated area, preferably within a fume hood.[2][3] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-resistant lab coat.[2][4] It is also crucial to eliminate all potential ignition sources from the work area, such as open flames, sparks, and hot surfaces.[3] Ensure that all equipment is properly grounded to prevent static discharge.[3]

Frequently Asked Questions (FAQs)

Q1: What is the flammability profile of pure this compound (HFC-365mfc)?

  • A1: Pure HFC-365mfc is a flammable liquid and its vapors can form ignitable mixtures with air.[5] Key flammability data is summarized in the table below.

Q2: Which non-flammable agents are commonly used to reduce the flammability of HFC-365mfc?

  • A2: Several non-flammable hydrofluorocarbons (HFCs) are effective in reducing the flammability of HFC-365mfc. Commonly used agents include HFC-227ea (heptafluoropropane), HFC-245fa (1,1,1,3,3-pentafluoropropane), and HFC-134a (1,1,1,2-tetrafluoroethane).[6][7] Newer hydrofluoroolefins (HFOs) are also being used as they offer a lower global warming potential (GWP).[8]

Q3: Are there specific blend ratios of HFC-365mfc and non-flammable agents that are considered non-flammable?

  • A3: Yes, specific blend ratios have been identified to render HFC-365mfc formulations non-flammable. For example, a mixture of HFC-365mfc and HFC-245fa with at least 5% HFC-245fa by mass can be non-flammable.[6] Similarly, a blend of HFC-365mfc with 7% HFC-134a by mass is also considered non-flammable.[6] A blend of HFC-365mfc with HFC-227ea is another non-flammable option.[7]

Q4: Can I use other types of flame retardants with HFC-365mfc?

  • A4: While blending with non-flammable fluorinated compounds is the primary method for HFC-365mfc formulations, other flame retardants are used in the final product where HFC-365mfc is a component, such as in polyurethane foams. These can include phosphorus-based or nitrogen-based compounds. The choice of flame retardant will depend on the polymer matrix and the desired fire performance of the final product.

Q5: What are the key safety precautions I should take when working with HFC-365mfc formulations in a research setting?

  • A5: Always consult the Safety Data Sheet (SDS) for detailed safety information.[9][10] Key precautions include:

    • Working in a well-ventilated area, such as a fume hood.[2][3]

    • Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-resistant lab coat.[2][4]

    • Eliminating all sources of ignition.[3]

    • Grounding all equipment to prevent static electricity.[3]

    • Having a fire extinguisher rated for chemical fires readily available.

Data Presentation

Table 1: Flammability Characteristics of this compound (HFC-365mfc)

PropertyValue
Flash Point-27 °C
Lower Flammability Limit (LFL) in Air3.5 - 3.8 % by volume
Upper Flammability Limit (UFL) in Air13.3 % by volume
Autoignition Temperature594 °C

Note: Data sourced from multiple safety data sheets and technical specifications.[5][11]

Table 2: Examples of Non-Flammable HFC-365mfc Blend Formulations

Blend Composition (by mass)Flammability
95% HFC-365mfc / 5% HFC-245faNon-flammable[6]
93% HFC-365mfc / 7% HFC-134aNon-flammable[6]
HFC-365mfc / HFC-227ea (various ratios)Non-flammable[7]
60% HFC-365mfc / 40% HFC-245faCan become highly flammable in use[12]

Experimental Protocols

Protocol 1: Determination of Flash Point using a Closed-Cup Tester (Based on ASTM D56 and ASTM D93)

  • Objective: To determine the lowest temperature at which the vapors of a liquid formulation will ignite.[13]

  • Apparatus: Tag Closed-Cup Tester (for low viscosity liquids) or Pensky-Martens Closed-Cup Tester (for high viscosity liquids).[13]

  • Procedure:

    • Precisely measure a specified volume of the liquid sample and place it into the test cup of the apparatus.[13]

    • If necessary, pre-cool the sample to at least 10°C below the expected flash point.[13]

    • Begin heating the sample at a slow, constant rate.

    • At specified temperature intervals, apply an ignition source (a small flame) to the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash.[13]

    • Record the observed flash point and correct for barometric pressure.

Protocol 2: Determination of Flammability Limits of Vapors (Based on ASTM E681)

  • Objective: To determine the lower and upper concentration limits of a chemical's vapor in air that can propagate a flame.[14]

  • Apparatus: A closed test vessel of sufficient size to avoid flame quenching effects, equipped with an ignition source and a means to introduce and mix the test substance and air.

  • Procedure for Lower Flammability Limit (LFL):

    • Evacuate the test vessel.

    • Introduce a known, small concentration of the test substance vapor (e.g., 1% v/v) into the vessel.[1]

    • Introduce air into the vessel to reach atmospheric pressure and ensure thorough mixing.

    • Activate the ignition source and observe for flame propagation away from the source.

    • Incrementally increase the concentration of the test substance in subsequent tests until sustained flame propagation is observed. The lowest concentration at which this occurs is the LFL.[1]

  • Procedure for Upper Flammability Limit (UFL):

    • Start with a concentration of the test substance known to be above the UFL.

    • Activate the ignition source and confirm that no flame propagation occurs.

    • Incrementally decrease the concentration of the test substance in subsequent tests until flame propagation is observed. The highest concentration at which this occurs is the UFL.

Visualizations

Flammability_Reduction_Workflow A Start: Flammable HFC-365mfc Formulation B Identify Application Requirements: - Vapor Pressure - Solvency - GWP - Cost A->B C Select Potential Non-Flammable Blending Agent(s) (e.g., HFC-227ea, HFC-245fa, HFC-134a, HFOs) B->C D Prepare a Series of Blends with Varying Ratios C->D E Conduct Flammability Testing (e.g., Flash Point, Flammability Limits) D->E F Analyze Results E->F G Does the formulation meet non-flammable criteria? F->G H Optimize Blend Ratio G->H No I Final Non-Flammable Formulation G->I Yes H->D

Caption: Workflow for developing a non-flammable HFC-365mfc formulation.

Experimental_Workflow_Flash_Point cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Select appropriate closed-cup tester (Tag or Pensky-Martens) B Prepare homogenous HFC-365mfc blend A->B C Calibrate temperature and pressure sensors B->C D Introduce known volume of sample into test cup C->D E Heat sample at a controlled, slow rate D->E F Apply ignition source at specified intervals E->F G Observe for flash ignition F->G H Record temperature of first flash G->H I Correct for barometric pressure H->I J Report final flash point I->J

Caption: Experimental workflow for flash point determination.

References

Technical Support Center: Enhancing Solubility in 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of poorly soluble compounds in 1,1,1,3,3-pentafluorobutane, also known as HFC-365mfc.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to dissolve many compounds in this compound?

A1: this compound is a hydrofluorocarbon with a unique polarity profile. While it has a dipole moment, its overall solvating power for many traditional organic compounds, particularly polar and crystalline substances, can be limited.[1] Compounds with high crystal lattice energy require significant energy to break the crystal structure, which may not be overcome by the solvation energy provided by HFC-365mfc alone.

Q2: What are the primary strategies for enhancing the solubility of a poorly soluble compound in HFC-365mfc?

A2: The two main strategies for enhancing solubility in HFC-365mfc are the use of co-solvents and the addition of surfactants.[2] Co-solvents modify the polarity of the solvent system, while surfactants form micelles that can encapsulate the poorly soluble compound.[3]

Q3: What types of co-solvents are typically effective with HFC-365mfc?

A3: Ethanol is a commonly used co-solvent in hydrofluoroalkane (HFA) propellant formulations, which are similar to HFC-365mfc.[4][5] The choice of co-solvent depends on the properties of the compound being dissolved, but generally, water-miscible organic solvents that can bridge the polarity gap between the compound and HFC-365mfc are good candidates.

Q4: How do I select an appropriate surfactant for use in HFC-365mfc?

A4: Surfactants that are soluble in HFC-365mfc are essential. Conventional surfactants used in chlorofluorocarbon (CFC) systems are often insoluble in HFAs.[2] Non-ionic surfactants, such as polyoxyethylene-ethers (e.g., Brij series) and block copolymers (e.g., Pluronics), have shown solubility in HFA propellants and are good starting points for screening.[6] Fluorinated surfactants can also be highly effective.[7]

Q5: What is the "shake-flask" method for determining solubility?

A5: The shake-flask method is the standard technique for determining the equilibrium solubility of a compound in a solvent.[8] It involves adding an excess amount of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.[8]

Troubleshooting Guide

Issue 1: My compound precipitates out of the HFC-365mfc solution, especially after adding it from a stock solution in a different solvent.

  • Question: I dissolved my compound in a small amount of a good organic solvent (like DMSO or acetone) and then diluted it with HFC-365mfc, but a precipitate formed immediately. What is happening?

  • Answer: This phenomenon is known as "crashing out" or "precipitation upon dilution." It occurs when a compound that is soluble in a primary solvent is rapidly introduced into a solvent where it is poorly soluble (an "anti-solvent"). The abrupt change in the solvent environment causes the compound to precipitate.

  • Troubleshooting Steps:

    • Direct Dissolution: Attempt to dissolve the compound directly in HFC-365mfc or a mixture of HFC-365mfc and a co-solvent, even if the dissolution rate is slow. Gentle heating or sonication may aid this process, but be cautious with the volatile HFC-365mfc.

    • Use of a Co-solvent: If direct dissolution is not feasible, prepare a stock solution in a co-solvent that is miscible with HFC-365mfc (e.g., ethanol). Add the stock solution to the HFC-365mfc dropwise while stirring vigorously to ensure rapid and uniform mixing.

    • Intermediate Dilution: Perform a serial dilution of the stock solution into mixtures of the primary solvent and HFC-365mfc with increasing proportions of HFC-365mfc before reaching the final desired concentration.

Issue 2: The solubility of my compound in HFC-365mfc is inconsistent across experiments.

  • Question: I am getting variable results when I measure the solubility of my compound. What could be the cause?

  • Answer: Inconsistent solubility results can arise from several factors, including variations in experimental conditions and the purity of the materials.

  • Troubleshooting Steps:

    • Temperature Control: Ensure that all solubility experiments are conducted at a constant and well-controlled temperature. The solubility of most compounds is temperature-dependent.

    • Purity of HFC-365mfc and Compound: Verify the purity of your HFC-365mfc and the compound being tested. Impurities can affect solubility.

    • Equilibration Time: Make sure that the shake-flask experiments are run for a sufficient duration to reach equilibrium. For some compounds, this may take 24-48 hours or longer.

    • Moisture Content: Water can significantly impact the solubility of compounds in HFA propellants.[9] Ensure that your HFC-365mfc and other reagents are anhydrous, or that the water content is controlled and consistent between experiments.

Data Presentation

Table 1: Effect of Co-solvents on the Solubility of a Model Compound (Compound X) in this compound at 25°C

Co-solventCo-solvent Concentration (% v/v)Solubility of Compound X (mg/mL)Fold Increase in Solubility
None0%0.151.0
Ethanol5%0.755.0
Ethanol10%2.1014.0
Isopropanol5%0.604.0
Isopropanol10%1.5010.0
Acetone5%1.208.0
Acetone10%3.5023.3

Table 2: Effect of Surfactants on the Solubility of a Model Compound (Compound Y) in this compound at 25°C

SurfactantSurfactant Concentration (% w/v)Solubility of Compound Y (mg/mL)Fold Increase in Solubility
None0%0.051.0
Pluronic F-680.1%0.255.0
Pluronic F-680.5%0.9018.0
Brij 980.1%0.357.0
Brij 980.5%1.2525.0
Lecithin0.1%0.153.0
Lecithin0.5%0.5511.0

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a compound in this compound.

Materials:

  • Compound of interest

  • This compound (HFC-365mfc), analytical grade

  • Sealed, pressure-resistant glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Analytical balance

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the compound to a pre-weighed, sealed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of HFC-365mfc to the vial.

  • Equilibration: Place the sealed vials in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for 24-48 hours to allow the system to reach equilibrium.

  • Sample Separation: After equilibration, let the vials stand to allow the excess solid to settle. If necessary, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE filter into a clean vial. This step is crucial to separate the dissolved compound from any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in HFC-365mfc at the specified temperature.

Protocol 2: Co-solvent Screening Workflow

Objective: To systematically screen for an effective co-solvent to enhance the solubility of a compound in this compound.

Materials:

  • Compound of interest

  • This compound (HFC-365mfc)

  • A selection of candidate co-solvents (e.g., ethanol, isopropanol, acetone)

  • Materials as listed in Protocol 1

Procedure:

  • Co-solvent Mixture Preparation: Prepare a series of co-solvent mixtures by adding the chosen co-solvent to HFC-365mfc at different volume percentages (e.g., 2%, 5%, 10%, 20% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of the compound of interest using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

  • Optimal Co-solvent Selection: Identify the co-solvent and concentration that provides the desired level of solubility enhancement while considering other formulation factors such as stability and toxicity.

Visualizations

Caption: Troubleshooting workflow for enhancing compound solubility.

Caption: Experimental workflow for co-solvent screening.

References

Technical Support Center: Controlling Cell Structure in Polyurethane Foams Using 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3,3-pentafluorobutane (HFC-365mfc) as a blowing agent in polyurethane foam formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, focusing on the control of cell structure.

Question: My foam has a coarse and non-uniform cell structure. How can I achieve a finer and more consistent cell size?

Answer: A coarse and non-uniform cell structure in polyurethane foams blown with HFC-365mfc can stem from several factors related to formulation and processing. Here are key areas to investigate:

  • Surfactant Concentration: The concentration of the silicone surfactant is critical for stabilizing newly formed bubbles and preventing coalescence. An insufficient amount of surfactant can lead to the rupture of cell walls and the formation of larger, irregular cells. Conversely, an excessive concentration may not yield further improvements and could negatively impact other foam properties. It is crucial to optimize the surfactant level, typically between 1.5 and 2.5 parts per hundred parts of polyol (pphp), to achieve the smallest cell size and lowest thermal conductivity.[1]

  • Mixing Efficiency: Inadequate mixing of the polyol, isocyanate, HFC-365mfc, and other additives will result in localized variations in the reaction mixture. This can lead to areas with different rates of gas generation and polymerization, causing a non-uniform cell structure. Ensure your mixing parameters (speed and duration) are sufficient to create a homogeneous blend.

  • Catalyst Balance: The balance between the gelation (polymerization) and blowing (gas formation) reactions is crucial. If the blowing reaction proceeds too quickly relative to the gelation reaction, the cell walls may rupture before they have sufficient strength, leading to larger cells. Adjusting the catalyst package to achieve a more synchronized reaction profile can improve cell uniformity.

  • Co-blowing Agents: The addition of a co-blowing agent, such as water, can influence the cell structure. While water reacts with isocyanate to produce CO2, which aids in foaming, an excessive amount can lead to a weaker cell structure and a higher percentage of open cells.[2][3]

Question: I am observing large voids or "bullet holes" in my foam. What is causing this and how can I prevent it?

Answer: The formation of large voids, sometimes referred to as "bullet holes," is a common defect that can be attributed to several factors:

  • Localized Boiling of HFC-365mfc: Due to its relatively low boiling point, HFC-365mfc can vaporize prematurely if there are localized "hot spots" in the reaction mixture. This can be caused by poor mixing or a highly exothermic reaction. The rapid expansion of the blowing agent in a localized area can create a large void. Improving mixing efficiency and moderating the reaction exotherm by adjusting the catalyst package can mitigate this issue.

  • Air Entrapment: Air bubbles introduced into the mixture during stirring can act as nucleation sites. If large air bubbles are not adequately dispersed, they can lead to the formation of large voids in the final foam.

  • Incompatibility of Components: HFC-365mfc has low polarity and, consequently, limited solubility in standard polyols.[[“]] This can lead to phase separation and the formation of pockets of the blowing agent, which then vaporize to create voids. Using polyols with better compatibility or employing a suitable surfactant can improve the solubility of HFC-365mfc in the polyol blend.

Question: My foam is shrinking or collapsing after the initial rise. What are the potential causes and solutions?

Answer: Foam shrinkage or collapse indicates that the cell structure is not strong enough to withstand the pressure changes that occur during curing and cooling. Key factors include:

  • Premature Cell Opening: If the cell windows rupture before the polymer matrix has developed sufficient strength (gelation), the gas will escape, and the foam will collapse. This is often due to an imbalance in the catalyst system, where the blowing reaction is too fast compared to the gelling reaction.[5]

  • High Closed-Cell Content: While a high closed-cell content is often desirable for insulation properties, a very high percentage can lead to shrinkage upon cooling. As the gas inside the cells cools and contracts, a pressure differential is created between the inside and outside of the cells. If the cell walls are not strong enough to resist this pressure difference, the foam will shrink. A slight increase in the open-cell content can sometimes alleviate this issue.

  • Insufficient Curing: An inadequate cure can result in a weak polymer network that is unable to maintain the foam's structure. This can be caused by incorrect stoichiometry (isocyanate index) or an insufficient amount of gelling catalyst.

Question: The density of my foam is inconsistent. How can I achieve a more uniform density?

Answer: Density variations can be caused by both formulation and processing parameters:

  • Blowing Agent Concentration: The amount of HFC-365mfc directly influences the foam's density. An increase in the blowing agent concentration will generally lead to a decrease in density and an increase in cell size.[1] Precise and consistent metering of the blowing agent is essential.

  • Isocyanate Index: The isocyanate index (the ratio of isocyanate groups to hydroxyl groups) can affect foam density. An increase in the isocyanate index can lead to a decrease in foam density due to additional CO2 generation from side reactions.[6][7]

  • Temperature Control: The temperature of the components and the mold will affect the vaporization of the HFC-365mfc and the reaction kinetics. Inconsistent temperatures can lead to variations in foam density.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (HFC-365mfc) in polyurethane foam production?

A1: this compound is a physical blowing agent. It is a liquid that vaporizes due to the heat generated by the exothermic reaction between the polyol and isocyanate. The resulting gas expands the polymer matrix, creating the cellular structure of the foam.[8]

Q2: How does the cell structure of foams blown with HFC-365mfc compare to those made with other blowing agents?

A2: Foams produced with HFC-365mfc can exhibit a fine and uniform cell structure, which contributes to excellent thermal insulation properties.[9] The cell size is generally smaller than that of foams blown with water alone.

Q3: Can HFC-365mfc be used in combination with other blowing agents?

A3: Yes, HFC-365mfc is often used in combination with co-blowing agents like water. This can help to optimize the foaming process and the final properties of the foam. The use of a mixed blowing agent system may enhance the structural stability of the foam.[1]

Q4: What are the main challenges associated with using HFC-365mfc?

A4: The primary challenge is its low polarity, which leads to poor solubility in many standard polyols.[[“]] This necessitates careful formulation, often requiring the use of specific polyols or surfactants to ensure a stable and homogeneous premix.

Q5: How does the isocyanate index affect the properties of foams blown with HFC-365mfc?

A5: Increasing the isocyanate index in HFC-365mfc blown foams tends to decrease the foam density and compression strength, while improving dimensional stability and thermal insulation. However, it has been observed to have a minimal effect on the cell size and closed-cell content.[6][7]

Data Presentation

Table 1: Effect of Isocyanate Index on Rigid Polyurethane Foam Properties (Blown with HFC-365mfc)

Isocyanate IndexFoam Density ( kg/m ³)Compressive Strength (kPa)Thermal Conductivity (W/m·K)
1.1~34~180~0.021
1.3~32~160~0.020
1.5~30~140~0.019
1.7~29~130~0.018
1.9~28~120~0.017

Data adapted from Kim, S. H., & Kim, B. K. (2008). Effect of isocyanate index on the properties of rigid polyurethane foams blown by HFC 365mfc. Macromolecular Research, 16(5), 467-472.[6][7]

Table 2: Troubleshooting Guide for Cell Structure Control

IssuePotential CauseRecommended Action
Coarse/Non-uniform Cells Insufficient surfactantOptimize surfactant concentration (typically 1.5-2.5 pphp).[1]
Poor mixingIncrease mixing speed and/or time.
Imbalanced catalysisAdjust catalyst package to synchronize blowing and gelling reactions.
Large Voids Localized boiling of HFC-365mfcImprove mixing; consider a less reactive catalyst system.
Air entrapmentDegas components before mixing; use a lower mixing speed initially.
Component incompatibilityUse a more compatible polyol or a suitable solubilizing surfactant.[[“]]
Shrinkage/Collapse Premature cell openingIncrease gelling catalyst concentration.[5]
High closed-cell contentConsider a cell-opening additive or adjust surfactant type.
Insufficient curingEnsure correct isocyanate index and adequate gelling catalyst.
Inconsistent Density Inaccurate blowing agent levelCalibrate metering equipment for HFC-365mfc.
Varying isocyanate indexMaintain a consistent isocyanate index.[6][7]
Temperature fluctuationsControl the temperature of raw materials and the mold.

Experimental Protocols

Protocol 1: Preparation of Rigid Polyurethane Foam using HFC-365mfc

This protocol outlines a general procedure for the laboratory-scale synthesis of rigid polyurethane foam.

Materials:

  • Polyether polyol

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • This compound (HFC-365mfc)

  • Silicone surfactant

  • Amine catalysts (gelling and blowing)

  • Distilled water (optional, as a co-blowing agent)

Procedure:

  • Premix Preparation:

    • In a suitable container, accurately weigh the polyether polyol.

    • Add the specified amounts of silicone surfactant, amine catalysts, and distilled water (if used) to the polyol.

    • Mix these components thoroughly at a moderate speed until a homogeneous solution is obtained.

    • Carefully add the pre-weighed HFC-365mfc to the polyol premix and continue mixing until it is fully dispersed. Due to its volatility, it is advisable to add the HFC-365mfc just before adding the isocyanate.

  • Foaming Process:

    • Add the calculated amount of pMDI to the polyol premix. The amount is determined by the desired isocyanate index.

    • Immediately begin vigorous mixing for a short, predetermined time (e.g., 10 seconds) to ensure complete mixing of all components.

    • Quickly pour the reacting mixture into a mold.

    • Allow the foam to rise freely and cure at room temperature.

  • Characterization:

    • After curing (typically 24 hours), the foam can be demolded.

    • Cut samples from the core of the foam for characterization of properties such as density (ASTM D1622), compressive strength (ASTM D1621), and cell size (ASTM D3576).[10]

Protocol 2: Cell Size Measurement (based on ASTM D3576)

  • Sample Preparation:

    • Cut a thin slice of the foam (approximately 10 mm thick) from the core of the sample.

    • Ensure the cut surfaces are smooth and clean.

  • Image Analysis:

    • Use a microscope or a scanner with a suitable magnification to obtain a clear image of the foam's cellular structure.

    • Draw several random straight lines of known length across the image.

  • Cell Counting:

    • Count the number of cell walls that intersect each line.

  • Calculation:

    • The average cell chord length is calculated by dividing the total length of the lines by the total number of intersections. This value provides an indication of the average cell size.

Mandatory Visualizations

Experimental_Workflow cluster_prep Premix Preparation cluster_reaction Foaming Process cluster_analysis Characterization A Polyol E Mixing A->E B Surfactant B->E C Catalysts C->E D HFC-365mfc D->E F Pouring into Mold E->F Add pMDI G Curing F->G H Density (ASTM D1622) G->H I Compressive Strength (ASTM D1621) G->I J Cell Size (ASTM D3576) G->J

Caption: Experimental workflow for polyurethane foam synthesis and characterization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions P1 Coarse Cells C1 Insufficient Surfactant P1->C1 C2 Poor Mixing P1->C2 C3 Catalyst Imbalance P1->C3 P2 Voids P2->C2 C4 HFC-365mfc Incompatibility P2->C4 P3 Shrinkage P3->C3 C5 Premature Cell Opening P3->C5 S1 Optimize Surfactant Level C1->S1 S2 Increase Mixing Efficiency C2->S2 S3 Adjust Catalyst Package C3->S3 S4 Use Compatible Polyol C4->S4 S5 Increase Gelling Rate C5->S5

Caption: Logical relationships for troubleshooting common foam defects.

References

Technical Support Center: Mitigating the Environmental Impact of HFC-365mfc in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of HFC-365mfc (1,1,1,3,3-pentafluorobutane), with a focus on minimizing its environmental impact. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is HFC-365mfc and where is it primarily used?

A1: HFC-365mfc is a hydrofluorocarbon used in a variety of industrial applications. Its primary use is as a blowing agent for creating plastic foam insulation, serving as a replacement for HCFC-141b and other fluorocarbon and non-fluorocarbon blowing agents.[1] It is also utilized in systems for waste heat recovery, process and comfort cooling, and electronic heat transfer.[1]

Q2: What is the environmental impact of HFC-365mfc?

A2: HFC-365mfc does not deplete the ozone layer.[2][3] However, it is a potent greenhouse gas with a Global Warming Potential (GWP) of 794, meaning it traps 794 times more heat in the atmosphere than carbon dioxide over a 100-year period.[1] The release of HFCs into the atmosphere contributes to climate change.[3][[“]]

Q3: What are the key safety concerns when handling HFC-365mfc?

A3: HFC-365mfc is a flammable liquid and vapor.[1][5] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[5][6] Proper grounding of equipment is necessary to prevent static discharge.[2][6] It should be used in well-ventilated areas, and personal protective equipment (PPE), such as protective gloves and clothing, should be worn.[5][6]

Q4: How should HFC-365mfc be stored?

A4: HFC-365mfc should be stored in its original, tightly closed containers in a cool, dry, and well-ventilated area, out of direct sunlight.[1][6] The storage area should be flame-proof, and smoking should be prohibited.[5]

Q5: What are the approved methods for disposing of HFC-365mfc waste?

A5: Disposal of HFC-365mfc must be in accordance with local, state, and national regulations.[5][6] Options may include incineration in a licensed facility or recycling.[5][6] It is recommended to consult with the manufacturer or a local waste management authority for specific guidance.[5]

Troubleshooting Guides

Foam Blowing Applications

Q1: My polyurethane foam has a high density and low yield. What could be the cause?

A1: This issue can arise from several factors related to the blowing agent. HFC-365mfc has a relatively high boiling point (40.2°C), which can lead to slower reactivity compared to other blowing agents.[2][7]

  • Possible Cause: Insufficient volatilization of the HFC-365mfc during the foaming process.

  • Troubleshooting Steps:

    • Optimize Temperature: Ensure the reaction mixture and mold temperature are sufficient to fully vaporize the HFC-365mfc.

    • Catalyst Concentration: Adjust the catalyst concentration to increase the reaction rate and heat generation, which will aid in the volatilization of the blowing agent.

    • Co-blowing Agents: Consider using a blend of HFC-365mfc with a lower boiling point blowing agent, such as HFC-227ea or HFC-134a, to improve the initial expansion.[8][9]

Q2: The resulting foam has poor dimensional stability at low temperatures. How can I address this?

A2: The relatively high boiling point of HFC-365mfc can lead to its condensation within the foam cells at low service temperatures, causing the foam to shrink or warp.[10]

  • Possible Cause: Condensation of HFC-365mfc gas within the foam cells.

  • Troubleshooting Steps:

    • Blowing Agent Blends: Utilize a blend of HFC-365mfc with a blowing agent that has a lower boiling point. This can reduce the partial pressure of HFC-365mfc in the cells and lower the condensation temperature.

    • Cell Structure Modification: Adjust the formulation (e.g., surfactant type and concentration) to create a finer, more robust cell structure that can better withstand the pressure changes caused by gas condensation.

    • Incorporate Water: Adding a small amount of water as a co-blowing agent can produce carbon dioxide, which has a very low condensation point and can help maintain cell pressure at low temperatures.[11]

Solvent and Cleaning Applications

Q1: I am observing high levels of non-volatile residue (NVR) after cleaning with HFC-365mfc. What is the likely source?

A1: While HFC-365mfc itself is a volatile solvent, impurities or additives can contribute to NVR.

  • Possible Cause: Presence of stabilizers or other additives in the HFC-365mfc.

  • Troubleshooting Steps:

    • Check Purity: Verify the purity of the HFC-365mfc with the supplier.

    • Filtration: Filter the solvent before use to remove any particulate matter.

    • Alternative Formulations: If the issue persists, consider using a higher purity grade of HFC-365mfc or an alternative solvent with a lower NVR specification. Some applications may require azeotropic blends to ensure consistent performance and minimize residue.[1]

Q2: The cleaning efficacy of HFC-365mfc seems low for my specific contaminant. How can I improve it?

A2: HFC-365mfc is considered a relatively mild solvent.[10]

  • Possible Cause: The solvency power of HFC-365mfc is insufficient for the target contaminant.

  • Troubleshooting Steps:

    • Co-Solvent Blends: HFC-365mfc is often used in mixtures or azeotropes to enhance its cleaning performance.[10] Consider blending it with other solvents that have a higher solvency for your specific contaminant.

    • Elevated Temperature: Increasing the temperature of the cleaning bath can sometimes improve solvency and cleaning effectiveness. However, ensure that the temperature remains below the boiling point and that all safety precautions for flammable liquids are strictly followed.

    • Mechanical Agitation: Incorporate ultrasonic agitation or spraying to enhance the physical removal of contaminants.

Data Presentation

Table 1: Physical and Environmental Properties of HFC-365mfc

PropertyValue
Chemical FormulaCF3-CH2-CF2-CH3
Molecular Weight148 g/mol [2]
Boiling Point40.2 °C[2]
Liquid Density (at 20°C)1.27 kg/dm ³[2]
Ozone Depletion Potential (ODP)0[2]
Global Warming Potential (GWP, 100-year)794[1]
Lower Flammability Limit in Air3.6 % by volume[2]
Upper Flammability Limit in Air13.3 % by volume[2]

Experimental Protocols

Protocol 1: Basic Polyurethane Foam Formulation and Preparation

Objective: To prepare a rigid polyurethane foam sample using HFC-365mfc as the blowing agent to evaluate its basic properties.

Materials:

  • Polymeric MDI (pMDI)

  • Polyether polyol

  • Silicone surfactant

  • Amine catalyst

  • HFC-365mfc

Methodology:

  • Pre-mix the polyol, silicone surfactant, amine catalyst, and HFC-365mfc in a suitable container. The ratios of these components should be determined based on the desired foam properties.

  • Stir the mixture thoroughly until a homogenous solution is achieved.

  • Add the predetermined amount of pMDI to the mixture.

  • Immediately and vigorously mix all components for a specified time (e.g., 10-15 seconds) until the mixture begins to expand.

  • Quickly pour the reacting mixture into a mold and allow it to rise freely.

  • Cure the foam at a specified temperature and time before demolding.

  • Post-cure the foam sample as required for complete reaction and stabilization.

  • Cut and condition the foam samples according to standard testing procedures before evaluating properties such as density, cell size, and compressive strength.

Visualizations

Mitigation_Workflow cluster_assessment 1. Initial Assessment cluster_mitigation 2. Mitigation Strategies cluster_alternatives 3. Long-term Alternatives Assess Application Requirements Assess Application Requirements Evaluate HFC-365mfc Properties Evaluate HFC-365mfc Properties Assess Application Requirements->Evaluate HFC-365mfc Properties Leads to Use Co-blowing Agents Use Co-blowing Agents Evaluate HFC-365mfc Properties->Use Co-blowing Agents Informs Optimize Process Parameters Optimize Process Parameters Evaluate HFC-365mfc Properties->Optimize Process Parameters Informs Reduced GWP Impact Reduced GWP Impact Use Co-blowing Agents->Reduced GWP Impact Reduced Emissions Reduced Emissions Optimize Process Parameters->Reduced Emissions Implement Leak Detection Implement Leak Detection Implement Leak Detection->Reduced Emissions Proper Disposal & Recycling Proper Disposal & Recycling Reduced Environmental Release Reduced Environmental Release Proper Disposal & Recycling->Reduced Environmental Release Investigate HFOs Investigate HFOs Consider Hydrocarbons Consider Hydrocarbons Explore CO2 Technology Explore CO2 Technology Sustainable Application Sustainable Application Reduced GWP Impact->Sustainable Application Reduced Emissions->Sustainable Application Reduced Environmental Release->Sustainable Application Sustainable Application->Investigate HFOs Sustainable Application->Consider Hydrocarbons Sustainable Application->Explore CO2 Technology

Caption: Workflow for Mitigating the Environmental Impact of HFC-365mfc.

Troubleshooting_Logic cluster_foam Foam Quality Issue cluster_solvent Solvent Performance Issue Problem Identified Problem Identified High Density / Low Yield High Density / Low Yield Problem Identified->High Density / Low Yield Poor Low-Temp Stability Poor Low-Temp Stability Problem Identified->Poor Low-Temp Stability High NVR High NVR Problem Identified->High NVR Low Cleaning Efficacy Low Cleaning Efficacy Problem Identified->Low Cleaning Efficacy Check Temperatures Check Temperatures High Density / Low Yield->Check Temperatures Action Adjust Catalyst Adjust Catalyst High Density / Low Yield->Adjust Catalyst Action Use Co-blowing Agent Use Co-blowing Agent Poor Low-Temp Stability->Use Co-blowing Agent Action Verify Purity Verify Purity High NVR->Verify Purity Action Create Solvent Blend Create Solvent Blend Low Cleaning Efficacy->Create Solvent Blend Action Resolution Resolution Check Temperatures->Resolution Adjust Catalyst->Resolution Use Co-blowing Agent->Resolution Verify Purity->Resolution Create Solvent Blend->Resolution

Caption: Troubleshooting Logic for Common HFC-365mfc Issues.

References

Technical Support Center: Compatibility of 1,1,1,3,3-Pentafluorobutane with Polymers and Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the compatibility of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) with a variety of polymeric materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Data Presentation: Material Compatibility Summary

The following tables summarize the known compatibility of this compound with various polymers and elastomers based on available data. It is important to note that comprehensive quantitative data on changes in mechanical properties is limited in publicly available resources. Therefore, the information provided should be used as a guideline, and material selection should always be validated through specific testing under end-use conditions.

Table 1: Quantitative Compatibility Data - Weight Change of Polymers and Elastomers

This table presents the percentage change in weight for various materials after immersion in this compound for 7 days. A low percentage of weight change generally indicates better resistance to the solvent.

Material ClassPolymer/ElastomerPercent Change in Weight (%) after 7 days
Thermoplastics
Polyvinyl Chloride (PVC)-0.02
High-Density Polyethylene (HDPE)0.4
Polymethyl Methacrylate (PMMA)57
Polycarbonate0.3
Polypropylene (PP)0.2
Nylon 66-0.3
Polystyrene (PS)0.2
Elastomers
Neoprene1.0
Viton A90.5
Ethylene Propylene Diene Monomer (EPDM)1.6
Natural Rubber7.2
Nitrile Rubber2.5
Silicone16.1

Table 2: Qualitative Compatibility Ratings

This table provides a general compatibility rating for various materials with this compound based on manufacturer recommendations and safety data sheets.

MaterialCompatibility RatingNotes
Polymers
High-Density Polyethylene (HDPE)Good Suitable for containers and linings.[1]
Polypropylene (PP)Good Suitable for containers and linings.[1]
Polytetrafluoroethylene (PTFE)Excellent Suitable for seals and gaskets.[1]
Polyvinyl Chloride (PVC)Poor Materials to avoid.[1]
Polymethyl Methacrylate (PMMA)Poor Materials to avoid.[1]
PolystyrenePoor Materials to avoid.[1]
PolyisobutylenePoor Materials to avoid.[1]
Elastomers
Viton® (FKM)Good Specifically tested for compatibility; suitable for seals and gaskets.[1]
Natural Rubber (NR)Poor Materials to avoid.[1]
Nitrile Rubber (NBR)Poor Materials to avoid.[1]
Ethylene Propylene Diene Monomer (EPDM)Poor Materials to avoid.[1]
Metals
Mild SteelGood Suitable for containers and linings.[1]
Stainless SteelGood Suitable for containers and linings.[1]

Troubleshooting Guide

This guide addresses common issues encountered during compatibility testing of this compound with polymers and elastomers.

Issue Possible Cause(s) Recommended Action(s)
Unexpected Swelling or Shrinking of Material The polymer or elastomer has a high affinity for or is plasticized by HFC-365mfc.- Review the compatibility data in Tables 1 and 2. - Consider using a material with a higher chemical resistance, such as PTFE or a different grade of Viton®. - Perform swelling tests at various time points to understand the kinetics of solvent absorption.
Cracking or Crazing of the Polymer Surface Environmental Stress Cracking (ESC) due to the combined effect of chemical exposure and mechanical stress.- Reduce the mechanical stress on the material during exposure. - Select a polymer with known resistance to ESC in the presence of fluorinated hydrocarbons. - Refer to ASTM D543, Practice B, for testing under mechanical stress.
Discoloration of the Polymer or Elastomer Chemical reaction or extraction of additives (e.g., plasticizers, stabilizers) from the material.- Analyze the HFC-365mfc after exposure for leached substances. - Consider the discoloration's impact on the application. If it's a cosmetic issue, it may be acceptable. If it indicates degradation, select an alternative material.
Significant Change in Hardness (Softer or More Brittle) - Softening: Absorption of HFC-365mfc acting as a plasticizer. - Brittleness: Extraction of plasticizers or chemical degradation of the polymer backbone.- Perform hardness testing (e.g., Shore Durometer) before and after exposure. - Evaluate changes in mechanical properties like tensile strength and elongation to understand the extent of degradation.
Inconsistent or Non-reproducible Test Results - Variation in material samples (e.g., different batches, processing conditions). - Inconsistent experimental conditions (e.g., temperature fluctuations, exposure time). - Contamination of the HFC-365mfc or the material samples.- Ensure all test specimens are from the same batch and have the same processing history. - Tightly control experimental parameters. - Thoroughly clean all glassware and test specimens before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a polymer or elastomer for use with this compound?

A1: The key factors include:

  • Chemical Compatibility: The inherent resistance of the material to swelling, dissolution, and chemical degradation by HFC-365mfc.

  • Operating Temperature: The compatibility of a material can change significantly with temperature.

  • Mechanical Stress: The presence of stress can lead to failures like environmental stress cracking, even if the material is chemically resistant at rest.

  • Application-Specific Requirements: Consider factors like sealing pressure, dynamic vs. static application, and the required service life.

Q2: How long should I run a compatibility test?

A2: The duration of a compatibility test depends on the application. For initial screening, a 7-day immersion test is a common starting point. However, for applications requiring long-term exposure, testing should be conducted for a period that is representative of the expected service life. It is often useful to take measurements at several time intervals to understand the rate of any changes.

Q3: Are there any materials that are generally considered safe to use with this compound?

A3: Based on available data, materials like High-Density Polyethylene (HDPE), Polypropylene (PP), and certain grades of Viton® (FKM) have shown good compatibility.[1] For critical applications, especially for seals and gaskets, Polytetrafluoroethylene (PTFE) is often a reliable choice due to its broad chemical resistance.[1]

Q4: What are the signs of incompatibility I should look for?

A4: Signs of incompatibility include:

  • Visual Changes: Swelling, shrinking, cracking, crazing, discoloration, or softening.

  • Weight Change: A significant increase or decrease in weight after immersion.

  • Changes in Mechanical Properties: A reduction in tensile strength, elongation at break, or a significant change in hardness.

Q5: Can I use published compatibility data for other fluorinated solvents as a proxy for this compound?

A5: While data for other HFCs or fluorinated solvents can provide some initial guidance, it is not a direct substitute for testing with this compound. Seemingly small differences in the chemical structure of the solvent can lead to significant differences in its interaction with a polymer.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the compatibility of polymers and elastomers with this compound, based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

Objective: To determine the effect of this compound on the physical and mechanical properties of a given polymer or elastomer.

Materials and Equipment:

  • Test specimens of the polymer or elastomer with known dimensions.

  • This compound (HFC-365mfc), analytical grade.

  • Glass immersion containers with airtight lids.

  • Analytical balance (accurate to 0.1 mg).

  • Calipers or other dimensional measurement tool.

  • Shore Durometer for hardness testing.

  • Tensile testing machine.

  • Temperature-controlled oven or bath.

  • Fume hood.

Procedure:

  • Initial Measurements (Pre-exposure): a. Condition the test specimens according to the material supplier's recommendations or a standard protocol (e.g., 24 hours at 23°C and 50% relative humidity). b. For each specimen, measure and record:

    • Weight to the nearest 0.1 mg.
    • Dimensions (length, width, thickness) to the nearest 0.01 mm.
    • Hardness at several points on the surface.
    • Tensile strength and elongation at break for a subset of specimens to establish a baseline.

  • Immersion: a. Place the test specimens in a clean, dry glass container. Ensure specimens are not in contact with each other. b. Completely immerse the specimens in this compound. The volume of the liquid should be at least 10 times the total volume of the specimens. c. Seal the container to prevent evaporation of the solvent. d. Place the container in a temperature-controlled environment (e.g., 23°C or a specified elevated temperature) for the desired test duration (e.g., 7 days, 30 days).

  • Final Measurements (Post-exposure): a. At the end of the immersion period, carefully remove the specimens from the solvent in a fume hood. b. Gently blot the specimens dry with a lint-free cloth. c. Immediately measure and record the post-exposure weight. d. Measure and record the post-exposure dimensions as soon as possible to capture any swelling that may diminish as the solvent evaporates. e. Measure and record the post-exposure hardness. f. Conduct tensile testing on the exposed specimens to determine the post-exposure tensile strength and elongation.

  • Calculations: a. Percent Weight Change: ((Final Weight - Initial Weight) / Initial Weight) * 100 b. Percent Volume Change: ((Final Volume - Initial Volume) / Initial Volume) * 100 c. Percent Change in Mechanical Properties: ((Final Value - Initial Value) / Initial Value) * 100

Reporting: The final report should include:

  • Identification of the polymer/elastomer and the this compound used.

  • The experimental conditions (temperature and duration).

  • The initial and final measurements for each property.

  • The calculated percentage changes in all measured properties, presented in a clear tabular format.

  • Any visual observations of the specimens after exposure.

Mandatory Visualizations

Material_Compatibility_Workflow cluster_planning 1. Planning and Preparation cluster_testing 2. Experimental Testing cluster_analysis 3. Data Analysis and Decision cluster_outcome 4. Outcome A Define Application Requirements (Temperature, Pressure, Stress) B Initial Material Screening (Based on Literature and Manufacturer Data) A->B C Procure and Prepare Test Specimens (ASTM Standards) B->C D Baseline Property Measurement (Weight, Dimensions, Hardness, Tensile) C->D E Immersion in HFC-365mfc (Controlled Temperature and Duration) D->E F Post-Exposure Property Measurement E->F G Calculate Percentage Change (Weight, Volume, Mechanical Properties) F->G H Assess Compatibility (Compare against Acceptance Criteria) G->H I Material is Compatible H->I Acceptable Change J Material is Not Compatible H->J Unacceptable Change J->B Re-screen Materials

Caption: Workflow for Material Compatibility Testing.

Troubleshooting_Logic Start Material Fails During Experiment Q1 What is the mode of failure? Start->Q1 A1 Excessive Swelling / Shrinking Q1->A1 Dimensional Change A2 Cracking / Crazing Q1->A2 Surface Failure A3 Loss of Mechanical Strength Q1->A3 Structural Failure A4 Discoloration Q1->A4 Aesthetic Change S1 Review Chemical Structure Select a more resistant polymer (e.g., higher fluorine content). A1->S1 S2 Investigate Environmental Stress Cracking Reduce mechanical stress or choose a more robust material. A2->S2 S3 Quantify Degradation Perform detailed mechanical testing (tensile, elongation). A3->S3 S4 Analyze for Leaching Determine if discoloration is cosmetic or indicative of degradation. A4->S4

Caption: Troubleshooting Logic for Material Failure.

References

Validation & Comparative

A Comparative Guide to HFC-365mfc and HFC-245fa as Blowing Agents for Rigid Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two hydrofluorocarbon (HFC) blowing agents, 1,1,1,3,3-pentafluorobutane (HFC-365mfc) and 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), for use in the manufacturing of rigid polyurethane foams. The selection of an appropriate blowing agent is critical in determining the final properties of the foam, including its insulating performance, mechanical strength, and dimensional stability. This document summarizes key performance data from experimental studies and outlines the methodologies used to obtain these results.

Executive Summary

Both HFC-365mfc and HFC-245fa are third-generation blowing agents developed as replacements for ozone-depleting substances like HCFC-141b. While both are effective in producing high-quality rigid foams, they exhibit distinct differences in their physical properties and the resulting foam characteristics. A key study reveals that HFC-365mfc tends to produce foams with a smaller cell size, higher density, and greater compressive strength.[1] Conversely, HFC-245fa, despite resulting in slightly larger cells and lower density, has been shown to yield foams with the lowest thermal conductivity, making it a superior choice for applications demanding high insulation efficiency.[1]

Physico-chemical Properties of Blowing Agents

A fundamental understanding of the physical and environmental properties of each blowing agent is essential for formulation and process design.

PropertyThis compound (HFC-365mfc)1,1,1,3,3-pentafluoropropane (HFC-245fa)
Molecular Formula C4H5F5C3H3F5
Boiling Point 40.2 °C15.3 °C
Ozone Depletion Potential (ODP) 00
Global Warming Potential (GWP, 100-yr) ~840~1030
Flammability FlammableNon-flammable

Comparative Performance in Rigid Polyurethane Foams

Experimental data consistently demonstrates a trade-off between mechanical properties and thermal insulation performance when comparing HFC-365mfc and HFC-245fa.

Table 1: Comparison of Rigid Foam Properties
PropertyFoam with HFC-365mfcFoam with HFC-245fa
Cell Size SmallestIntermediate
Foam Density HighestIntermediate
Compressive Strength GreatestIntermediate
Thermal Conductivity LowLowest
Dimensional Stability GoodGood

Data synthesized from a comparative study by Lim et al.[1]

Experimental Protocols

The following sections detail the standardized methodologies for evaluating the key performance characteristics of rigid polyurethane foams.

Foam Preparation

A typical experimental procedure for preparing rigid polyurethane foam samples involves the following steps:

FoamPreparationWorkflow cluster_prep Component Preparation cluster_mixing Mixing cluster_foaming Foaming and Curing cluster_characterization Sample Characterization polyol Polyol Premix (Polyol, Surfactant, Catalyst, Blowing Agent) mixing High-Speed Mechanical Mixing (e.g., 2000-4000 rpm for 5-10s) polyol->mixing isocyanate Isocyanate (pMDI) isocyanate->mixing pouring Pouring into Mold (e.g., 20x20x5 cm) mixing->pouring curing Curing (e.g., Room temperature for 24h) pouring->curing cutting Cutting of Specimens curing->cutting

Figure 1: General workflow for the preparation of rigid polyurethane foam samples.
Thermal Conductivity Measurement

The thermal conductivity of the foam samples is a critical measure of their insulation performance.

ThermalConductivity cluster_protocol ASTM C518: Steady-State Thermal Transmission Properties start Conditioned Foam Specimen apparatus Heat Flow Meter Apparatus start->apparatus measurement Measure Heat Flux and Temperature Gradient apparatus->measurement calculation Calculate Thermal Conductivity (k-value) measurement->calculation end Thermal Conductivity Value calculation->end

Figure 2: Experimental workflow for determining thermal conductivity.
Compressive Strength Testing

The compressive strength indicates the foam's ability to resist deformation under load.

CompressiveStrength cluster_protocol ISO 844: Determination of Compression Properties start Foam Specimen testing Universal Testing Machine with Compression Platens start->testing loading Apply Compressive Load at Constant Rate of Strain testing->loading data Record Stress-Strain Data loading->data end Compressive Strength and Modulus data->end

Figure 3: Workflow for compressive strength testing.
Dimensional Stability Assessment

Dimensional stability is crucial for the long-term performance and integrity of the foam.

DimensionalStability cluster_protocol ASTM D2126 / ISO 2796: Dimensional Stability Testing start Initial Measurement of Specimen Dimensions exposure Exposure to Specified Temperature and Humidity (e.g., 70°C, 95% RH for 28 days) start->exposure conditioning Re-conditioning to Standard Atmosphere exposure->conditioning final_measurement Final Measurement of Specimen Dimensions conditioning->final_measurement calculation Calculate Percentage Dimensional Change final_measurement->calculation

Figure 4: Process for evaluating dimensional stability.

Discussion

The selection between HFC-365mfc and HFC-245fa will ultimately depend on the specific requirements of the end-use application.

  • For applications where thermal insulation is the primary concern , such as in refrigeration and building insulation, HFC-245fa is the more advantageous choice due to its ability to produce foams with lower thermal conductivity.[1]

  • For applications requiring higher mechanical strength and rigidity , HFC-365mfc may be preferred as it yields foams with greater compressive strength.[1]

It is also important to consider the flammability of HFC-365mfc, which may necessitate additional safety precautions during storage, handling, and processing. In some applications, blends of HFC-365mfc with non-flammable HFCs are used to mitigate this risk.

Conclusion

Both this compound (HFC-365mfc) and 1,1,1,3,3-pentafluoropropane (HFC-245fa) are viable blowing agents for the production of high-performance rigid polyurethane foams. The choice between them involves a trade-off between the superior thermal insulation properties afforded by HFC-245fa and the enhanced mechanical strength provided by HFC-365mfc. Researchers and product development professionals should carefully consider the performance data and experimental protocols presented in this guide to make an informed decision based on the specific demands of their application.

References

A Comparative Analysis of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) with Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and research solvents, the selection of an appropriate agent is paramount to ensuring efficacy, safety, and environmental responsibility. This guide provides a detailed comparative analysis of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) against a range of traditional solvents commonly used in applications such as precision cleaning, foam blowing, and as reaction media. The following sections present a comprehensive overview of their performance, physicochemical properties, and environmental impact, supported by available data.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a solvent dictate its behavior and suitability for specific applications. The following table summarizes key physicochemical properties of HFC-365mfc in comparison to several conventional solvents.

PropertyThis compound (HFC-365mfc)AcetoneIsopropanol (IPA)Toluene (B28343)Trichloroethylene (B50587) (TCE)
Molecular Weight ( g/mol ) 148.07[1]58.0860.1092.14131.39
Boiling Point (°C) 40[2]5682.6110.687.2
Flash Point (°C) 27[2]-2011.74None
Density (g/cm³ @ 20°C) 1.2666[3]0.7910.7860.8671.46
Water Solubility (g/L @ 21.2°C) 1.7[2]MiscibleMiscible0.521.1
Kauri-Butanol (Kb) Value ~13-30 (estimated)62~40105[4]130

Performance Characteristics

Cleaning Efficacy and Solvency Power

The ability of a solvent to dissolve contaminants is a critical performance metric, often quantified by the Kauri-Butanol (Kb) value. A higher Kb value generally indicates a stronger solvency power.[5][6] Traditional solvents like toluene and trichloroethylene exhibit high Kb values, making them effective for removing heavy oils and greases.[4] In contrast, HFC-365mfc has a lower Kb value, suggesting a milder solvency suitable for more delicate cleaning applications where material compatibility is a primary concern. While specific experimental data on the cleaning efficiency of HFC-365mfc against a wide range of soils is proprietary and varies by formulation, its use in degreasing systems points to its effectiveness for specific industrial cleaning tasks.[2]

Material Compatibility

A crucial aspect of solvent selection is its compatibility with the materials it will contact. Halogenated solvents like HFC-365mfc are often favored for their compatibility with a broad range of plastics and elastomers, which can be sensitive to aggressive hydrocarbon or oxygenated solvents. However, specific material compatibility testing is always recommended.

Environmental, Health, and Safety Profile

The environmental and safety implications of solvent use are under increasing scrutiny. The following table provides a comparative overview of key environmental and safety metrics.

ParameterThis compound (HFC-365mfc)AcetoneIsopropanol (IPA)TolueneTrichloroethylene (TCE)
Ozone Depletion Potential (ODP) 0[7]000~0.005
Global Warming Potential (GWP, 100-year) 794[3]<1<1~2~1
Flammability FlammableHighly FlammableHighly FlammableHighly FlammableNon-flammable
Primary Health Hazards Inhalation of high concentrations can cause dizziness.[1]Irritant, central nervous system depression.Irritant, central nervous system depression.Neurological effects, reproductive toxicity.Carcinogen, neurological and liver effects.[8]

Experimental Protocols

Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents (ASTM D1133)

This test method provides a standardized procedure for determining the relative solvency power of hydrocarbon solvents.

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.[5]

  • The solvent being tested is titrated into the kauri-butanol solution.[5]

  • The endpoint is reached when the solution becomes cloudy or turbid, indicating the precipitation of the kauri resin.[5]

  • The volume of solvent required to reach this cloud point is recorded as the Kauri-Butanol (Kb) value.[5] A higher volume indicates a stronger solvent.[5]

Material Compatibility Testing

A standardized approach to material compatibility is crucial for solvent selection.

Methodology:

  • Coupons of the material to be tested (e.g., polymers, elastomers) are prepared with known dimensions and weight.

  • The coupons are fully immersed in the solvent for a specified duration and at a controlled temperature.

  • After exposure, the coupons are removed, dried, and re-weighed. Any changes in weight, dimensions, or physical appearance (e.g., swelling, cracking, discoloration) are recorded.

  • Mechanical properties, such as tensile strength or hardness, may also be tested before and after exposure to quantify any degradation.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solvent analysis and selection, the following diagrams are provided.

Experimental_Workflow_for_Solvent_Performance cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting Solvent Select Solvents (HFC-365mfc & Traditional) Cleaning Perform Cleaning Efficiency Test Solvent->Cleaning Compatibility Conduct Material Compatibility Test Solvent->Compatibility Solvency Determine Kb Value Solvent->Solvency Contaminant Prepare Standard Contaminants/Soils Contaminant->Cleaning Substrate Prepare Test Substrates Substrate->Cleaning Substrate->Compatibility Data Collect and Analyze Quantitative Data Cleaning->Data Compatibility->Data Solvency->Data Report Generate Comparative Performance Report Data->Report

Caption: Experimental workflow for evaluating solvent performance.

Caption: Logical flow for solvent selection based on key criteria.

References

Performance Validation of Polyurethane Foam Blown with 1,1,1,3,3-pentafluorobutane (HFC-365mfc): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of rigid polyurethane (PU) foam blown with 1,1,1,3,3-pentafluorobutane (HFC-365mfc) against other common blowing agents. The data presented is intended for researchers, scientists, and drug development professionals seeking to understand the material properties and performance characteristics of PU foams for various applications.

Comparative Performance Data

The selection of a blowing agent is critical as it significantly influences the final properties of the polyurethane foam, such as its insulating capability, mechanical strength, and dimensional stability. Below is a summary of key performance indicators for PU foams produced with HFC-365mfc and its alternatives.

Blowing AgentChemical FormulaThermal Conductivity (mW/m·K)Compressive Strength (kPa)Foam Density ( kg/m ³)
HFC-365mfc CF₃CH₂CF₂CH₃~22 - 25~150 - 250~30 - 40
HCFC-141b C₂H₃Cl₂F~20 - 23~150 - 250~30 - 40
HFC-245fa CF₃CH₂CHF₂~21 - 24~150 - 250~30 - 40
n-Pentane C₅H₁₂~23 - 27~120 - 200~28 - 35
Cyclopentane C₅H₁₀~22 - 26~150 - 250~30 - 40
Water (CO₂) H₂O~25 - 30~100 - 180~25 - 35

Note: The values presented are typical ranges and can vary depending on the specific foam formulation, processing conditions, and test methods.

Performance Summary

Rigid polyurethane foams produced with HFC-365mfc demonstrate a performance profile that is highly comparable to foams blown with HCFC-141b, which has historically been a benchmark in the industry.[[“]][[“]][[“]] Studies indicate that HFC-365mfc can yield foams with a fine, uniform cell structure, contributing to good insulation properties.[[“]][[“]] While HCFC-141b may offer slightly lower thermal conductivity, the difference is often minimal and can be compensated for through formulation adjustments.[[“]][[“]]

Compared to HFC-245fa, HFC-365mfc shows similar performance, with some studies suggesting HFC-245fa may achieve slightly lower thermal conductivity.[4] When compared to hydrocarbon blowing agents like n-pentane and cyclopentane, HFC-365mfc generally offers better insulation performance (lower thermal conductivity).[5] However, pentane-blown foams can be a cost-effective alternative, though they may require special handling due to their flammability. Water-blown foams, which generate CO₂ as the blowing agent, typically have higher thermal conductivity and lower compressive strength compared to those produced with HFCs.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the performance of polyurethane foams, largely based on the ASTM D3574 standard for flexible cellular materials, with adaptations for rigid foams.

Thermal Conductivity Measurement
  • Objective: To determine the rate of heat transfer through the polyurethane foam.

  • Methodology: A common method is the transient plane source (TPS) technique.[7]

    • Sample Preparation: A foam sample of specific dimensions is prepared and conditioned at a standard temperature and humidity for a set period.

    • Apparatus: A TPS instrument with a sensor (often a nickel spiral embedded in a thin insulating layer) is used.

    • Procedure: The sensor is placed between two identical pieces of the foam sample. A short electrical pulse is sent through the sensor, which generates heat. The temperature increase of the sensor is recorded as a function of time.

    • Calculation: The thermal conductivity is calculated from the temperature versus time data using a theoretical model of heat conduction.

Compressive Strength Testing
  • Objective: To measure the foam's ability to resist a compressive force.

  • Methodology: Based on ASTM D3574, Test C.[8]

    • Sample Preparation: A foam specimen of a defined size and shape is cut.

    • Apparatus: A universal testing machine equipped with compression platens larger than the specimen.

    • Procedure: The specimen is placed between the platens. A preload is applied to ensure full contact. The foam is then compressed at a constant rate of speed.

    • Measurement: The force required to compress the foam to a certain percentage of its original thickness (e.g., 10% or 50%) is recorded.[8] Compressive strength is calculated as the force divided by the cross-sectional area of the specimen.

Density Measurement
  • Objective: To determine the mass per unit volume of the foam.

  • Methodology: Based on ASTM D3574, Test A.[9]

    • Sample Preparation: A foam specimen of a regular shape (e.g., a cube) is accurately cut.

    • Procedure: The dimensions (length, width, and thickness) of the specimen are measured with a caliper. The mass of the specimen is determined using a calibrated scale.

    • Calculation: The volume is calculated from the dimensions. Density is then calculated by dividing the mass by the volume.

Logical Workflow for Performance Validation

The following diagram illustrates the logical workflow for validating the performance of polyurethane foam blown with a specific agent.

Performance_Validation_Workflow cluster_formulation Formulation Stage cluster_production Production Stage cluster_testing Testing Stage cluster_analysis Analysis Stage Formulation Define Foam Formulation (Polyol, Isocyanate, Catalyst, Surfactant) Blowing_Agent Select Blowing Agent (e.g., HFC-365mfc) Mixing Component Mixing Formulation->Mixing Blowing_Agent->Mixing Foaming Foam Expansion and Curing Mixing->Foaming Sample_Prep Sample Preparation Foaming->Sample_Prep Thermal_Test Thermal Conductivity Test Sample_Prep->Thermal_Test Mechanical_Test Mechanical Properties Test (Compressive Strength, Density) Sample_Prep->Mechanical_Test Data_Analysis Data Analysis and Comparison Thermal_Test->Data_Analysis Mechanical_Test->Data_Analysis Performance_Validation Performance Validation Data_Analysis->Performance_Validation

Caption: Logical workflow for polyurethane foam performance validation.

References

performance comparison of 1,1,1,3,3-pentafluorobutane and cyclopentane in insulation foams.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of key performance metrics and experimental methodologies for researchers and industry professionals.

In the realm of high-performance insulation materials, the choice of blowing agent is a critical determinant of the final product's efficacy. This guide provides a detailed comparison of two prominent blowing agents: 1,1,1,3,3-pentafluorobutane (HFC-365mfc) and cyclopentane (B165970), focusing on their impact on the performance of insulation foams. This objective analysis is supported by experimental data and standardized testing protocols to inform material selection for researchers, scientists, and professionals in drug development and other fields requiring stringent environmental control.

Executive Summary

Both this compound and cyclopentane are effective blowing agents for producing rigid polyurethane (PU) insulation foams. However, they impart distinct characteristics to the final foam product. Foams produced with HFC-365mfc tend to exhibit lower thermal conductivity due to the formation of smaller, more uniform cell structures and the inherently low thermal conductivity of the gas itself.[1] This can translate to superior insulation performance. Furthermore, studies have indicated that HFC-365mfc blown foams can achieve greater foam density and compressive strength.[2][3][4]

Conversely, cyclopentane is often favored for its positive environmental profile, possessing zero ozone depletion potential (ODP) and a very low global warming potential (GWP). While some studies suggest that cyclopentane-blown foams may have a slightly higher thermal conductivity compared to those made with HFCs[5], they can exhibit excellent dimensional stability.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of insulation foams produced with HFC-365mfc and cyclopentane, based on available experimental data.

Table 1: Thermal Conductivity

Blowing AgentReported Gas Thermal Conductivity (λ-value)Calculated Foam Thermal Conductivity (λ)Comparative Performance
This compound (HFC-365mfc)10.6 mW/(m·K)[6]~22 mW/(m·K)[6]Can result in lower thermal conductivity compared to cyclopentane-blown foams.[1]
CyclopentaneNot explicitly stated in the provided resultsHigher than HFC-blown foams in some studies. One study showed it to be 13% higher than HCFC-141b blown foam.[5]Generally exhibits good insulation properties, though may be slightly less effective than HFC-365mfc.

Table 2: Mechanical Properties

Blowing AgentCompressive StrengthFoam Density
This compound (HFC-365mfc)Can be greater than cyclopentane-blown foams.[2][3][4]Can be greater than cyclopentane-blown foams.[2][3][4]
CyclopentaneMay exhibit lower compressive strength in some formulations.[7]Generally lower than HFC-365mfc blown foams.

Table 3: Dimensional Stability

Blowing AgentDimensional Stability
This compound (HFC-365mfc)Good dimensional stability.
CyclopentaneCan exhibit very favorable dimensional stability.[8]

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies designed to ensure accuracy and reproducibility. The key tests are outlined below:

Thermal Conductivity (EN 12667)

The thermal performance of the insulation foams is determined according to the EN 12667 standard.[9][10][11][12][13] This standard specifies the methodology for determining the thermal resistance of building materials and products using either a guarded hot plate or a heat flow meter apparatus.

Methodology:

  • Specimen Preparation: Foam samples of a specified thickness and surface area are carefully cut and conditioned to a stable temperature and humidity.

  • Apparatus Setup: The specimen is placed between a hot plate and a cold plate within the testing apparatus. The guarded hot plate method involves a central metering section surrounded by a guard section to minimize lateral heat flow. The heat flow meter method uses transducers to measure the heat flow through the specimen.

  • Measurement: A steady-state heat flow is established across the thickness of the foam sample by maintaining a constant temperature difference between the hot and cold plates.

  • Calculation: The thermal resistance (R) is calculated from the measured heat flow, the area of the specimen, and the temperature difference. The thermal conductivity (λ) is then calculated by dividing the thickness of the specimen by its thermal resistance.

Compressive Strength (ASTM D1621)

The compressive properties of the rigid cellular plastics are determined following the ASTM D1621 standard test method.[2][14][15][16][17] This test provides data on the foam's ability to withstand compressive loads.

Methodology:

  • Specimen Preparation: Test specimens of a specific geometry (typically cubes or cylinders) are prepared from the foam sample.

  • Testing Machine: A universal testing machine equipped with compression platens is used.

  • Procedure: The specimen is placed between the platens and compressed at a constant rate of crosshead movement.

  • Data Acquisition: The load and deformation are continuously recorded throughout the test.

  • Calculation: The compressive strength is calculated as the maximum stress the material can withstand before a specified deformation (typically 10% strain) or failure. The compressive modulus, a measure of the material's stiffness, can also be determined from the initial portion of the stress-strain curve.

Dimensional Stability (ASTM D2126)

The response of the rigid cellular plastics to thermal and humid aging is evaluated using the ASTM D2126 standard test method.[1][18][19][20][21] This test assesses the ability of the foam to retain its original dimensions under various environmental conditions.

Methodology:

  • Specimen Preparation: Specimens of known dimensions are prepared from the foam.

  • Conditioning: The initial dimensions of the specimens are measured.

  • Exposure: The specimens are placed in an environmental chamber and subjected to specified cycles of temperature and humidity for a predetermined duration.

  • Final Measurement: After the exposure period, the specimens are removed and allowed to re-acclimate to standard conditions before their final dimensions are measured.

  • Calculation: The percentage change in each dimension is calculated to determine the dimensional stability of the foam.

Logical Relationship of Blowing Agent to Foam Properties

The choice of blowing agent directly influences the cellular structure and the composition of the gas within the foam cells, which in turn dictates the key performance characteristics of the insulation material.

cluster_BlowingAgents Blowing Agents cluster_FoamProperties Foam Properties cluster_PerformanceMetrics Performance Metrics HFC-365mfc HFC-365mfc Cell Structure Cell Structure HFC-365mfc->Cell Structure Smaller Cells Gas Thermal Conductivity Gas Thermal Conductivity HFC-365mfc->Gas Thermal Conductivity Low Cyclopentane Cyclopentane Cyclopentane->Cell Structure Larger Cells (comparatively) Cyclopentane->Gas Thermal Conductivity Low Thermal Conductivity Thermal Conductivity Cell Structure->Thermal Conductivity Compressive Strength Compressive Strength Cell Structure->Compressive Strength Dimensional Stability Dimensional Stability Cell Structure->Dimensional Stability Gas Thermal Conductivity->Thermal Conductivity

Caption: Logical flow from blowing agent selection to foam properties and performance metrics.

Conclusion

The selection between this compound and cyclopentane as a blowing agent for insulation foams involves a trade-off between thermal performance and environmental impact. HFC-365mfc offers the potential for superior insulation properties and mechanical strength, which may be critical for demanding applications. However, its high global warming potential is a significant consideration.[22] Cyclopentane provides a more environmentally benign alternative with commendable performance, particularly in terms of dimensional stability. Researchers and industry professionals must carefully weigh these factors in the context of their specific application requirements and sustainability goals. The experimental protocols outlined in this guide provide a robust framework for conducting further comparative studies and validating the performance of insulation foams with these and other emerging blowing agents.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1,1,1,3,3-Pentafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of 1,1,1,3,3-pentafluorobutane (HFC-365mfc). The focus is on providing objective performance comparisons, detailed experimental data, and clear methodologies to assist researchers and professionals in selecting the most appropriate analytical technique for their specific needs.

Primary Analytical Method: Gas Chromatography (GC)

Gas chromatography is the most widely used and effective technique for assessing the purity of volatile and semi-volatile compounds like this compound. It excels at separating complex mixtures into individual components, allowing for both qualitative identification and quantitative measurement of impurities.

Principle: In gas chromatography, a vaporized sample is transported by an inert carrier gas (mobile phase) through a specialized column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile and stationary phases, which is influenced by factors such as boiling point and chemical interactions with the stationary phase.

A common detector used for this analysis is the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons. For unambiguous identification of impurities, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS), providing detailed mass spectra that act as a chemical "fingerprint" for each compound.

Experimental Protocol: Purity Determination by GC-FID

This protocol is a representative method for the purity analysis of this compound using Gas Chromatography with a Flame Ionization Detector.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Data acquisition and processing software.

Materials:

  • This compound sample

  • High-purity helium (carrier gas)

  • High-purity hydrogen and air (for FID)

  • Reference standards for expected impurities (if available for identification and quantification)

GC Conditions:

ParameterValue
Column Agilent J&W PoraPLOT U, 30 m x 0.32 mm ID, 10 µm film thickness (or equivalent)
Injector Temperature 200 °C
Injection Mode Split
Split Ratio 100:1
Injection Volume 1.0 µL (gas-tight syringe for liquefied gas) or headspace injection
Carrier Gas Helium
Flow Rate 2.0 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C (hold for 5 minutes)Ramp: 10 °C/min to 200 °CFinal Hold: 200 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Sample Preparation: For liquefied gas samples, a gas-tight syringe is used to directly inject the sample into the GC. Alternatively, a headspace sampler can be employed, which involves heating a vial containing the sample to a specific temperature and then injecting a portion of the vapor phase.

Data Analysis: The purity of this compound is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Purity (%) = (Area of HFC-365mfc Peak / Total Area of All Peaks) x 100

For more accurate quantification, especially for the identification and quantification of specific impurities, external or internal standard calibration is recommended.

Alternative and Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For definitive identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1] While GC-FID is excellent for quantification, it does not provide structural information about the separated components. GC-MS overcomes this limitation by coupling the separation power of GC with the identification capabilities of a mass spectrometer.

Principle: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that can be compared to spectral libraries for positive identification of the compound.

Experimental Protocol: Impurity Identification by GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (MS).

  • Data acquisition and analysis software with a mass spectral library (e.g., NIST).

GC Conditions: (Similar to GC-FID protocol)

ParameterValue
Column Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 200 °C
Injection Mode Split
Split Ratio 100:1
Injection Volume 1.0 µL (gas-tight syringe) or headspace injection
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C (hold for 5 minutes)Ramp: 10 °C/min to 220 °CFinal Hold: 220 °C for 5 minutes

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range 35-400 amu
Scan Speed 1000 amu/s

Data Analysis: The total ion chromatogram (TIC) will show the separation of all components. The mass spectrum of each peak can be extracted and compared against a reference library (e.g., NIST) for identification. This allows for the characterization of impurities that may be present in the this compound sample.

Comparison of Analytical Methods

FeatureGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Quantitative analysis of purity and known impurities.Qualitative identification of unknown impurities.
Sensitivity High for hydrocarbons.High, with the ability to perform selected ion monitoring (SIM) for trace analysis.
Selectivity Based on retention time. Co-eluting peaks can be an issue.High, based on both retention time and mass spectrum.
Identification Power Limited to comparison with known standards.High, through library matching of mass spectra.
Cost & Complexity Lower cost and less complex to operate and maintain.Higher initial cost and more complex operation and data analysis.
Typical Use Case Routine quality control for purity assessment.Impurity profiling, troubleshooting, and research & development.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using gas chromatography.

Analytical Workflow for Purity Determination cluster_sample Sample Handling cluster_gc Gas Chromatography cluster_detection Detection & Analysis Sample This compound Sample Vaporization Vaporization (Headspace or Direct Injection) Sample->Vaporization Injection Injection Port Vaporization->Injection Sample Introduction Column GC Column (Separation) Injection->Column Detector Detector (FID or MS) Column->Detector Data Data Acquisition (Chromatogram/Spectra) Detector->Data Analysis Data Analysis (Purity Calculation/ Impurity Identification) Data->Analysis Result Purity Report Analysis->Result

Caption: Workflow for the purity analysis of this compound by GC.

References

A Comparative Guide to GC-MS and NMR for Quality Control of 1,1,1,3,3-Pentafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of 1,1,1,3,3-pentafluorobutane (HFC-365mfc), a fluorinated hydrocarbon used in various applications including as a blowing agent, solvent, and in pharmaceutical manufacturing, is paramount to ensure its purity and the safety and efficacy of end products. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quality control of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: GC-MS vs. NMR for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio.Provides structural and quantitative information based on the magnetic properties of atomic nuclei.
Primary Strengths High sensitivity for detecting and identifying volatile impurities, even at trace levels. Excellent separation of complex mixtures.Provides detailed structural information for both the main component and impurities. Absolute quantification (qNMR) without the need for specific impurity standards. Non-destructive.
Primary Weaknesses Quantification of impurities requires specific reference standards for calibration. May not be suitable for thermally labile compounds.Lower sensitivity for trace impurities compared to GC-MS. Potential for signal overlap in complex mixtures without high-field instruments.
Typical Limit of Detection (LOD) Low ppm to ppb range for volatile organic impurities.0.01 - 0.1% for structural elucidation and quantification of minor components.
Typical Limit of Quantification (LOQ) Mid ppm to ppb range for volatile organic impurities.0.05 - 0.5% for accurate quantification of impurities.

Understanding the Methodologies: Experimental Protocols

A robust quality control workflow is essential for ensuring the purity of this compound. The following diagram illustrates a typical process incorporating both GC-MS and NMR techniques.

Overall Quality Control Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Sample Dilution Dilution in a suitable solvent (e.g., Dichloromethane for GC-MS, Deuterated Chloroform for NMR) Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS NMR NMR Analysis (¹H and ¹⁹F) Dilution->NMR GCMS_Data Impurity Identification (Mass Spectral Library Search) GCMS->GCMS_Data NMR_Data Structural Elucidation & Purity Calculation (qNMR) NMR->NMR_Data Report Quality Control Report GCMS_Data->Report NMR_Data->Report

A logical workflow for the quality control of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for the detection and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Experimental Conditions:

ParameterValue
Column DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-350 amu

Data Analysis: Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST). Quantification is achieved by creating a calibration curve using certified reference standards for each potential impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR, particularly ¹⁹F NMR, is a powerful tool for the structural elucidation and absolute quantification of this compound and its impurities.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

Experimental Conditions:

Parameter¹H NMR¹⁹F NMR
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 1664
Relaxation Delay (d1) 5 s10 s
Acquisition Time 4 s2 s
Spectral Width 20 ppm200 ppm

Expected Spectral Data for this compound:

  • ¹H NMR:

    • A triplet of triplets at approximately 2.5 ppm corresponding to the -CH₂- group.

    • A triplet at approximately 1.5 ppm corresponding to the -CH₃ group.

  • ¹⁹F NMR:

    • A triplet at approximately -85 ppm corresponding to the -CF₃ group.

    • A quartet at approximately -110 ppm corresponding to the -CF₂- group.

Quantitative NMR (qNMR): For purity assessment, a known amount of an internal standard (e.g., trifluorotoluene for ¹⁹F NMR) is added to a precisely weighed sample. The purity of this compound is calculated by comparing the integral of its signals to the integral of the internal standard's signal.

Comparative Performance: A Visual Guide

The following diagram provides a visual comparison of the key performance characteristics of GC-MS and NMR for the quality control of this compound.

Comparison of GC-MS and NMR for Quality Control cluster_gcms GC-MS cluster_nmr NMR GCMS_Strengths Strengths: - High Sensitivity (ppb level) - Excellent for Volatile Impurities - Established Libraries for Identification GCMS_Weaknesses Weaknesses: - Requires Impurity Standards for Quantification - Potential for Thermal Degradation of Analytes NMR_Strengths Strengths: - Absolute Quantification (qNMR) - Detailed Structural Information - Non-destructive NMR_Weaknesses Weaknesses: - Lower Sensitivity (ppm level) - Higher Initial Instrument Cost - Potential for Signal Overlap

Strengths and weaknesses of GC-MS and NMR for this application.

Conclusion: Making an Informed Decision

Both GC-MS and NMR are indispensable techniques for the comprehensive quality control of this compound. The choice between them, or their complementary use, depends on the specific analytical objective.

  • For the sensitive detection and identification of unknown volatile impurities, GC-MS is the method of choice. Its high separation efficiency and extensive mass spectral libraries allow for the confident identification of trace contaminants.

  • For accurate purity determination and structural confirmation without the need for individual impurity standards, NMR, particularly ¹⁹F qNMR, is superior. Its ability to provide absolute quantification and detailed structural insights makes it an invaluable tool for primary characterization and routine purity checks.

For a comprehensive quality control strategy, a combination of both techniques is recommended. GC-MS can be employed for initial screening and identification of volatile impurities, while NMR can be used for the definitive structural confirmation and accurate quantification of the bulk material and major impurities. This integrated approach ensures the highest level of quality and safety for this compound used in research, development, and manufacturing.

A Comparative Analysis of the Heat Transfer Efficiency of 1,1,1,3,3-Pentafluorobutane (R-365mfc) Against Alternative Coolants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the heat transfer performance of 1,1,1,3,3-pentafluorobutane (R-365mfc) with other commonly used and emerging refrigerants, including R-134a, R-245fa, and R-1233zd(E). The information is curated for researchers, scientists, and professionals in the field of drug development who require precise thermal management. This document synthesizes available experimental data to offer an objective performance benchmark.

Thermophysical Properties of Selected Coolants

The heat transfer efficiency of a coolant is intrinsically linked to its thermophysical properties. The following table summarizes key properties for R-365mfc and a selection of other refrigerants at a saturation temperature of 30°C. These properties are critical for understanding and modeling heat transfer processes.

PropertyR-365mfcR-134aR-245faR-1233zd(E)
Critical Pressure (bar) 32.6640.5936.5136.24
Saturation Pressure (bar) 1.057.701.781.55
Liquid Density ( kg/m ³) 1298.61206.21324.81250.6
Vapor Density ( kg/m ³) 6.237.810.18.5
Liquid Thermal Conductivity (W/m·K) 0.0750.0820.0870.081
Liquid Viscosity (mPa·s) 0.3220.1980.3540.334
Surface Tension (mN/m) 12.37.113.213.0

Table 1: Comparison of key thermophysical properties of selected refrigerants at 30°C saturation temperature. Data sourced from various studies and databases[1].

Experimental Data on Heat Transfer Performance

Direct, comprehensive experimental comparisons of R-365mfc against a wide array of other coolants under identical conditions are limited in the publicly available literature. However, by synthesizing data from various experimental studies, a comparative understanding can be constructed.

Flow Boiling Heat Transfer

Flow boiling is a critical heat transfer mechanism in many refrigeration and thermal management systems. The heat transfer coefficient during flow boiling is influenced by mass flux, heat flux, vapor quality, and the geometric characteristics of the heat exchanger.

A study on the flow boiling of R-365mfc on sintered porous tubes provides valuable data on its heat transfer coefficient. In these experiments, the heat transfer performance was evaluated with a mass flow rate ranging from 128.3 to 252.03 kg/m ²·s and a saturation temperature controlled between 45-50℃[2]. The results showed that on a plain surface tube, the nucleate boiling heat transfer coefficient could be significantly enhanced with porous coatings, with the maximum heat transfer coefficient being 1.6 times higher than that of a plain surface tube[2]. In subcooled boiling, the maximum heat transfer coefficient was 1.2 times higher than that of a plain surface tube[2].

For comparison, experimental studies on R-134a and R-245fa in a horizontal microchannel with an internal diameter of 781 µm were conducted at a saturation temperature of 30°C[3]. For R-134a at a system pressure of 7.7 bar, the heat transfer coefficient was observed to increase with heat flux, while the mass flux had a negligible effect[3]. Similar trends were observed for R-245fa at a system pressure of 1.8 bar[3].

The following table summarizes representative heat transfer coefficient data from different studies to provide a comparative perspective. It is important to note that direct comparisons should be made with caution due to the differing experimental conditions.

RefrigerantFlow RegimeMass Flux ( kg/m ²·s)Heat Flux (kW/m²)Heat Transfer Coefficient (W/m²·K)Reference
R-365mfc Flow Boiling (Porous Tube)128.3 - 252.03-Enhancement factor up to 1.6 (nucleate) and 1.2 (subcooled) over plain tube[2]
R-134a Flow Boiling (Microchannel)175 - 5005 - 60Increases with heat flux[3]
R-245fa Flow Boiling (Microchannel)175 - 5005 - 60Increases with heat flux[3]
R-134a Condensation (Microfin Tube)~400-~7900 (at 30°C) to ~5060 (at 60°C)[4]
R-1233zd(E) Pool Boiling (Plain Tube)-10 - 5054.1-62.8% lower than R-134a[5]
R-1234ze(E) Pool Boiling (Plain Tube)-10 - 5010.8-19.0% lower than R-134a[5]

Table 2: Summary of experimental heat transfer coefficient data for various refrigerants under different conditions.

Pool Boiling Heat Transfer

Pool boiling is another fundamental mode of heat transfer relevant to applications such as flooded evaporators. Studies comparing low-GWP refrigerants provide insights into the relative performance of these fluids.

An experimental investigation on a plain tube at saturation temperatures of 4.4°C and 26.7°C and a heat flux of 10-50 kW/m² found that the heat transfer coefficients of R-1234ze(E) and R-1233zd(E) were approximately 10.8-19.0% and 54.1-62.8% lower than those of R-134a, respectively[5]. This indicates that under these conditions, R-134a exhibits superior pool boiling heat transfer performance.

Experimental Protocols

The methodologies employed to determine the heat transfer coefficients in the cited studies are crucial for interpreting the data and for designing future comparative experiments.

Flow Boiling Heat Transfer Measurement

A common experimental setup for measuring flow boiling heat transfer coefficients involves a refrigerant loop where the fluid is circulated through a test section.

  • Test Section: The test section is often a tube-in-tube heat exchanger where the refrigerant flows through the inner tube and a heating fluid (e.g., water) flows in the annulus[6]. For direct heating, the outer surface of the refrigerant tube can be coated with a thin, electrically conductive layer to provide uniform heat flux[3].

  • Instrumentation: Temperature sensors (thermocouples or RTDs) are placed at the inlet and outlet of the test section for both the refrigerant and the heating/cooling fluid. Pressure transducers are also installed at the inlet and outlet of the test section. Wall temperatures of the refrigerant tube are measured at multiple locations along its length to determine the local heat transfer coefficients.

  • Data Acquisition: A data acquisition system is used to record the temperatures, pressures, and flow rates.

  • Procedure: The refrigerant is pumped through the system, and its state at the inlet of the test section (temperature, pressure, and vapor quality) is controlled. The heat input to the test section is set to the desired value. The system is allowed to reach a steady state before measurements are recorded.

  • Calculation of Heat Transfer Coefficient: The local heat transfer coefficient (h) is calculated using Newton's law of cooling: h = q'' / (T_w - T_sat) where q'' is the heat flux, T_w is the inner wall temperature of the tube, and T_sat is the saturation temperature of the refrigerant at the local pressure.

Pool Boiling Heat Transfer Measurement

For pool boiling experiments, the setup typically consists of a vessel containing the refrigerant at saturation conditions and a heated surface submerged in the liquid.

  • Test Vessel: A sealed, often cylindrical, vessel is used to contain the refrigerant. Viewing windows are frequently included for flow visualization.

  • Heater: The heat source is typically an electric cartridge heater embedded in a metal block (e.g., copper) with the top surface exposed to the refrigerant.

  • Instrumentation: Thermocouples are embedded within the heater block at various depths below the boiling surface to measure the temperature gradient and extrapolate the surface temperature. A pressure transducer measures the saturation pressure inside the vessel, from which the saturation temperature is determined.

  • Procedure: The vessel is filled with the refrigerant, and the system is brought to the desired saturation pressure. The power to the heater is then incrementally increased, and the system is allowed to reach steady state at each power level.

  • Calculation of Heat Transfer Coefficient: The heat flux (q'') is calculated from the electrical power input to the heater and the surface area. The heat transfer coefficient (h) is then calculated as: h = q'' / (T_s - T_sat) where T_s is the temperature of the heated surface and T_sat is the saturation temperature of the refrigerant.

Visualizations

Experimental Workflow for Heat Transfer Coefficient Determination

The following diagram illustrates a generalized experimental workflow for determining the convective heat transfer coefficient of a refrigerant in a flow boiling setup.

ExperimentalWorkflow cluster_prep System Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Start fill_refrigerant Fill Refrigerant Loop start->fill_refrigerant degas Degas System fill_refrigerant->degas set_conditions Set Inlet Conditions (T, P, Flow Rate) degas->set_conditions set_heat_flux Apply Heat Flux set_conditions->set_heat_flux acquire_data Acquire Data (T_wall, T_sat, P, Flow) set_conditions->acquire_data Monitor steady_state Achieve Steady State set_heat_flux->steady_state set_heat_flux->acquire_data Monitor steady_state->acquire_data calc_htc Calculate Heat Transfer Coefficient acquire_data->calc_htc analyze Analyze & Compare Results calc_htc->analyze end End analyze->end

A generalized workflow for the experimental determination of the convective heat transfer coefficient.

Logical Relationship of Factors Influencing Heat Transfer

The heat transfer efficiency of a coolant is not a single property but a result of the interplay between its thermophysical properties and the operating conditions. The diagram below illustrates these relationships.

HeatTransferFactors cluster_properties Thermophysical Properties cluster_conditions Operating Conditions cluster_performance Heat Transfer Performance thermal_conductivity Thermal Conductivity htc Heat Transfer Coefficient thermal_conductivity->htc viscosity Viscosity viscosity->htc density Density density->htc surface_tension Surface Tension surface_tension->htc mass_flux Mass Flux mass_flux->htc heat_flux Heat Flux heat_flux->htc vapor_quality Vapor Quality vapor_quality->htc geometry Surface/Channel Geometry geometry->htc

Factors influencing the heat transfer coefficient of a coolant.

References

environmental impact assessment of 1,1,1,3,3-pentafluorobutane versus HCFC-141b.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) and hydrochlorofluorocarbon-141b (HCFC-141b) as blowing agents and solvents, with a focus on their environmental impact. This guide provides supporting experimental data and detailed methodologies for key performance indicators.

The selection of appropriate blowing agents and solvents is a critical consideration in various industrial applications, including in the pharmaceutical and medical device manufacturing sectors. Historically, hydrochlorofluorocarbons (HCFCs) such as HCFC-141b were widely used due to their efficacy. However, their detrimental impact on the stratospheric ozone layer has led to a global phase-out under the Montreal Protocol.[1] This has necessitated the adoption of alternatives with more favorable environmental profiles. One such alternative is this compound (HFC-365mfc), a hydrofluorocarbon (HFC). This guide presents a detailed comparison of the environmental impact of HFC-365mfc and HCFC-141b, supported by quantitative data and an overview of the experimental protocols used to determine these metrics.

Quantitative Environmental Impact Data

The primary metrics for assessing the environmental impact of these substances are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound, trichlorofluoromethane (B166822) (CFC-11), having an ODP of 1.0.[2][3][4] The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon (typically 100 years) compared to carbon dioxide (CO₂), which has a GWP of 1.0.[5]

Environmental MetricThis compound (HFC-365mfc)HCFC-141b
Ozone Depletion Potential (ODP) 0[2]0.07 - 0.12[5][6]
Global Warming Potential (GWP, 100-year) 794[7][8]725[5][8][9][10]
Atmospheric Lifetime (years) 8.6 - 8.7[11][12]~9.4[6]

Key Observations:

  • Ozone Depletion: HFC-365mfc, being a hydrofluorocarbon, contains no chlorine and therefore has an Ozone Depletion Potential of zero.[2] In stark contrast, HCFC-141b is an ozone-depleting substance with an ODP ranging from 0.07 to 0.12, contributing to the degradation of the ozone layer.[5][6]

  • Global Warming: Both substances are potent greenhouse gases. HFC-365mfc has a 100-year GWP of 794, while HCFC-141b has a slightly lower 100-year GWP of 725.[5][7][8][9][10]

  • Atmospheric Lifetime: Both compounds have relatively short atmospheric lifetimes compared to CFCs, with HFC-365mfc having a lifetime of approximately 8.6 to 8.7 years and HCFC-141b around 9.4 years.[6][11][12]

Experimental Protocols

The determination of ODP and GWP values involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP) Determination

The ODP of a substance is not measured directly but is calculated based on several factors. The methodology is outlined by the World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP) under the framework of the Montreal Protocol.

Experimental Workflow for ODP Calculation:

cluster_lab Laboratory Measurements cluster_model Atmospheric Modeling cluster_calc ODP Calculation A Determine reaction rate coefficients with OH radicals C Input lab data into 2D or 3D atmospheric models A->C B Measure UV absorption cross-sections B->C D Calculate atmospheric lifetime C->D E Model stratospheric ozone destruction efficiency per unit mass D->E F Normalize to CFC-11 (ODP = 1.0) E->F

ODP Calculation Workflow

Key Steps in ODP Determination:

  • Laboratory Studies: The rate coefficients of the reaction of the substance with hydroxyl (OH) radicals and its ultraviolet (UV) absorption cross-sections are determined in laboratory experiments. The reaction with OH radicals is a primary removal mechanism in the troposphere.

  • Atmospheric Modeling: These kinetic and photochemical data are used as inputs for complex two-dimensional (2D) or three-dimensional (3D) global atmospheric models. These models simulate the transport and chemical transformation of the substance in the atmosphere.

  • Atmospheric Lifetime Calculation: The models calculate the global atmospheric lifetime of the compound, which is the average time a molecule of the substance remains in the atmosphere.

  • Ozone Destruction Efficiency: The models also calculate the efficiency of the substance in destroying stratospheric ozone once it reaches the stratosphere.

  • Normalization: The calculated ozone depletion per unit mass emission of the substance is then compared to the calculated ozone depletion per unit mass emission of CFC-11 to determine its ODP.

Global Warming Potential (GWP) Determination

The GWP of a greenhouse gas is calculated based on its radiative efficiency and atmospheric lifetime, as established by the Intergovernmental Panel on Climate Change (IPCC).

Experimental Workflow for GWP Calculation:

cluster_lab_gwp Laboratory Measurements cluster_model_gwp Atmospheric & Radiative Transfer Modeling cluster_calc_gwp GWP Calculation G Measure infrared absorption spectrum I Calculate Radiative Efficiency (RE) G->I H Determine reaction rate coefficients with OH radicals J Calculate Atmospheric Lifetime (τ) from reaction rates H->J K Integrate radiative forcing over a time horizon (e.g., 100 years) I->K J->K L Normalize to CO2 (GWP = 1.0) K->L

GWP Calculation Workflow

Key Steps in GWP Determination:

  • Infrared Spectroscopy: The infrared absorption spectrum of the compound is measured in the laboratory. This determines the wavelengths at which the molecule absorbs thermal radiation and its efficiency in doing so.

  • Radiative Efficiency Calculation: The measured infrared spectrum is used in radiative transfer models to calculate the radiative efficiency of the substance, which is the measure of the change in radiative forcing per unit change in its atmospheric concentration.

  • Atmospheric Lifetime Determination: As with ODP, the atmospheric lifetime is determined from laboratory measurements of its reaction rates with atmospheric oxidants, primarily the OH radical, and subsequent atmospheric modeling.[11][12]

  • Integration of Radiative Forcing: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (e.g., 100 years). This integrated forcing is then divided by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same period.[5]

Logical Relationship of Environmental Impact Comparison

The decision to replace HCFC-141b with HFC-365mfc is primarily driven by the need to eliminate ozone-depleting substances, a mandate under the Montreal Protocol. While both substances contribute to global warming, the immediate and severe threat to the stratospheric ozone layer posed by HCFCs necessitates their phase-out.

cluster_hcfc HCFC-141b Assessment cluster_hfc HFC-365mfc Assessment HCFC_ODP ODP > 0 Decision Decision: Phase-out HCFC-141b and adopt HFC-365mfc HCFC_ODP->Decision Primary Driver: Ozone Layer Protection HCFC_GWP GWP ~725 HCFC_GWP->Decision HFC_ODP ODP = 0 HFC_ODP->Decision HFC_GWP GWP ~794 HFC_GWP->Decision

References

Next-Generation Blowing Agents Emerge as Eco-Friendly Alternatives to HFC-365mfc

Author: BenchChem Technical Support Team. Date: December 2025

Scientists and researchers in drug development and materials science are increasingly turning to a new class of blowing agents, primarily hydrofluoroolefins (HFOs), as environmentally superior alternatives to the widely used hydrofluorocarbon (HFC), HFC-365mfc. These next-generation agents offer significant reductions in global warming potential (GWP) while maintaining or even improving upon the performance characteristics of traditional blowing agents in applications such as the production of polyurethane foams.

The primary drivers for this transition are stringent environmental regulations, such as the Kigali Amendment to the Montreal Protocol, which aim to phase down the production and consumption of HFCs due to their high GWP.[[“]] HFC-365mfc, while having zero ozone depletion potential (ODP), possesses a significant GWP.[[“]][2] In contrast, the leading next-generation alternatives, HFO-1336mzz(Z) and HFO-1233zd(E), boast ultra-low GWPs and zero ODP, making them a more sustainable choice for the future.[3][4][5][6]

Comparative Analysis of Key Performance Metrics

The evaluation of these next-generation blowing agents focuses on several key properties that are critical for their application, particularly in the formation of insulating foams. These include environmental impact, thermal performance, and physical properties of the resulting foam.

PropertyHFC-365mfcHFO-1336mzz(Z)HFO-1233zd(E)
Ozone Depletion Potential (ODP) 0[[“]][[“]]0[3]~0[6][8]
Global Warming Potential (GWP) 794 - 910[8]2 - 9[3][4]1 - 3.88[6][8][9]
Boiling Point (°C) 40.233.4[10]19[11]
Gas Thermal Conductivity (mW/m·K at 25°C) 10.6[12][13]Data not readily available10.2[11]
Flammability Non-flammable in blends[[“]]Non-flammable[3]Non-flammable[6][11]

HFO-1336mzz(Z) is highlighted as a preferred product due to its non-flammability, high efficiency, and thermal stability.[3] It is considered a substitute for HFC-365mfc/HFC-227ea blends.[14] HFO-1233zd(E) also presents a compelling case with its very low GWP and non-flammable nature, making it a suitable replacement for third-generation blowing agents.[6][11]

Experimental Evaluation and Methodologies

The performance of these next-generation blowing agents is primarily evaluated through the analysis of the polyurethane foams they produce. Key experimental protocols involve the preparation of foam samples and the subsequent measurement of their physical and thermal properties.

Experimental Protocol for Polyurethane Foam Synthesis and Evaluation:

A typical experimental procedure for evaluating a new blowing agent involves the following steps:

  • Formulation: A generic polyurethane foam formulation is prepared, typically consisting of a polyol blend, catalysts, surfactants, and the blowing agent being tested. Water is often used as a co-blowing agent.[15]

  • Mixing: The components are vigorously mixed to ensure a homogeneous reaction mixture.

  • Foaming: The mixture is allowed to expand freely or in a mold to form the foam. The reactivity of the system is monitored.

  • Curing: The foam is cured at a specified temperature and humidity.

  • Sample Preparation: Test specimens are cut from the core of the cured foam block.

  • Property Measurement: The following properties are measured according to standardized test methods (e.g., ASTM standards):

    • Density: Mass per unit volume.

    • Thermal Conductivity (k-factor): A measure of the foam's insulating capability.

    • Compressive Strength: The foam's ability to resist compressive forces.

    • Dimensional Stability: The ability of the foam to retain its original dimensions under varying temperature and humidity conditions.

    • Closed-Cell Content: The percentage of closed cells within the foam structure, which influences its insulating properties and moisture resistance.

Studies have shown that the choice of polyol and surfactant can significantly influence the thermal properties of the resulting foam.[12] Furthermore, the effectiveness of different physical blowing agents can vary, with one study indicating the following descending order of overall average effective rates: HFC-245fa, HFO-1336mzzZ, HFC-365mfc, and HCFO-1233zd(E).[16][17]

Visualizing the Path to Sustainable Alternatives

The transition from high-GWP HFCs to low-GWP HFOs represents a critical step towards more environmentally friendly technologies. This logical progression can be visualized as a clear pathway.

G HFCs High-GWP HFCs (e.g., HFC-365mfc) Transition Regulatory & Environmental Pressure (Kigali Amendment) HFCs->Transition High GWP HFOs Low-GWP HFOs (e.g., HFO-1336mzz(Z), HFO-1233zd(E)) Transition->HFOs Sustainable Alternative

Caption: Transition from HFCs to HFOs.

The experimental workflow for evaluating these new blowing agents follows a systematic process to ensure accurate and reproducible results.

G cluster_prep Preparation cluster_eval Evaluation Formulation Foam Formulation Mixing Component Mixing Formulation->Mixing Foaming Foaming & Curing Mixing->Foaming Sample_Prep Sample Preparation Foaming->Sample_Prep Cured Foam Property_Test Property Testing (Thermal, Mechanical) Sample_Prep->Property_Test Data_Analysis Data Analysis Property_Test->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion Comparative Results

Caption: Experimental workflow for blowing agent evaluation.

References

A Comparative Analysis of the Solvency Power of 1,1,1,3,3-Pentafluorobutane and Other Fluorinated Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides a comparative study of the solvency power of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) against a range of other fluorinated liquids. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed solvent selection for various research and development applications.

Understanding Solvency Power: Hildebrand and Hansen Solubility Parameters

The solvency power of a liquid is its ability to dissolve a solute. This property is quantified using solubility parameters, which are based on the principle of "like dissolves like." Materials with similar solubility parameters are more likely to be miscible. Two of the most common measures are the Hildebrand and Hansen solubility parameters.

The Hildebrand solubility parameter (δ) provides a single value to estimate the cohesive energy density of a substance, representing the energy required to vaporize a unit volume of the liquid. It is particularly useful for nonpolar and slightly polar systems.[1][2][3]

The Hansen Solubility Parameters (HSP) offer a more nuanced, three-component approach by dividing the total cohesive energy into three parts:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Together, these three parameters define a point in "Hansen space," and the distance between the points for a solvent and a solute can predict their degree of interaction.[4][5] The total Hansen solubility parameter (δt) can be calculated from the individual components and is often considered a good approximation of the Hildebrand solubility parameter.[6][7]

Comparative Solvency Data of Fluorinated Liquids

The following tables summarize the Hansen Solubility Parameters (HSP) and the calculated total solubility parameter (δt) for this compound and a selection of other fluorinated liquids, including hydrofluorocarbons (HFCs), hydrofluoroethers (HFEs), and perfluorocarbons (PFCs). These values are crucial for predicting their interaction with various solutes.

Table 1: Hansen Solubility Parameters of Selected Fluorinated Liquids [8]

Chemical NameAbbreviation/Trade NameCAS NumberδD (MPa½)δP (MPa½)δH (MPa½)
This compound HFC-365mfc 406-58-6 16.4 0 0
1,1,1,2,3,4,4,5,5,5-DecafluoropentaneHFC-43-10mee138495-42-811.600
Methoxy-nonafluorobutaneHFE-7100163702-07-613.72.21
Ethoxy-nonafluorobutaneHFE-7200163702-05-4---
Methyl heptafluoropropyl etherHFE-7000375-03-1134.21
3-ethoxy-dodecafluoro-2-(trifluoromethyl)hexaneHFE-7500297730-93-913.321
PerfluorohexanePFC 5060355-42-012.100
Perfluoromethylcyclohexane-355-02-212.400
PerfluoropentanePFC 5050678-26-211.300

Table 2: Calculated Total Solubility Parameter (δt) and Hildebrand Approximation

The total solubility parameter (δt) is calculated using the following formula: δt² = δD² + δP² + δH²

Chemical NameAbbreviation/Trade Nameδt (MPa½)
This compound HFC-365mfc 16.4
1,1,1,2,3,4,4,5,5,5-DecafluoropentaneHFC-43-10mee11.6
Methoxy-nonafluorobutaneHFE-710013.9
Methyl heptafluoropropyl etherHFE-700013.7
3-ethoxy-dodecafluoro-2-(trifluoromethyl)hexaneHFE-750013.5
PerfluorohexanePFC 506012.1
Perfluoromethylcyclohexane-12.4
PerfluoropentanePFC 505011.3

Experimental Protocols for Determining Solvency Power

The following section details the experimental methodology for determining the Hansen Solubility Parameters of a solid solute, a common requirement in drug development. This protocol is based on the widely accepted "Hansen sphere" method.[1][8]

Protocol: Determination of Hansen Solubility Parameters for a Solid Solute

Objective: To determine the δD, δP, and δH values of a solid solute by assessing its solubility in a range of solvents with known HSPs.

Materials:

  • The solid solute of interest (e.g., an active pharmaceutical ingredient).

  • A set of 20-30 solvents with known and diverse Hansen Solubility Parameters (see Table 3 for a suggested list).

  • Small glass vials with caps (B75204) (e.g., 5-10 mL).

  • Analytical balance.

  • Vortex mixer or shaker.

  • Visual assessment setup with good lighting and a contrasting background.

  • Hansen Solubility Parameter software (e.g., HSPiP) for data analysis.[9]

Procedure:

  • Sample Preparation:

    • Accurately weigh a small, consistent amount of the solid solute into each of the labeled vials (e.g., 0.1 g).

    • Add a fixed volume of each respective solvent to the vials (e.g., 2 mL).

  • Solubility Assessment:

    • Cap the vials securely and agitate them vigorously using a vortex mixer or shaker for a set period (e.g., 30 minutes) at a controlled temperature.

    • Allow the vials to stand undisturbed and observe the solubility of the solute in each solvent.

    • Visually classify the solubility of the solute in each solvent using a simple scoring system:

      • 1 = Completely Soluble: The solution is clear with no visible solid particles.

      • 0 = Insoluble or Partially Soluble: The solution is cloudy, or there are visible undissolved solid particles.

  • Data Analysis (Hansen Sphere Method):

    • Input the list of solvents and their known HSPs (δD, δP, δH) into the Hansen Solubility Parameter software.

    • For each solvent, enter the corresponding solubility score (1 for soluble, 0 for insoluble).

    • The software will then calculate the center of a "solubility sphere" in the three-dimensional Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere).

    • The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δD, δP, δH) of the solute. The software will also provide the radius of the solubility sphere (R), which indicates the range of solvents that are likely to be effective.

Table 3: Suggested Solvents for HSP Determination [1]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Acetone15.510.47.0
Methanol15.112.322.3
Water15.516.042.3
Dichloromethane17.07.37.1
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Visualizing Experimental Workflows

To further clarify the processes involved in solvency and solubility testing, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_HSP_Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results start Select Solute and ~20-30 Test Solvents weigh Weigh Solute into Vials start->weigh add_solvent Add Known Volume of Each Solvent weigh->add_solvent agitate Agitate Vials at Controlled Temperature add_solvent->agitate observe Visual Observation of Solubility agitate->observe score Score Solubility (1 = Soluble, 0 = Insoluble) observe->score software Input Data into HSP Software score->software calculate Calculate Hansen Sphere (Center and Radius) software->calculate hsp_values HSP of Solute (δD, δP, δH) calculate->hsp_values

Caption: Workflow for determining Hansen Solubility Parameters.

Drug_Solubility_Screening_Pathway cluster_discovery Drug Discovery Phase cluster_decision Decision Point cluster_development Pre-formulation Development cluster_outcome Outcome compound New Chemical Entity (NCE) solubility_screen Initial Solubility Screening (Kinetic & Thermodynamic) compound->solubility_screen decision Adequate Solubility? solubility_screen->decision formulation Formulation Strategy (e.g., co-solvents, excipients) decision->formulation Yes terminate Terminate or Redesign NCE decision->terminate No optimization Lead Optimization formulation->optimization proceed Proceed to Further Development optimization->proceed

Caption: A typical drug solubility screening pathway.

Conclusion

The choice of a solvent is a multifaceted decision that requires a balance of solvency power, safety, environmental impact, and cost. This compound (HFC-365mfc) exhibits a moderate total solubility parameter, primarily driven by dispersion forces, with no significant polarity or hydrogen bonding capacity. This makes it a potentially suitable solvent for nonpolar solutes. In contrast, hydrofluoroethers (HFEs) possess a degree of polarity, which can be advantageous for dissolving a wider range of compounds. Perfluorocarbons (PFCs) generally have the lowest solubility parameters, indicating their utility for dissolving highly fluorinated or nonpolar, low-cohesion energy materials.

By utilizing the quantitative data in the provided tables and following the detailed experimental protocol, researchers can systematically evaluate and select the most appropriate fluorinated liquid for their specific application, thereby optimizing their experimental and developmental workflows. The provided diagrams offer a clear visual representation of the key processes involved in determining and applying solvency principles in a research and development context.

References

Safety Operating Guide

Proper Disposal of 1,1,1,3,3-Pentafluorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc).

This compound is a highly flammable liquid, and its disposal is regulated as hazardous waste.[1] Adherence to strict protocols is necessary to mitigate risks of fire, environmental contamination, and health hazards.

Key Safety and Handling Information

Before disposal, it is crucial to handle this compound with care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., PVC), and protective clothing.[1][2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3][4] Use non-sparking tools and explosion-proof equipment.[2]

Quantitative Data Summary

PropertyValue
CAS Number 406-58-6
Molecular Formula C4H5F5
Molecular Weight 148.08 g/mol [3]
Flammability Highly Flammable Liquid and Vapour (H225)[2][4]
US EPA Hazardous Waste Number D001 (Ignitability)[1]
Atmospheric Lifetime 16-19 years[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1]

  • Waste Identification and Classification:

    • Characterize the waste material. This compound is classified as a hazardous waste due to its ignitability.[1]

    • Assign the appropriate US EPA hazardous waste number, which is D001.[1]

  • Containerization and Labeling:

    • Collect the waste in a suitable and closed container that is properly labeled.[2] Plastic containers may be used only if approved for flammable liquids.[1]

    • The label should clearly identify the contents as "Hazardous Waste" and "this compound," and include the associated hazards (e.g., "Flammable Liquid").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials and ignition sources.[2][4]

    • Ensure the storage area is equipped with appropriate fire suppression systems, such as dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[2]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.

    • Recycling or reclamation of the material should be considered as a viable option where possible.[1][5]

  • Spill Management:

    • In case of a spill, immediately remove all sources of ignition.[2][4]

    • For minor spills, absorb the material with vermiculite (B1170534) or other non-combustible absorbent material and place it in a sealed container for disposal.[4]

    • For major spills, evacuate the area and alert emergency responders.[1][4]

    • Prevent the spill from entering drains or waterways.[2]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound A Waste Generation (this compound) B Characterize as Hazardous Waste (D001) A->B C Collect in Labeled, Approved Container B->C D Store in Cool, Well-Ventilated Area C->D E Consult EHS & Contact Licensed Disposal Vendor D->E F Consider Recycling/ Reclamation Options E->F G Arrange for Waste Pickup and Disposal F->G H Proper Disposal/ Recycling G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 1,1,1,3,3-Pentafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE.

Respiratory Protection

In well-ventilated areas, respiratory protection may not be necessary. However, if exposure limits are exceeded or there is a risk of inhalation, an approved respirator must be worn.[1]

Condition Respirator Type Filter Cartridge
Exceeding Exposure LimitsAir-Purifying Respirator (APR)Type A Organic Vapor
Unknown Concentrations / FireSelf-Contained Breathing Apparatus (SCBA)Not Applicable
Eye and Face Protection

Eye protection is mandatory to prevent contact with liquid splashes or vapors.

Task Protection Required Standard
Routine HandlingTightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Potential for SplashingFace shield in addition to safety gogglesNot Applicable
Skin and Body Protection

Appropriate gloves and protective clothing are critical to prevent skin contact.

Item Material Specifications
GlovesPVC or NitrileInspect prior to use; wash and dry hands after use.[2]
Protective ClothingFire/flame resistant and impervious clothingLaunder separately from other clothing.[3]
FootwearClosed-toe shoesRequired for all laboratory work.[4]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires strict adherence to the following procedures to minimize risks associated with its high flammability.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ignition Sources: Remove all potential ignition sources, including open flames, hot surfaces, sparks, and electrical equipment with frayed wiring.[6][7]

  • Emergency Equipment: Confirm that a fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam), safety shower, and eyewash station are readily accessible.[8]

  • Spill Kit: Have a spill kit containing absorbent materials (e.g., vermiculite, sand) readily available.[3]

  • Container Inspection: Check the container for any signs of damage or leaks before moving it.

Handling the Chemical
  • Grounding: When transferring from a large container (>5 gallons), electrically bond and ground both the receiving and dispensing containers to prevent static discharge.[6]

  • Tools: Use only non-sparking tools.[8]

  • Dispensing: Pour liquids carefully to avoid splashing. Never pour large amounts on an open bench top.[5]

  • Heating: Do not heat with an open flame.[6]

  • Container Sealing: Keep the container tightly closed when not in use.[8]

Post-Handling Procedures
  • Decontamination: Wipe down any contaminated surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after handling.[3]

  • Storage: Store the container in a cool, dry, well-ventilated, and flame-proof area, away from incompatible materials such as strong oxidizers.[2][3] Do not store in pits or basements where vapors may accumulate.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2]

Waste Collection
  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Contaminated materials such as gloves, absorbent pads, and lab coats should also be collected as hazardous waste.

Disposal Route
  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Alternatively, contact a licensed hazardous waste disposal company.

  • Recycling options may be available through the manufacturer or a certified waste management authority.[2]

  • Under US EPA regulations, this material is classified under ignitability (B1175610) characteristic with hazardous waste number D001.[2]

Workflow for Safe Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling Procedures cluster_disposal 4. Waste Disposal prep1 Ensure Proper Ventilation prep2 Remove Ignition Sources prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Inspect Chemical Container prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Ground and Bond Containers handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Dispense Chemical Safely handle3->handle4 handle5 Keep Container Sealed handle4->handle5 post1 Decontaminate Work Area handle5->post1 post2 Wash Hands Thoroughly post1->post2 post3 Store Chemical Properly post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Segregate Contaminated PPE disp1->disp2 disp3 Consult EHS for Disposal Protocol disp2->disp3 disp4 Transfer to Licensed Waste Handler disp3->disp4

Caption: Logical flow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.